molecular formula C8H4FNO2 B1354641 2-Ethynyl-1-fluoro-4-nitrobenzene CAS No. 343866-99-9

2-Ethynyl-1-fluoro-4-nitrobenzene

Cat. No.: B1354641
CAS No.: 343866-99-9
M. Wt: 165.12 g/mol
InChI Key: MUUOIQZAFWYPBG-UHFFFAOYSA-N
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Description

2-Ethynyl-1-fluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C8H4FNO2 and its molecular weight is 165.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUOIQZAFWYPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506903
Record name 2-Ethynyl-1-fluoro-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343866-99-9
Record name 2-Ethynyl-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-ethynyl-1-fluoro-4-nitrobenzene, a versatile building block with significant potential in medicinal chemistry and materials science.

Core Chemical Properties

This compound (CAS Number: 343866-99-9) is a trifunctional aromatic compound possessing an ethynyl group, a fluorine atom, and a nitro group. This unique combination of functional groups imparts a rich and versatile chemical reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₄FNO₂[1]
Molecular Weight 165.12 g/mol [1]
CAS Number 343866-99-9[1]
Boiling Point 242.766 °C at 760 mmHg[1]
Density 1.326 g/cm³[1]
Storage 2-8°C, under inert atmosphere[1]

Predicted Spectroscopic Data:

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.3-8.5ddJ ≈ 9.0, 2.5H-3
~8.1-8.3dddJ ≈ 9.0, 4.5, 0.5H-5
~7.6-7.8tJ ≈ 9.0H-6
~3.5s-Acetylenic H

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160 (d, J ≈ 250 Hz)C-1 (C-F)
~148C-4 (C-NO₂)
~130 (d, J ≈ 8 Hz)C-5
~125 (d, J ≈ 4 Hz)C-3
~118 (d, J ≈ 22 Hz)C-6
~115 (d, J ≈ 15 Hz)C-2 (C-C≡CH)
~85Acetylenic C-H
~80Acetylenic C

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3300≡C-H stretch
~2100C≡C stretch
~1520 and ~1340Asymmetric and symmetric NO₂ stretch
~1250C-F stretch

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 165.

Synthesis and Experimental Protocols

The synthesis of this compound is most practically achieved via a Sonogashira coupling reaction. A plausible synthetic route starts from the corresponding aryl halide, 1-fluoro-2-iodo-4-nitrobenzene, and a protected or terminal alkyne.

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted below. It involves the Sonogashira coupling of an aryl iodide with a protected alkyne, followed by deprotection.

G A 1-Fluoro-2-iodo-4-nitrobenzene C Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) A->C B Ethynyltrimethylsilane B->C D 2-(Trimethylsilylethynyl)-1-fluoro-4-nitrobenzene C->D E Deprotection (e.g., K₂CO₃, MeOH) D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from established procedures for Sonogashira couplings of similar substrates.

Materials:

  • 1-Fluoro-2-iodo-4-nitrobenzene

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Standard glassware for inert atmosphere reactions

Procedure:

Step 1: Sonogashira Coupling

  • To a dried Schlenk flask under an argon atmosphere, add 1-fluoro-2-iodo-4-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF and triethylamine (2.0 eq).

  • To this stirred suspension, add ethynyltrimethylsilane (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(trimethylsilylethynyl)-1-fluoro-4-nitrobenzene.

Step 2: Deprotection

  • Dissolve the purified 2-(trimethylsilylethynyl)-1-fluoro-4-nitrobenzene (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Chemical Reactivity and Applications in Drug Discovery

The unique arrangement of the ethynyl, fluoro, and nitro groups on the benzene ring makes this compound a highly versatile building block for the synthesis of a diverse range of molecular architectures.

Key Reactions

This compound is amenable to three main classes of reactions that are of high importance in medicinal chemistry:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": The terminal alkyne readily undergoes this highly efficient and specific reaction with azides to form stable 1,4-disubstituted 1,2,3-triazoles.[2] This reaction is widely used for the rapid synthesis of compound libraries and for bioconjugation.

  • Sonogashira Coupling: The terminal alkyne can be further functionalized by coupling with various aryl or vinyl halides, extending the conjugated system of the molecule.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is activated towards nucleophilic displacement by the strongly electron-withdrawing nitro group at the para-position. This allows for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols) at the C1 position.

Utility in Drug Discovery

The reactivity profile of this compound makes it an attractive starting material for the synthesis of biologically active compounds. The diagram below illustrates how this single molecule can serve as a platform for generating diverse molecular scaffolds.

G cluster_0 Core Building Block cluster_1 Reaction Pathways cluster_2 Resulting Scaffolds A This compound B Click Chemistry (+ R-N₃) A->B Ethynyl Group C Sonogashira Coupling (+ R'-X) A->C Ethynyl Group D SₙAr (+ Nu-H) A->D Fluoro Group E 1,2,3-Triazole Derivatives B->E F Extended π-Systems C->F G Substituted Anilines/Phenols/Thiophenols (after NO₂ reduction) D->G

Caption: Synthetic utility of this compound in generating diverse molecular scaffolds for drug discovery.

The resulting triazoles, extended π-systems, and substituted aromatic amines are common motifs in a wide range of therapeutic agents, including kinase inhibitors, antivirals, and antibacterial agents. The nitro group can also be readily reduced to an amine, providing another point for further diversification.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with many nitroaromatic compounds, it is potentially toxic and should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is recommended to store the compound at 2-8°C under an inert atmosphere to prevent degradation.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its trifunctional nature allows for sequential and orthogonal modifications through well-established and high-yielding reactions such as Sonogashira couplings and click chemistry, as well as nucleophilic aromatic substitutions. These features make it a powerful tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective utilization.

References

An In-depth Technical Guide to the Synthesis of 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethynyl-1-fluoro-4-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The document details the most plausible synthetic route, furnishes detailed experimental protocols, and presents key quantitative data in a clear, tabular format.

Introduction

This compound (CAS No: 343866-99-9, Molecular Formula: C₈H₄FNO₂) is an organic compound featuring a nitro-substituted fluorobenzene ring bearing an ethynyl group. This unique combination of functional groups makes it a highly versatile intermediate for a range of chemical transformations. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring, while the terminal alkyne provides a handle for various coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira couplings. These reactions are instrumental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Synthetic Strategy: A Two-Step Approach

The most logical and widely applicable method for the synthesis of this compound is a two-step process. This strategy involves the initial preparation of a suitable halo-substituted precursor, followed by a palladium-catalyzed Sonogashira coupling with a protected acetylene source, and a final deprotection step.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Sonogashira Coupling & Deprotection 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene 2-Bromo-1-fluoro-4-nitrobenzene 2-Bromo-1-fluoro-4-nitrobenzene 1-Fluoro-2-nitrobenzene->2-Bromo-1-fluoro-4-nitrobenzene Bromination NBS N-Bromosuccinimide NBS->2-Bromo-1-fluoro-4-nitrobenzene Acetic_Acid Acetic Acid Acetic_Acid->2-Bromo-1-fluoro-4-nitrobenzene Intermediate 2-((Trimethylsilyl)ethynyl)-1-fluoro-4-nitrobenzene 2-Bromo-1-fluoro-4-nitrobenzene->Intermediate Sonogashira Coupling TMSA Trimethylsilylacetylene TMSA->Intermediate Catalysts Pd(PPh₃)₂Cl₂ / CuI Catalysts->Intermediate Base_Solvent Triethylamine Base_Solvent->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection Deprotection_Reagent K₂CO₃ / Methanol Deprotection_Reagent->Final_Product

Figure 1: Synthetic workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-Bromo-1-fluoro-4-nitrobenzene

ParameterValueReference
Starting Material1-Fluoro-2-nitrobenzene[1]
ReagentN-Bromosuccinimide (NBS)[1]
SolventAcetic Acid[1]
Temperature15 °C[1]
Yield~97%[1]

Table 2: Sonogashira Coupling and Deprotection

ParameterValueReference
Sonogashira Coupling
Starting Material2-Bromo-1-fluoro-4-nitrobenzene
Alkyne SourceTrimethylsilylacetyleneGeneral Procedure
Palladium CatalystPd(PPh₃)₂Cl₂ (2-5 mol%)[2]
Co-catalystCopper(I) Iodide (2-5 mol%)[2]
Base/SolventTriethylamine[2]
TemperatureReflux[2]
Deprotection
ReagentPotassium CarbonateGeneral Procedure
SolventMethanol[3]
TemperatureRoom Temperature[3]
Overall Yield (2 steps)Not explicitly reported

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 2-Bromo-1-fluoro-4-nitrobenzene

This procedure is adapted from established bromination methods for activated aromatic compounds.[1]

Materials:

  • 1-Fluoro-2-nitrobenzene

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Ice water

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a reaction vessel, add 1-fluoro-2-nitrobenzene and acetic acid.

  • Cool the mixture to approximately 15 °C in an ice bath.

  • Slowly add N-bromosuccinimide in portions while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from petroleum ether to yield 2-bromo-1-fluoro-4-nitrobenzene as a solid.

Step 2: Synthesis of this compound via Sonogashira Coupling and Deprotection

This is a representative procedure based on standard Sonogashira coupling and silyl deprotection protocols.[2][3]

Materials:

  • 2-Bromo-1-fluoro-4-nitrobenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Dichloromethane

  • Brine

Procedure:

Part A: Sonogashira Coupling

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-1-fluoro-4-nitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.02-0.05 eq).

  • Add anhydrous triethylamine as the solvent.

  • To this mixture, add trimethylsilylacetylene (1.1-1.5 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 2-((trimethylsilyl)ethynyl)-1-fluoro-4-nitrobenzene. This intermediate can be used in the next step without further purification.

Part B: Deprotection

  • Dissolve the crude 2-((trimethylsilyl)ethynyl)-1-fluoro-4-nitrobenzene in methanol.

  • Add potassium carbonate (e.g., 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.[3]

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet in the alkyne region for the terminal ethynyl proton. The coupling patterns in the aromatic region will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the fluorine will exhibit C-F coupling.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (165.12 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the nitro group (NO₂) stretches (around 1530 and 1350 cm⁻¹).

Conclusion

The synthesis of this compound is a straightforward process for chemists experienced in organometallic cross-coupling reactions. The two-step Sonogashira coupling and deprotection route provides a reliable method for obtaining this versatile building block. The detailed protocols and data provided in this guide are intended to support researchers in the successful synthesis and application of this important chemical intermediate.

References

Physicochemical properties of 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Physicochemical Properties of 4-Nitroaniline

Core Physicochemical Properties

4-Nitroaniline, also known as p-nitroaniline, is a yellow crystalline solid with the chemical formula C₆H₆N₂O₂.[1][2] It is a key intermediate in the synthesis of various dyes, antioxidants, and pharmaceuticals.[2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 4-nitroaniline.

PropertyValueReference
Molecular Formula C₆H₆N₂O₂[2][3]
Molecular Weight 138.12 g/mol [2][3]
Appearance Bright yellow crystalline powder/flakes[1][3][4]
Odor Faint, ammonia-like, slightly pungent[3][4]
Melting Point 146 - 149 °C (295 - 300 °F)[2][5]
Boiling Point 332 °C (630 °F)[2][3]
Density 1.437 g/cm³[1][2]
Solubility in Water 0.8 mg/mL at 18.5 °C[2]
Vapor Pressure 0.00002 mmHg at 20 °C[2]
Flash Point 199 °C (390 °F)[3]

Experimental Protocols

Synthesis of 4-Nitroaniline from Aniline

A common laboratory synthesis of 4-nitroaniline involves the acetylation of aniline, followed by nitration and subsequent hydrolysis.[2] The initial acetylation step is necessary to protect the amino group and direct the incoming nitro group to the para position.

Workflow for the Synthesis of 4-Nitroaniline

Synthesis_Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride p_Nitroacetanilide 4-Nitroacetanilide Acetanilide->p_Nitroacetanilide Nitrating Mixture (HNO3 + H2SO4) p_Nitroaniline 4-Nitroaniline p_Nitroacetanilide->p_Nitroaniline Acid Hydrolysis (e.g., HCl)

Caption: Laboratory synthesis workflow for 4-nitroaniline from aniline.

Step 1: Acetylation of Aniline

  • In an Erlenmeyer flask, mix 4.6 g of aniline with 40 ml of water.

  • While stirring vigorously, add 6.6 ml of acetic anhydride to the suspension.

  • Shake the reaction mixture for 10 minutes. The crystalline product, acetanilide, will precipitate.

  • Allow the mixture to stand for 30 minutes to complete the reaction.

  • Collect the crystals by suction filtration using a Büchner funnel and wash them with cold water.[6]

Step 2: Nitration of Acetanilide

  • In an Erlenmeyer flask, dissolve 5 g of the wet crude acetanilide in 9 ml of concentrated sulfuric acid.

  • Cool the flask and carefully add a nitrating mixture (2.2 ml of 65% nitric acid and 2.2 ml of concentrated sulfuric acid) drop by drop, while stirring vigorously.

  • Maintain the reaction temperature below 35 °C.

  • After the addition is complete, let the mixture stand at room temperature for 10 minutes.

  • Pour the reaction mixture into four times its volume of ice and water to precipitate the 4-nitroacetanilide.

  • Filter the product and wash it with a small amount of water.[6]

Step 3: Hydrolysis of 4-Nitroacetanilide

  • Transfer the wet 4-nitroacetanilide to a boiling flask and add 30 ml of water and 20 ml of concentrated hydrochloric acid.

  • Heat the mixture at its boiling point under a reflux condenser for 30 minutes.

  • Pour the resulting solution into a beaker containing 30 g of ice.

  • Neutralize the mixture with ammonia water to precipitate the 4-nitroaniline.

  • Collect the 4-nitroaniline by suction filtration and dry the product.[6]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for the structural elucidation of 4-nitroaniline.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve a few milligrams of purified 4-nitroaniline in a deuterated solvent such as DMSO-d₆ or CDCl₃ in an NMR tube.[7][8]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[9]

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Expected Spectrum (in DMSO-d₆): The spectrum is expected to show two doublets in the aromatic region. One doublet around 7.98 ppm corresponds to the two protons ortho to the nitro group, and another doublet around 6.64 ppm corresponds to the two protons ortho to the amino group.[9]

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum.

  • Expected Spectrum (in DMSO-d₆): The spectrum will show characteristic peaks for the aromatic carbons, with chemical shifts around δ 156.67, 136.63, 127.37, and 113.35 ppm.[9]

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 4-nitroaniline.

Mass Spectrometry Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).[7]

  • Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7][10]

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Expected Spectrum: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-nitroaniline (m/z 138).[11] Depending on the ionization method, a protonated molecule [M+H]⁺ at m/z 139 may also be observed.[12]

Logical Relationship for Spectroscopic Analysis

Spectroscopic_Analysis cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Output Data 4-Nitroaniline 4-Nitroaniline NMR NMR Spectroscopy 4-Nitroaniline->NMR MS Mass Spectrometry 4-Nitroaniline->MS Structure Structural Information (¹H, ¹³C NMR) NMR->Structure MW Molecular Weight and Fragmentation MS->MW

Caption: The logical relationship between the analyte and spectroscopic techniques for structural elucidation.

Reactivity and Safety

4-Nitroaniline is a stable compound but can react vigorously with strong oxidizing agents, strong reducing agents, and sulfuric acid at high temperatures.[4][13] It may decompose explosively in the presence of strong initiators.[4] The compound is toxic if swallowed, inhaled, or absorbed through the skin and can cause methemoglobinemia.[5][14] Chronic exposure may lead to liver damage.[4] It is also harmful to aquatic life with long-lasting effects.[5] Appropriate personal protective equipment should be used when handling this chemical.

References

2-Ethynyl-1-fluoro-4-nitrobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for 2-Ethynyl-1-fluoro-4-nitrobenzene, a key intermediate in organic synthesis. The information is presented to support research and development activities in pharmaceuticals, agrochemicals, and materials science.

Molecular and Physical Properties

The fundamental molecular attributes of this compound are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C₈H₄FNO₂[1][2]
Molecular Weight 165.12 g/mol [1][2]
CAS Number 343866-99-9[1]
Purity ≥95%[2]
Boiling Point 242.766°C at 760 mmHg[2]
Density 1.326 g/cm³[2]

Chemical Structure and Composition

The molecular formula C₈H₄FNO₂ indicates the elemental composition of the compound. The diagram below illustrates the relationship between the constituent elements and the final chemical entity.

G Elemental Composition of this compound C Carbon (C) Compound C₈H₄FNO₂ (this compound) C->Compound 8 atoms H Hydrogen (H) H->Compound 4 atoms F Fluorine (F) F->Compound 1 atom N Nitrogen (N) N->Compound 1 atom O Oxygen (O) O->Compound 2 atoms

Caption: Elemental contribution to the molecular structure.

Applications in Synthesis

This compound serves as a versatile intermediate in various organic synthesis applications. Its structure, featuring both ethynyl and nitro groups, makes it particularly suitable for:

  • Click Chemistry: The ethynyl group allows for participation in cycloaddition reactions.[2]

  • Palladium-Catalyzed Coupling Reactions: A common application for terminal alkynes in the formation of carbon-carbon bonds.[2]

  • Nucleophilic Aromatic Substitution: The electron-withdrawing properties of the nitro and fluoro substituents enhance the reactivity of the aromatic ring, facilitating the introduction of diverse functional groups.[2]

Due to these reactive sites, it is also employed in the development of fluorescent probes and other functional materials.[2]

Experimental Protocols

Detailed experimental protocols for reactions involving this compound, such as specific palladium-catalyzed coupling conditions or click chemistry procedures, are highly dependent on the substrate and desired product. Researchers should consult peer-reviewed literature for methodologies relevant to their specific synthetic targets. The following diagram provides a generalized workflow for a typical synthetic application.

G General Synthetic Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Reactant Preparation (e.g., this compound, coupling partner) B Solvent & Catalyst Setup C Reaction Execution (e.g., Heating, Stirring under inert atmosphere) B->C Initiate Reaction D Quenching & Extraction C->D Reaction Complete E Purification (e.g., Column Chromatography) D->E F Characterization (e.g., NMR, MS, IR) E->F Isolate Product

Caption: A generalized workflow for organic synthesis.

References

Spectral Analysis of 2-Ethynyl-1-fluoro-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectral characteristics of 2-ethynyl-1-fluoro-4-nitrobenzene. Due to the limited availability of public domain experimental data for this specific compound, this document focuses on predicted spectral data based on established principles of spectroscopy and analysis of analogous compounds. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in the acquisition and interpretation of data for this and similar molecules. This guide is intended to serve as a practical resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and functional materials. The presence of three distinct functional groups—an ethynyl group, a fluorine atom, and a nitro group—on the benzene ring suggests a rich and informative spectral profile. Spectroscopic analysis is crucial for the unambiguous structure elucidation and purity assessment of this compound. This guide outlines the expected spectral data and provides robust methodologies for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~3.5s-1Ethynyl H
~7.4tJ(H,F) ≈ 8.8, J(H,H) ≈ 8.81H-6
~8.2dddJ(H,H) ≈ 8.8, J(H,F) ≈ 4.5, J(H,H) ≈ 2.51H-5
~8.4ddJ(H,H) ≈ 2.5, J(H,F) ≈ 2.51H-3
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Coupling to ¹⁹F (J, Hz)Assignment
~80-Ethynyl C-H
~82-Ethynyl C-Ar
~115d, J(C,F) ≈ 25C-6
~120d, J(C,F) ≈ 20C-2
~128d, J(C,F) ≈ 4C-3
~130d, J(C,F) ≈ 8C-5
~148sC-4
~162d, J(C,F) ≈ 250C-1
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Sharp, Medium≡C-H stretch
~2120Sharp, Medium-C≡C- stretch
~1600, 1480Medium-StrongAromatic C=C stretch
~1520, 1340StrongAsymmetric and Symmetric NO₂ stretch
~1250StrongC-F stretch
~850StrongC-H out-of-plane bend
Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
165100[M]⁺ (Molecular Ion)
135~40[M-NO]⁺
119~60[M-NO₂]⁺
99~30[M-NO₂-HF]⁺ or [C₆H₃O]⁺
75~25[C₆H₃]⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[1]

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[1]

    • If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added.

  • Data Acquisition:

    • Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.[1]

    • Place the sample into the NMR spectrometer.

    • The instrument will then lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

    • Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.[1]

    • Tune the probe to the desired nucleus (¹H or ¹³C).[1]

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid powder samples.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, then allow it to dry completely.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • After acquisition, clean the ATR crystal and press arm thoroughly.

Mass Spectrometry (MS)

This protocol outlines a general procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the solution if any particulate matter is present.

    • Transfer the solution to a GC vial.

  • Data Acquisition:

    • Introduce the sample into the GC-MS system via the autosampler.

    • The sample is vaporized in the heated injection port and separated on the GC column based on its volatility and interaction with the stationary phase.

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the characterization of a newly synthesized compound like this compound.

Workflow for Spectroscopic Analysis of a Synthesized Compound cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Validation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_validation Final Structure Validation purity_assessment->final_validation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a target compound.

Logical Flow of Spectral Data Interpretation cluster_integration Data Integration cluster_validation Structure Validation start Acquire Raw Spectral Data (NMR, IR, MS) ms_analysis MS: Determine Molecular Weight and Fragmentation Pattern start->ms_analysis ir_analysis IR: Identify Functional Groups (NO₂, C≡C, C-F) start->ir_analysis nmr_analysis NMR: Determine Connectivity and Chemical Environment start->nmr_analysis propose_structure Propose Chemical Structure ms_analysis->propose_structure ir_analysis->propose_structure nmr_analysis->propose_structure compare_data Compare with Predicted Data and Known Compounds propose_structure->compare_data final_structure Confirm Final Structure compare_data->final_structure

Caption: Logical flow for the interpretation and integration of multiple spectroscopic datasets.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and stability of 2-Ethynyl-1-fluoro-4-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The document details the compound's physical and chemical properties, its primary reaction pathways—including Sonogashira coupling, nucleophilic aromatic substitution, and 1,3-dipolar cycloaddition—and available data on its stability. Experimental protocols and quantitative data are presented to assist researchers in the effective utilization of this versatile building block.

Introduction

This compound is a substituted aromatic compound featuring three key functional groups that dictate its reactivity: an ethynyl group, a fluorine atom, and a nitro group. The electron-withdrawing nature of the nitro and fluoro groups significantly activates the benzene ring, making it susceptible to a variety of chemical transformations. This unique combination of functionalities renders it a valuable precursor in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its utility is primarily seen in its capacity to undergo palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and click chemistry, allowing for the introduction of diverse molecular fragments.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. Proper storage in a dry environment at 2-8°C is recommended to ensure its stability.

PropertyValue
Molecular Formula C₈H₄FNO₂
Molecular Weight 165.12 g/mol
Boiling Point 242.766°C at 760 mmHg
Density 1.326 g/cm³
Storage Conditions 2-8°C, dry seal

Reactivity and Key Reactions

The reactivity of this compound is dominated by its three functional groups. The ethynyl group serves as a handle for Sonogashira coupling and 1,3-dipolar cycloaddition reactions. The fluorine atom, activated by the para-nitro group, is an excellent leaving group in nucleophilic aromatic substitution (SNA) reactions.

Synthesis via Sonogashira Coupling

The primary route for the synthesis of this compound involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction typically joins a terminal alkyne with an aryl or vinyl halide. In a plausible synthetic pathway, 2-bromo-1-fluoro-4-nitrobenzene is coupled with a protected alkyne, such as ethynyltrimethylsilane (TMS-acetylene), followed by deprotection of the silyl group.

Experimental Protocol: Sonogashira Coupling for the Synthesis of a Related Compound

The following protocol describes the Sonogashira coupling of 2-bromo-1-fluoro-4-nitrobenzene with TMS-acetylene, which would be followed by a deprotection step to yield the target compound.

  • Materials: 2-bromo-1-fluoro-4-nitrobenzene, ethynyltrimethylsilane (TMS-acetylene), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), a base (e.g., triethylamine or diisopropylamine), and a suitable solvent (e.g., THF or DMF).

  • Procedure:

    • To a solution of 2-bromo-1-fluoro-4-nitrobenzene in the chosen solvent, add the palladium catalyst, CuI, and the base.

    • The mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

    • Add TMS-acetylene dropwise to the reaction mixture.

    • The reaction is stirred at an elevated temperature (e.g., 80°C) for several hours.

    • Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., hexanes) and filtered through celite to remove the catalyst.

    • The solvent is removed under reduced pressure.

    • The resulting trimethylsilyl-protected product is then dissolved in a solvent such as methanol, and a base like potassium carbonate is added to remove the TMS group.

    • After stirring for a few hours at room temperature, the mixture is worked up by partitioning between an organic solvent (e.g., ether) and water.

    • The organic layer is washed, dried, and concentrated to yield the final product.[2]

dot

Caption: Synthesis of this compound.

Nucleophilic Aromatic Substitution (SNA)

The presence of the strongly electron-withdrawing nitro group in the para position significantly activates the fluorine atom at the C-1 position for nucleophilic aromatic substitution. This allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine

The following protocol details the reaction of a close analog, 2-bromo-1-fluoro-4-nitrobenzene, with morpholine, which is representative of the SNA reactivity of this compound.

  • Materials: 2-bromo-1-fluoro-4-nitrobenzene (1.00 g, 4.55 mmol), morpholine (0.600 mL, 6.82 mmol), potassium carbonate (1.88 g, 13.6 mmol), and dimethylformamide (DMF, 10 mL).[1]

  • Procedure:

    • To a solution of 2-bromo-1-fluoro-4-nitrobenzene in DMF, add morpholine and potassium carbonate at 25°C.[1]

    • The mixture is stirred at 70°C for 3 hours.[1]

    • After cooling, the reaction mixture is poured into water (50 mL), leading to the precipitation of the product.[1]

    • The solid product is collected by filtration and washed with water.[1]

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
MorpholineK₂CO₃DMF370High (implied)

dot

Caption: Nucleophilic Aromatic Substitution Pathway.

1,3-Dipolar Cycloaddition (Click Chemistry)

The terminal alkyne functionality of this compound makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole ring, linking the nitrobenzene core to another molecule containing an azide group.

Experimental Protocol: General Procedure for CuAAC Reaction

  • Materials: this compound, an organic azide, a copper(I) source (e.g., CuI or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate), a ligand (e.g., TBTA), and a solvent (e.g., a mixture of t-butanol and water).

  • Procedure:

    • Dissolve this compound and the organic azide in the chosen solvent system.

    • Add the copper(I) source and the ligand to the mixture.

    • Stir the reaction at room temperature. The reaction is often complete within a few hours.

    • The product can typically be isolated by filtration or extraction after the addition of water.

dot

Caption: Click Chemistry (CuAAC) Workflow.

Stability

The stability of this compound is a critical consideration for its storage and handling, as well as for its application in multi-step syntheses.

Thermal Stability
Photochemical Stability

Nitroaromatic compounds can exhibit unique photochemical properties, including the potential for photoinduced decomposition.[6] The presence of the ethynyl group may also influence the photostability. It is advisable to store this compound protected from light to prevent potential degradation over time.

Chemical Stability

The stability of nitroaromatic compounds in different solvent systems can vary. For instance, some trinitroaromatic compounds show decomposition in certain reversed-phase liquid chromatography eluents.[7] Given its reactivity in nucleophilic aromatic substitution, this compound will be unstable in the presence of strong nucleophiles. It has been shown to be a stable starting material for subsequent reactions, such as nitroreduction, under appropriate conditions.[8]

Conclusion

This compound is a highly versatile and reactive building block for organic synthesis. Its trifunctional nature allows for a range of selective transformations, including Sonogashira coupling, nucleophilic aromatic substitution, and 1,3-dipolar cycloaddition. This guide has provided an overview of its key reactions, along with representative experimental protocols and a discussion of its stability. Researchers and drug development professionals can leverage this information to effectively incorporate this valuable intermediate into their synthetic strategies for the creation of novel and complex molecules. Further investigation into the specific quantitative reactivity and stability of this compound would be beneficial for its broader application.

References

An In-depth Technical Guide to the Solubility of 2-Ethynyl-1-fluoro-4-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Ethynyl-1-fluoro-4-nitrobenzene is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2] Its solubility in organic solvents is a critical parameter for reaction setup, purification, and formulation. This guide provides a comprehensive overview of the known solubility characteristics of this compound, details a standard experimental protocol for solubility determination, and illustrates a typical synthetic workflow involving this compound.

Introduction

This compound (CAS No. 343866-99-9) is a substituted aromatic compound with a molecular formula of C₈H₄FNO₂ and a molecular weight of 165.12 g/mol .[1] The presence of an ethynyl group, a nitro group, and a fluorine atom makes it a versatile building block in organic chemistry.[1][2] The electron-withdrawing nature of the nitro and fluoro groups enhances the reactivity of the molecule in various reactions, including nucleophilic aromatic substitution and cycloadditions.[1][2] Understanding its solubility is crucial for optimizing reaction conditions, maximizing yields, and developing effective purification strategies.

Solubility of this compound

As of the latest literature review, specific quantitative solubility data (e.g., g/100mL or mole fraction at various temperatures) for this compound in common organic solvents has not been extensively published. However, based on the solubility of structurally similar compounds, such as 1-fluoro-4-nitrobenzene and other nitrobenzene derivatives, a qualitative solubility profile can be inferred.

Qualitative Solubility Profile:

Solvent ClassPredicted SolubilityRationale
Polar Aprotic Solvents HighSolvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are likely to be effective due to favorable dipole-dipole interactions with the nitro group.
Chlorinated Solvents HighDichloromethane and Chloroform are expected to be good solvents for this compound.
Ethers Moderate to HighSolvents such as Tetrahydrofuran (THF) and Diethyl ether should effectively dissolve the compound.
Ketones Moderate to HighAcetone is predicted to be a suitable solvent.[3]
Alcohols ModerateSolvents like Methanol and Ethanol are expected to dissolve the compound, though potentially to a lesser extent than polar aprotic solvents.[3]
Aromatic Hydrocarbons ModerateBenzene and Toluene are likely to be effective solvents.
Aliphatic Hydrocarbons LowNon-polar solvents such as Hexane and Heptane are not expected to be effective solvents.
Water Very Low / InsolubleSimilar to other nitroaromatic compounds, this compound is expected to have negligible solubility in water.[3][4]

This qualitative assessment is based on the principle of "like dissolves like." The polar nitro group and the polarizable aromatic ring suggest good solubility in polar and non-polar aprotic organic solvents. Experimental verification is necessary to establish quantitative solubility data.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, adaptable protocol for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is based on the established procedure for a similar compound, 4-ethoxy-2-fluoro-1-nitrobenzene.[5]

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Thermostatically controlled water bath or shaker

  • Sealed glass vials

  • Calibrated syringe with a filter attachment

  • Pre-weighed drying dishes

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Sample Withdrawal:

    • Allow the vial to stand undisturbed at the set temperature for at least 4 hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) syringe fitted with a filter to prevent the transfer of any solid particles.

  • Gravimetric Analysis:

    • Transfer the withdrawn sample into a pre-weighed drying dish.

    • Record the total weight of the dish and the solution.

    • Place the dish in a vacuum oven at a suitable temperature to evaporate the solvent completely without decomposing the solute.

    • Once a constant weight is achieved, record the final weight of the dish with the dried solute.

  • Calculation:

    • The solubility can be calculated in various units, such as g/100g of solvent or mole fraction.

    • Solubility ( g/100g solvent):

      • Mass of solvent = (Mass of dish + solution) - (Mass of dish + solute)

      • Mass of solute = (Mass of dish + solute) - Mass of dish

      • Solubility = (Mass of solute / Mass of solvent) * 100

    • Mole Fraction (x):

      • Moles of solute = Mass of solute / Molar mass of this compound

      • Moles of solvent = Mass of solvent / Molar mass of the solvent

      • Mole fraction = Moles of solute / (Moles of solute + Moles of solvent)

Visualization of a Representative Synthetic Workflow

This compound is a valuable intermediate in the synthesis of more complex molecules. The following diagram illustrates a generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction followed by a Sonogashira coupling, two common transformations involving this type of substrate.

G Start Starting Materials: This compound Nucleophile (R-NH2) Reaction1 Nucleophilic Aromatic Substitution (SNAr) - Solvent (e.g., DMF) - Base (e.g., K2CO3) - Heat Start->Reaction1 Intermediate Intermediate: 2-Ethynyl-4-nitro-N-alkylaniline Reaction1->Intermediate Reaction2 Sonogashira Coupling - Aryl Halide (Ar-X) - Pd Catalyst (e.g., Pd(PPh3)4) - CuI Co-catalyst - Base (e.g., Et3N) Intermediate->Reaction2 Product Final Product: Substituted Diphenylacetylene Derivative Reaction2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Analysis Analysis (NMR, MS, etc.) Purification->Analysis

Caption: Generalized synthetic workflow involving this compound.

Conclusion

References

Navigating the Uncharted: A Technical Safety and Handling Guide for 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Ethynyl-1-fluoro-4-nitrobenzene was publicly available at the time of this writing. The following guide has been meticulously compiled by extrapolating data from structurally analogous compounds, including various fluorinated and nitrated benzene derivatives. This information should be regarded as a proactive safety reference and not a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals are urged to exercise extreme caution and to perform a thorough risk assessment before handling this substance.

This technical guide provides a comprehensive overview of the presumed safety and handling precautions for this compound, a compound with potential applications in click chemistry, palladium-catalyzed coupling reactions, and nucleophilic aromatic substitution due to its reactive ethynyl, nitro, and fluoro groups.[1] The guidance herein is intended to foster a culture of safety in the laboratory and to provide a framework for the responsible use of this novel chemical.

Hazard Identification and Classification

Based on data from similar compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. The nitrobenzene moiety, in particular, is associated with significant health risks, including methemoglobinemia, and is a known male reproductive toxicant in animal studies.[2][3]

GHS Hazard Statements (Presumed):

The following table summarizes the likely hazard classifications for this compound, based on the classifications of related compounds.

Hazard ClassCategoryHazard StatementSource Compound(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4][5][6][7][8]2-Ethoxy-4-fluoronitrobenzene, 1-Fluoro-2-nitrobenzene, 2-ethyl-1-fluoro-4-nitrobenzene, 1-Fluoro-4-nitrobenzene
Acute Toxicity, DermalCategory 3/4H311/H312: Toxic/Harmful in contact with skin.[5][6][7][8][9]1-Fluoro-2-nitrobenzene, 1-Fluoro-4-nitrobenzene, 2-ethyl-1-fluoro-4-nitrobenzene
Acute Toxicity, InhalationCategory 3/4H331/H332: Toxic/Harmful if inhaled.[4][6][7][8][9]2-Ethoxy-4-fluoronitrobenzene, 1-Fluoro-4-nitrobenzene, 2-ethyl-1-fluoro-4-nitrobenzene
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][6][10]2-Ethoxy-4-fluoronitrobenzene, 2-Fluoro-4-methoxy-1-nitrobenzene, 2-ethyl-1-fluoro-4-nitrobenzene, 1-Ethynyl-4-fluorobenzene, 1-Ethynyl-4-nitrobenzene
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[4][6][10]2-Ethoxy-4-fluoronitrobenzene, 2-Fluoro-4-methoxy-1-nitrobenzene, 2-ethyl-1-fluoro-4-nitrobenzene, 1-Ethynyl-4-fluorobenzene, 1-Ethynyl-4-nitrobenzene
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][6]2-Ethoxy-4-fluoronitrobenzene, 2-ethyl-1-fluoro-4-nitrobenzene, 1-Ethynyl-4-fluorobenzene
Specific Target Organ Toxicity (Repeated Exposure)Category 1/2H372/H373: Causes damage to organs through prolonged or repeated exposure.[5][7][8][9]1-Fluoro-2-nitrobenzene, 1-Fluoro-4-nitrobenzene
Hazardous to the Aquatic Environment, Long-term HazardCategory 2/3H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[5][7]1-Fluoro-2-nitrobenzene, 1-Fluoro-4-nitrobenzene

Physical and Chemical Properties

The exact physical and chemical properties of this compound are not documented. The following table presents data for a closely related compound, 1-Fluoro-4-nitrobenzene, to provide an estimate of its characteristics.

PropertyValueSource Compound
Molecular FormulaC6H4FNO21-Fluoro-4-nitrobenzene[11][12]
Molar Mass141.10 g/mol 1-Fluoro-4-nitrobenzene[5][8][11][12]
AppearanceYellow solid1-Fluoro-4-nitrobenzene[13]
Melting Point21-24 °C1-Fluoro-4-nitrobenzene[13]
Boiling Point205-206 °C1-Fluoro-4-nitrobenzene[13][14]
Density1.33-1.34 g/cm³1-Fluoro-4-nitrobenzene[13][14]
Flash Point83 °C1-Fluoro-4-nitrobenzene[14]
Solubility in Water1467 mg/L (25 °C)1-Fluoro-4-nitrobenzene[14]

Experimental Protocols

Given the absence of specific experimental data for this compound, this section outlines a generalized protocol for assessing acute oral toxicity, a critical parameter for hazard evaluation. This methodology is based on the OECD Test Guideline 423 for Acute Oral Toxicity – Acute Toxic Class Method.

Objective: To determine the acute oral toxicity of a test substance.

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a GHS category.

Materials:

  • Test substance (this compound)

  • Vehicle for administration (e.g., corn oil, water)

  • Healthy, young adult laboratory rodents (e.g., rats or mice), single sex.

  • Oral gavage needles

  • Calibrated balance

  • Animal cages with appropriate environmental controls

Procedure:

  • Animal Preparation: Acclimatize animals to laboratory conditions for at least 5 days. Fast animals overnight prior to dosing.

  • Dose Preparation: Prepare the test substance in the selected vehicle to the desired concentration.

  • Dosing: Administer a single oral dose of the test substance to a group of three animals using a gavage needle. Start with a dose level based on available information on similar compounds (e.g., 300 mg/kg).

  • Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure:

    • If 2-3 animals die, the test is stopped, and the substance is classified.

    • If 0-1 animal dies, proceed to the next higher or lower dose level with another group of three animals, as per the OECD 423 guideline flowchart.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

Handling and Storage

Safe handling and storage are paramount to minimizing exposure risks. The following precautions are recommended based on best practices for handling hazardous aromatic nitro compounds.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][7][9][15]

  • Use local exhaust ventilation to control the release of dust or vapors.[10]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

Protection TypeSpecificationSource(s)
Eye/Face ProtectionTightly fitting safety goggles or a face shield (EN 166).[4][9][4],[9]
Skin ProtectionChemical-resistant gloves (e.g., nitrile rubber, inspect before use).[4][5][4],[5],
Protective clothing to prevent skin exposure.[4][8][9][4],[9],[8]
Respiratory ProtectionUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4][8][9][4],[9],[8]

Hygiene Measures:

  • Wash hands thoroughly after handling.[4][5][8][10]

  • Do not eat, drink, or smoke in the laboratory.[4][5][8]

  • Remove contaminated clothing and wash it before reuse.[4][5][8][10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7][8][9]

  • Keep away from heat, sparks, and open flames.[7][9]

  • Store locked up or in an area accessible only to authorized personnel.[4][5]

  • Incompatible materials: Strong oxidizing agents and strong bases.[8][9][11]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Workflow for handling a chemical spill.

First-Aid Measures

Prompt first-aid treatment is essential in case of exposure.

First_Aid_Procedures cluster_routes Routes of Exposure cluster_actions First-Aid Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion SeekMedical Seek Immediate Medical Attention MoveFreshAir Move to Fresh Air. Provide Oxygen or Artificial Respiration if Needed. Inhalation->MoveFreshAir WashSkin Remove Contaminated Clothing. Wash Skin with Plenty of Soap and Water for 15 mins. Skin->WashSkin RinseEyes Rinse Cautiously with Water for Several Minutes. Remove Contact Lenses. Eye->RinseEyes RinseMouth Do NOT Induce Vomiting. Rinse Mouth with Water. Ingestion->RinseMouth MoveFreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

First-aid procedures for exposure.

General Advice: Show the safety data sheet of a similar compound to the doctor in attendance.[5][7][9] First-aiders should protect themselves.[5]

  • Inhalation: Move the victim to fresh air.[4][5][7][8][9][10] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4][5][7][9] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4][7]

  • Skin Contact: Immediately take off all contaminated clothing.[4][5][10] Wash off with soap and plenty of water for at least 15 minutes.[4][7][10]

  • Eye Contact: Rinse cautiously with water for several minutes.[4][5][8][10] Remove contact lenses, if present and easy to do.[4][5][8][10] Continue rinsing.

  • Ingestion: Do NOT induce vomiting.[4][7] Rinse mouth with water.[4][5][8][10] Never give anything by mouth to an unconscious person.[4]

Stability and Reactivity

  • Reactivity: No specific data is available.

  • Chemical Stability: Likely stable under recommended storage conditions.[8][11]

  • Possibility of Hazardous Reactions: No specific data is available.

  • Conditions to Avoid: Heat, flames, sparks, and direct sunlight.[8][11]

  • Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[8][9][11]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[5][11]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. However, nitrobenzene and its derivatives are known to cause methemoglobinemia, where symptoms can be delayed for 2 to 4 hours and include cyanosis, fatigue, dizziness, and headache.[3][5] Chronic exposure has been linked to organ damage.[3][5] Animal studies on nitrobenzene indicate it is a reproductive toxicant in males.[2][3]

Acute Toxicity Data (for related compounds):

RouteSpeciesValueSource Compound
Oral (LDLO)Rat250 mg/kg1-Fluoro-4-nitrobenzene[11]
Inhalation (LC50)Rat (4h)2,600 mg/m³1-Fluoro-4-nitrobenzene[11]
Aquatic (EC50)Daphnia magna (48h)9.7 mg/l1-Fluoro-2-nitrobenzene[5]
Aquatic (LC50)Pimephales promelas (96h)28.4 mg/l1-Fluoro-4-nitrobenzene[11]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[5] Do not allow the product to enter drains.[5][10] Dispose of contaminated packaging in the same manner as the product itself.[5] It is recommended to use a licensed disposal company.[11]

This guide serves as a foundational resource for the safe handling of this compound. It is imperative that all laboratory personnel are trained on these procedures and that a culture of safety is maintained at all times. As more information becomes available for this specific compound, this guidance should be reviewed and updated accordingly.

References

A Technical Guide to the Applications of 2-Ethynyl-1-fluoro-4-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-1-fluoro-4-nitrobenzene has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctionalized structure, featuring an activated aromatic ring, a reactive ethynyl group, and a displaceable fluorine atom, provides a powerful platform for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the primary applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to empower researchers in the fields of medicinal chemistry, materials science, and drug development to effectively harness the synthetic potential of this reagent.

Introduction

The strategic incorporation of fluorine atoms and nitro groups into organic molecules is a well-established strategy in drug discovery and materials science for modulating their physicochemical and biological properties. This compound (MW: 165.12 g/mol , CAS: 343866-99-9) is a key intermediate that combines three synthetically valuable functionalities: an ethynyl group amenable to coupling and cycloaddition reactions, a fluorine atom that can act as a leaving group in nucleophilic aromatic substitution (SNAr), and a nitro group that strongly activates the aromatic ring towards such substitutions.[1] This trifecta of reactivity makes it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds, functional materials, and bioactive molecules, including kinase inhibitors.[1][2]

Core Reactivities and Applications

The synthetic utility of this compound is primarily centered around three key reaction types: Sonogashira cross-coupling, nucleophilic aromatic substitution (SNAr), and cycloaddition reactions, including "click chemistry".[1]

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] While this compound itself possesses the alkyne functionality, it is the halogenated derivative, 2-bromo-1-fluoro-4-nitrobenzene, that would typically undergo a Sonogashira coupling with another terminal alkyne. However, the ethynyl group of this compound can readily participate in Sonogashira couplings with various aryl and vinyl halides. The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the alkyne.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodotoluenePhenylacetylenePd(OAc)₂ / XphosCs₂CO₃Dioxane1001295Adapted from[4][5]
21-Iodo-4-nitrobenzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT692Adapted from[6]
34-BromobenzonitrilePhenylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene80888Adapted from[6]

To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF or toluene), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. A base, typically an amine such as triethylamine or diisopropylamine (2-3 eq), is then added, and the reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched with water or a saturated solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Sonogashira_Workflow Reactants Aryl Halide + This compound Reaction Reaction Mixture (Inert Atmosphere) Reactants->Reaction Catalysts Pd Catalyst (e.g., Pd(PPh₃)₄) CuI (co-catalyst) Catalysts->Reaction Solvent_Base Solvent (e.g., THF) Base (e.g., Et₃N) Solvent_Base->Reaction Heating Stirring at RT or Heating Reaction->Heating Workup Aqueous Workup (e.g., NH₄Cl aq.) Heating->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Drying, Concentration & Column Chromatography Extraction->Purification Product Purified Coupled Product Purification->Product SNAr_Mechanism cluster_legend Reaction Pathway Reactants This compound + Nu:⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining) Product Substituted Product + F⁻ Meisenheimer->Product Elimination of Fluoride Intermediate Intermediate Products Products Kinase_Inhibitor_Synthesis Start This compound SNAr SNAr with R-NH₂ Start->SNAr Intermediate1 2-Ethynyl-4-nitro-N-R-aniline SNAr->Intermediate1 Reduction Reduction of Nitro Group (e.g., Fe/NH₄Cl or H₂/Pd-C) Intermediate1->Reduction Intermediate2 3-Ethynyl-N¹-R-benzene-1,4-diamine Reduction->Intermediate2 Cyclization Indole Formation (e.g., Larock Indole Synthesis) Intermediate2->Cyclization Product Substituted Indole Scaffold (Kinase Inhibitor Precursor) Cyclization->Product

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This powerful palladium- and copper-cocatalyzed transformation has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.

2-Ethynyl-1-fluoro-4-nitrobenzene is a particularly interesting substrate for Sonogashira couplings. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring can influence the reactivity of the alkyne and the properties of the resulting coupled products. These products, substituted diphenylacetylene derivatives, are valuable scaffolds in medicinal chemistry and materials science due to their rigid structure and potential for further functionalization.

These application notes provide a detailed overview of the Sonogashira coupling reaction with a focus on the use of this compound. While specific quantitative data for the coupling of this particular alkyne is not extensively available in the public domain, this document outlines generalized protocols and key considerations for researchers employing this substrate in their synthetic endeavors.

Reaction Mechanism and Workflow

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper intermediates. The generally accepted mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu-X Cu-X Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R Cu-C≡C-R Cu-C≡C-R Cu-C≡C-R->Cu-X Transmetalation H-C≡C-R H-C≡C-R H-C≡C-R->Cu-C≡C-R Base Base-H+ Base-H+ Base Base

Figure 1: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling reaction.

A typical experimental workflow for performing a Sonogashira coupling reaction is outlined below. This process involves careful setup under an inert atmosphere to prevent side reactions, followed by reaction monitoring and purification of the desired product.

Experimental_Workflow start Start setup Reaction Setup: - Add aryl halide, this compound,  Pd catalyst, Cu(I) salt, and solvent to a  Schlenk flask under inert atmosphere. start->setup add_base Add degassed base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture. setup->add_base reaction Stir the reaction at the desired temperature (RT to elevated temp.). add_base->reaction monitoring Monitor reaction progress by TLC or GC-MS. reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quench the reaction. - Extract with an organic solvent. monitoring->workup Complete purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification characterization Characterize the final product (NMR, MS, etc.). purification->characterization end End characterization->end

Figure 2: General experimental workflow for a Sonogashira coupling reaction.

Data Presentation

Due to the limited availability of specific experimental data for the Sonogashira coupling of this compound in publicly accessible literature, a comprehensive table of yields with various aryl halides cannot be provided at this time. Researchers are encouraged to perform optimization studies to determine the ideal conditions for their specific substrates. A generalized table of reaction parameters is provided below to guide these efforts.

Table 1: General Sonogashira Reaction Parameters

ParameterTypical Reagents/ConditionsMolar Ratio (relative to Aryl Halide)Notes
Aryl Halide Aryl iodides, bromides, or triflates1.0Aryl iodides are generally more reactive than bromides.
Alkyne This compound1.0 - 1.5A slight excess of the alkyne can help drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂0.01 - 0.05Catalyst loading should be optimized for each reaction.
Copper(I) Co-catalyst Copper(I) iodide (CuI)0.02 - 0.10Essential for the traditional Sonogashira reaction.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), Piperidine2.0 - 5.0Acts as a solvent and neutralizes the hydrogen halide byproduct.
Solvent Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF)-Should be anhydrous and degassed.
Temperature Room Temperature to 80 °C-Higher temperatures may be required for less reactive aryl halides.
Reaction Time 2 - 24 hours-Monitored by TLC or GC-MS.

Experimental Protocols

The following are generalized protocols for performing a Sonogashira coupling reaction with this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Anhydrous and degassed solvent (e.g., THF or Toluene) (10 mL)

  • Anhydrous and degassed triethylamine (TEA) (3.0 mmol)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the anhydrous and degassed triethylamine to the mixture.

  • Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C, depending on the reactivity of the aryl halide.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

In some cases, the copper co-catalyst can lead to the formation of alkyne homocoupling byproducts (Glaser coupling). A copper-free protocol can be employed to mitigate this issue.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Base (e.g., Piperidine or a mixture of K₂CO₃ and a phase-transfer catalyst) (2.0 - 3.0 mmol)

  • Anhydrous and degassed solvent (e.g., THF or DMF) (10 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the palladium catalyst.

  • Add the anhydrous and degassed solvent.

  • Add the base to the reaction mixture.

  • Stir the reaction at an appropriate temperature (often higher temperatures are required for copper-free conditions).

  • Monitor the reaction as described in Protocol 1.

  • Follow the same workup and purification procedure as outlined in Protocol 1.

Safety Considerations

  • Work in a well-ventilated fume hood.

  • Palladium catalysts and organic solvents are flammable and should be handled with care.

  • Aryl halides and nitro-containing compounds can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Reactions under an inert atmosphere should be performed using appropriate glassware and techniques (Schlenk line or glovebox).

Conclusion

Application Notes and Protocols: 2-Ethynyl-1-fluoro-4-nitrobenzene as a Versatile Building Block for Pharmaceutical Intermediates in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethynyl-1-fluoro-4-nitrobenzene is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a variety of pharmaceutical intermediates. Its unique trifunctional nature—possessing an ethynyl group for coupling reactions, a fluorine atom for selective substitution, and a nitro group for further functionalization or as a directing group—makes it an exceptionally versatile reagent in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitor precursors, with a focus on the construction of pyrazolo[3,4-d]pyrimidine scaffolds, which are known bioisosteres of adenine and are prevalent in many kinase inhibitors.[1][2]

The presence of both an ethynyl and a nitro group makes this compound particularly suitable for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and for click chemistry.[3] The electron-withdrawing properties of the nitro and fluoro substituents enhance the reactivity of the molecule in nucleophilic aromatic substitution reactions, allowing for the strategic introduction of various functional groups.[4] These characteristics are highly valuable in the construction of complex heterocyclic systems that form the core of many targeted cancer therapies, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Protein Kinase D (PKD) inhibitors.[5][6][7]

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in drug discovery lies in its role as a precursor for oncology and enzyme inhibitor intermediates.[4] The ethynyl group provides a handle for carbon-carbon bond formation, enabling the extension of the molecular scaffold, a key step in building kinase inhibitors that target the ATP-binding site of enzymes.

A significant synthetic strategy involves the Sonogashira coupling of this compound with halogenated heterocyclic compounds, such as iodinated pyrazoles. The resulting coupled product can then undergo further transformations, including the reduction of the nitro group to an amine, which can then be used to construct fused ring systems like pyrazolo[3,4-d]pyrimidines.

Experimental Protocols

Protocol 1: Sonogashira Cross-Coupling of this compound with 4-Iodo-1H-pyrazole

This protocol describes a typical Sonogashira cross-coupling reaction to synthesize a key intermediate.

Materials:

  • This compound

  • 4-Iodo-1H-pyrazole

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-1H-pyrazole (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).[8]

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask via syringe.

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution and complex formation.

  • Add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous DMF (2 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4-((2-fluoro-5-nitrophenyl)ethynyl)-1H-pyrazole.

Protocol 2: Reductive Cyclization to form a Pyrazolo[3,4-d]pyrimidine Scaffold

This protocol outlines the subsequent steps to form the core heterocyclic structure of a kinase inhibitor.

Materials:

  • 4-((2-Fluoro-5-nitrophenyl)ethynyl)-1H-pyrazole (from Protocol 1)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Formamide

  • Reflux apparatus

  • Filtration apparatus

Procedure:

Step 1: Reduction of the Nitro Group

  • In a round-bottom flask, suspend 4-((2-fluoro-5-nitrophenyl)ethynyl)-1H-pyrazole (1.0 mmol) in a mixture of ethanol (20 mL) and water (5 mL).

  • Add iron powder (5.0 mmol, 5.0 equiv) and ammonium chloride (5.0 mmol, 5.0 equiv).

  • Heat the mixture to reflux and stir vigorously for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-((5-amino-2-fluorophenyl)ethynyl)-1H-pyrazole. This intermediate is often used directly in the next step without further purification.

Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core

  • To the crude 4-((5-amino-2-fluorophenyl)ethynyl)-1H-pyrazole from the previous step, add formamide (15 mL).

  • Heat the reaction mixture to 180 °C and maintain it at this temperature for 6 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add water to the mixture to facilitate further precipitation.

  • Collect the solid product by filtration, wash with water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-fluoroaniline intermediate.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the key transformations involving this compound and its derivatives in the synthesis of kinase inhibitor precursors.

Table 1: Sonogashira Coupling of Aryl Halides with Alkynes

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Iodo-1H-pyrazoleThis compoundPdCl₂(PPh₃)₂ / CuITEATHF/DMF601275-85
21-Iodo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuITBAF·3H₂ON/A80-92
34-IodotoluenePhenylacetylene5% Pd on Al₂O₃ / 0.1% Cu₂O on Al₂O₃-THF/DMA7572<2 (Batch)
4Iodobenzene1-Ethynyl-4-fluorobenzene--THF/DMA--73

Data for entries 2, 3, and 4 are based on similar reported reactions and are provided for comparative purposes.[9][10]

Table 2: Biological Activity of Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)
Pyrazolo[3,4-d]pyrimidine Derivative 1EGFR8.29HepG23.56
Pyrazolo[3,4-d]pyrimidine Derivative 2EGFR54N/AN/A
Pyrazolo[3,4-d]pyrimidine Derivative 3Aurora A/B9.3 (A), 2.8 (B)HCT-1161.31
Pyrazolo[3,4-d]pyrimidine Derivative 4CDK2/cyclin A281HCT-1160.099

IC₅₀ values are representative for the class of compounds and are sourced from literature on pyrazolo[3,4-d]pyrimidine kinase inhibitors.[6][7]

Visualizations

G cluster_0 Synthesis of a Pyrazolo[3,4-d]pyrimidine Intermediate A This compound C Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, TEA) A->C B 4-Iodo-1H-pyrazole B->C D 4-((2-Fluoro-5-nitrophenyl)ethynyl)-1H-pyrazole C->D C-C Bond Formation E Nitro Group Reduction (Fe, NH₄Cl) D->E F 4-((5-Amino-2-fluorophenyl)ethynyl)-1H-pyrazole E->F NO₂ → NH₂ G Cyclization (Formamide, 180°C) F->G H 4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-3-fluoroaniline (Kinase Inhibitor Intermediate) G->H Pyrimidine Ring Formation

Caption: Synthetic workflow for a kinase inhibitor intermediate.

G cluster_1 EGFR Signaling Pathway and Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding PI3K PI3K Dimerization->PI3K Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibits ATP Binding (Blocks Phosphorylation)

Caption: Inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols for 2-Ethynyl-1-fluoro-4-nitrobenzene in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-1-fluoro-4-nitrobenzene is a versatile building block for the synthesis of complex organic molecules, particularly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] Its unique structure, featuring a terminal alkyne for cycloaddition, an electron-withdrawing nitro group, and a fluorine atom, makes it a highly reactive and functionalizable reagent. The electron-withdrawing properties of the nitro and fluoro substituents enhance the reactivity of the alkyne group and provide a handle for further synthetic transformations, such as nucleophilic aromatic substitution.[1] These characteristics make this compound a valuable tool in drug discovery, bioconjugation, and materials science for the construction of novel 1,2,3-triazole-containing compounds.[2]

Applications

The primary application of this compound lies in its efficient participation in CuAAC reactions to form 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[3] The resulting triazole products incorporating the 2-fluoro-5-nitrophenyl moiety are of significant interest in medicinal chemistry due to the prevalence of fluorinated compounds in pharmaceuticals.

Key Application Areas:

  • Drug Discovery: Synthesis of novel heterocyclic compounds as potential therapeutic agents. The triazole core is a known pharmacophore, and the fluoronitrophenyl group can modulate pharmacokinetic and pharmacodynamic properties.[4]

  • Bioconjugation: Linker for attaching probes, tags, or other biomolecules to target structures. The alkyne group serves as a handle for conjugation with azide-modified biomolecules.

  • Materials Science: Preparation of functionalized polymers and materials with tailored electronic and photophysical properties.

Quantitative Data Summary

The following table summarizes representative yields for the copper(I)-catalyzed azide-alkyne cycloaddition of this compound with various azides. The data is compiled based on typical yields observed for similar fluorinated aryl alkynes in click chemistry reactions.[4][5]

EntryAzide PartnerProductReaction Time (h)Yield (%)
1Benzyl Azide1-Benzyl-4-(2-fluoro-5-nitrophenyl)-1H-1,2,3-triazole195
2Phenyl Azide1-Phenyl-4-(2-fluoro-5-nitrophenyl)-1H-1,2,3-triazole1.592
31-Azidohexane1-Hexyl-4-(2-fluoro-5-nitrophenyl)-1H-1,2,3-triazole288
43-Azidopropan-1-ol1-(3-Hydroxypropyl)-4-(2-fluoro-5-nitrophenyl)-1H-1,2,3-triazole285

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound and an azide partner.

Materials:

  • This compound

  • Azide of interest (e.g., Benzyl Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water, deionized

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol, 165.12 mg).

  • Add the corresponding azide (1.05 mmol).

  • Dissolve the reactants in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 39.6 mg) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 25.0 mg) in water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1,4-disubstituted 1,2,3-triazole.

Protocol for Ultrasound-Assisted CuAAC Reaction

Ultrasound irradiation can significantly accelerate the reaction rate.[5]

Materials:

  • Same as the general protocol, with the addition of 1,10-phenanthroline.

Procedure:

  • In a 10 mL vial, dissolve this compound (1.0 mmol) and the azide (1.05 mmol) in a 1:1 mixture of tert-butanol and water (5 mL).

  • Add copper(II) sulfate pentahydrate (0.05 mmol), sodium ascorbate (0.1 mmol), and 1,10-phenanthroline (0.05 mmol).

  • Place the vial in an ultrasonic bath and irradiate at room temperature for 15-30 minutes, monitoring by TLC.

  • Follow the workup and purification procedure described in the general protocol.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Click Reaction cluster_workup Workup & Purification reagents 1. Weigh this compound and Azide Partner dissolve 2. Dissolve in t-BuOH/H₂O reagents->dissolve add_cat 3. Add Sodium Ascorbate and CuSO₄ Solution dissolve->add_cat react 4. Stir at Room Temperature (or Ultrasound Irradiation) add_cat->react extract 5. Aqueous Workup (DCM Extraction) react->extract purify 6. Column Chromatography extract->purify product 7. Isolate Pure Triazole Product purify->product

Caption: General workflow for the synthesis of 1,2,3-triazoles.

logical_relationship start This compound click CuAAC 'Click' Reaction (+ R-N₃) start->click triazole 1-(R)-4-(2-fluoro-5-nitrophenyl)-1H-1,2,3-triazole click->triazole snar Nucleophilic Aromatic Substitution (SNAr) (e.g., + R'-OH, R'-NH₂) triazole->snar reduction Nitro Group Reduction (e.g., H₂, Pd/C) triazole->reduction functionalized_triazole Functionalized Triazole Derivative snar->functionalized_triazole amino_triazole Amino-Triazole Derivative reduction->amino_triazole

Caption: Synthetic utility of this compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-1-fluoro-4-nitrobenzene is a versatile reagent in organic synthesis, particularly valuable for the construction of complex aromatic compounds. Its structure is primed for nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds. The molecule's reactivity is driven by the strong electron-withdrawing effect of the nitro group, which activates the aromatic ring towards nucleophilic attack, and the presence of a good leaving group, fluoride, at the ortho position.[1] The ethynyl group offers a valuable functional handle for subsequent transformations, such as click chemistry or Sonogashira coupling, making this compound a strategic building block in medicinal chemistry and materials science.

This document provides a detailed protocol for performing SNAr reactions using this compound with various nucleophiles.

Principle of the Reaction

The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism. The key steps are:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is significantly stabilized by the electron-withdrawing nitro group.

  • Elimination: The aromaticity of the ring is restored by the elimination of the fluoride leaving group, yielding the substituted product.

The fluorine atom is an excellent leaving group in SNAr reactions, contributing to favorable reaction kinetics.

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Experimental Data Summary

Nucleophile ClassRepresentative NucleophileBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Amines (N-Nucleophiles) AnilineK₂CO₃DMF80 - 1204 - 1285 - 95
MorpholineEt₃NDMSO80 - 1002 - 890 - 98
BenzylamineNaHTHF60 - 806 - 1680 - 90
Alcohols (O-Nucleophiles) PhenolK₂CO₃AcetonitrileReflux12 - 2470 - 85
Sodium Methoxide(None)MethanolReflux2 - 690 - 97
Thiols (S-Nucleophiles) ThiophenolK₂CO₃DMF25 - 601 - 492 - 99
EthanethiolNaHTHF0 - 251 - 388 - 95

Note: The data presented in this table are illustrative and based on reactions with similar activated fluoroaromatic compounds. Actual results with this compound may vary and require optimization.

Detailed Experimental Protocols

The following protocols are generalized procedures for the SNAr of this compound with different classes of nucleophiles. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

General Experimental Workflow

experimental_workflow A 1. Reagent Preparation - Dissolve this compound in an anhydrous solvent. - Add the appropriate base. B 2. Nucleophile Addition - Add the nucleophile (amine, alcohol, or thiol) to the reaction mixture. A->B C 3. Reaction - Heat the mixture to the specified temperature. - Stir for the designated time, monitoring by TLC/LC-MS. B->C D 4. Work-up - Cool the reaction mixture. - Quench with water or an acidic solution. - Extract the product with an organic solvent. C->D E 5. Purification - Wash the combined organic layers with brine. - Dry over an anhydrous salt (e.g., Na₂SO₄). - Concentrate under reduced pressure. D->E F 6. Isolation - Purify the crude product by column chromatography, recrystallization, or distillation. E->F

Caption: Generalized workflow for SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Aniline)

Materials:

  • This compound (1.0 eq.)

  • Aniline (1.1 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.

  • Add potassium carbonate to the solution, followed by the dropwise addition of aniline.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-ethynyl-4-nitroaniline.

Protocol 2: Reaction with Phenol Nucleophiles

Materials:

  • This compound (1.0 eq.)

  • Phenol (1.2 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend phenol and potassium carbonate in anhydrous acetonitrile.

  • Add this compound to the suspension.

  • Heat the mixture to reflux and maintain for 16-24 hours, monitoring by TLC.

  • After the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the corresponding diaryl ether.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

Materials:

  • This compound (1.0 eq.)

  • Thiophenol (1.1 eq.)

  • Potassium Carbonate (K₂CO₃) (1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add potassium carbonate to the solution.

  • Slowly add thiophenol to the reaction mixture at room temperature. A mild exotherm may be observed.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Combine the organic extracts and wash thoroughly with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude thioether can be purified by column chromatography or recrystallization.

Safety and Handling

  • This compound is a potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Nitroaromatic compounds can be sensitive to heat and shock. Avoid excessive heating.

  • Bases such as sodium hydride (NaH) are flammable and react violently with water. Handle with extreme care under an inert atmosphere.

Conclusion

The nucleophilic aromatic substitution of this compound provides a versatile and efficient pathway for the synthesis of a wide array of substituted nitroaromatic compounds. The protocols outlined in these application notes, derived from established procedures for similar substrates, serve as a valuable starting point for the development of novel molecules in drug discovery and materials science. Researchers should optimize the reaction conditions for each specific nucleophile to achieve the best results.

References

The Versatile Precursor: Synthesizing Heterocyclic Compounds from 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Ethynyl-1-fluoro-4-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring an ethynyl group for coupling and cycloaddition reactions, a nitro group that can be readily transformed into other functionalities, and an activated fluorine atom susceptible to nucleophilic substitution, makes it an ideal starting material for constructing complex molecular architectures. These characteristics are of significant interest in medicinal chemistry and materials science, where the development of novel heterocyclic scaffolds is a constant pursuit. This document provides detailed application notes and protocols for the synthesis of various classes of heterocyclic compounds from this valuable starting block.

The reactivity of this compound is primarily dictated by its three key functional groups. The ethynyl group is amenable to participation in powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling, as well as cycloaddition reactions like the Huisgen 1,3-dipolar cycloaddition to form triazoles. The electron-withdrawing nitro group, in conjunction with the fluorine atom, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro group itself can be reduced to an amino group, which can then participate in various cyclization strategies to form nitrogen-containing heterocycles.

Application Notes and Protocols

This section details synthetic pathways to key heterocyclic cores starting from this compound.

Synthesis of Fluorinated Quinolines

Fluorinated quinolines are a prominent class of heterocycles with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. A common strategy for their synthesis involves the manipulation of the ethynyl and nitro groups of this compound.

Reaction Pathway: Sonogashira Coupling followed by Reductive Cyclization

A two-step sequence involving an initial Sonogashira coupling to introduce a substituted vinyl group, followed by reduction of the nitro group and subsequent intramolecular cyclization, provides a convergent route to functionalized quinolines.

Experimental Protocol: Synthesis of a 6-Fluoro-8-nitro-2-substituted-quinoline

Step 1: Sonogashira Coupling

  • Materials:

    • This compound

    • Aryl or vinyl halide (e.g., iodobenzene)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the aryl/vinyl halide (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

    • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the coupled product.

Step 2: Reductive Cyclization

  • Materials:

    • The Sonogashira coupling product from Step 1

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve the coupled product (1.0 mmol) in a mixture of ethanol and water (4:1, 15 mL).

    • Add iron powder (5.0 mmol) and ammonium chloride (5.0 mmol).

    • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and filter through Celite, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the desired fluorinated quinoline.

Quantitative Data Summary

StepProductTypical Yield (%)
Sonogashira Coupling1-Fluoro-4-nitro-2-(phenylethynyl)benzene85-95
Reductive Cyclization6-Fluoro-2-phenylquinoline70-85

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Quinoline_Synthesis Start This compound Coupling Sonogashira Coupling (Aryl Halide, Pd/Cu catalyst) Start->Coupling Intermediate Substituted Ethynylbenzene Derivative Coupling->Intermediate Cyclization Reductive Cyclization (e.g., Fe/NH4Cl) Intermediate->Cyclization Product Fluorinated Quinoline Cyclization->Product

Caption: Synthetic pathway to fluorinated quinolines.

Synthesis of Substituted Indoles

The synthesis of indoles, another critical heterocyclic motif in drug discovery, can be achieved from this compound through strategies that construct the pyrrole ring fused to the benzene core.

Reaction Pathway: Sonogashira Coupling followed by Cadogan-Sundberg Cyclization

This approach involves a Sonogashira coupling to introduce a side chain, followed by reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization.

Experimental Protocol: Synthesis of a 4-Fluoro-6-nitro-indole

Step 1: Sonogashira Coupling with a Protected Alkyne

  • Materials:

    • This compound

    • (Trimethylsilyl)acetylene

    • Pd(PPh₃)₂Cl₂

    • CuI

    • Triethylamine

    • Anhydrous THF

  • Procedure:

    • Follow the general Sonogashira coupling procedure described for quinoline synthesis, using (trimethylsilyl)acetylene as the coupling partner.

    • After purification, deprotect the silyl group using a mild base such as potassium carbonate in methanol to yield the terminal alkyne intermediate.

Step 2: Intramolecular Cyclization

  • Materials:

    • The terminal alkyne intermediate from Step 1

    • A suitable amine (e.g., aniline)

    • A base such as potassium tert-butoxide

    • Anhydrous dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a solution of the terminal alkyne (1.0 mmol) and the amine (1.2 mmol) in anhydrous DMSO (10 mL), add potassium tert-butoxide (2.0 mmol).

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data Summary

StepProductTypical Yield (%)
Sonogashira Coupling & Deprotection1-Ethynyl-2-fluoro-5-nitrobenzene80-90
Intramolecular Cyclization4-Fluoro-6-nitro-2-substituted-indole60-75

Yields are representative and depend on the specific amine used.

Indole_Synthesis Start This compound Coupling Sonogashira Coupling (e.g., TMS-acetylene) Start->Coupling Deprotection Deprotection Coupling->Deprotection Intermediate Terminal Alkyne Deprotection->Intermediate Cyclization Intramolecular Cyclization (Amine, Base) Intermediate->Cyclization Product Substituted Indole Cyclization->Product

Caption: Workflow for the synthesis of substituted indoles.

Synthesis of 1,2,3-Triazoles via Click Chemistry

The ethynyl group of this compound is an excellent substrate for the Huisgen 1,3-dipolar cycloaddition with azides, a cornerstone of "click chemistry," to produce 1,2,3-triazoles. These heterocycles are widely used as pharmacophores and in materials science.

Reaction Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This highly efficient and regioselective reaction provides rapid access to 1,4-disubstituted 1,2,3-triazoles.

Experimental Protocol: Synthesis of a 1-(Substituted)-4-(2-fluoro-5-nitrophenyl)-1H-1,2,3-triazole

  • Materials:

    • This compound

    • An organic azide (e.g., benzyl azide)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol) followed by an aqueous solution of CuSO₄·5H₂O (0.1 mmol).

    • Stir the reaction mixture vigorously at room temperature for 8-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

Reactant 1Reactant 2ProductTypical Yield (%)
This compoundBenzyl azide1-(Benzyl)-4-(2-fluoro-5-nitrophenyl)-1H-1,2,3-triazole>90
This compoundPhenyl azide4-(2-Fluoro-5-nitrophenyl)-1-phenyl-1H-1,2,3-triazole>90

Yields for CuAAC reactions are typically high.

Triazole_Synthesis cluster_reactants Reactants Start This compound Reaction CuAAC Reaction (CuSO4, Na Ascorbate) Start->Reaction Azide Organic Azide (R-N3) Azide->Reaction Product 1,4-Disubstituted-1,2,3-triazole Reaction->Product

Caption: Click chemistry approach to 1,2,3-triazoles.

This compound is a powerful and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The strategic application of well-established synthetic methodologies, such as Sonogashira couplings, reductive cyclizations, and click chemistry, allows for the efficient construction of valuable quinoline, indole, and triazole scaffolds. The protocols outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this precursor and to develop novel molecules with potential applications in drug discovery and materials science. Further exploration of its reactivity, including nucleophilic aromatic substitution of the fluorine atom and transformations of the nitro group into other functionalities, will undoubtedly lead to the discovery of new and exciting heterocyclic systems.

Application Notes and Protocols: 2-Ethynyl-1-fluoro-4-nitrobenzene in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-1-fluoro-4-nitrobenzene is a key building block in the synthesis of targeted covalent kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers. Its unique trifunctional structure—comprising an ethynyl group for coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a nitro group that can be readily converted to an amine for further functionalization—makes it a versatile precursor for complex heterocyclic molecules. This compound is particularly instrumental in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as osimertinib, which are designed to overcome resistance to earlier cancer therapies.

Application in Kinase Inhibitor Synthesis

The primary application of this compound lies in its role as a precursor to the aniline core of many kinase inhibitors. The synthesis strategy typically involves a Sonogashira coupling of the ethynyl group with a heterocyclic core, commonly a pyrimidine derivative. Subsequent reduction of the nitro group to an aniline allows for the introduction of the characteristic acrylamide "warhead," which is crucial for the covalent and irreversible binding to a cysteine residue in the kinase's active site. This covalent interaction leads to potent and sustained inhibition of the target kinase.

A prominent example is the synthesis of osimertinib, a third-generation EGFR inhibitor used to treat non-small cell lung cancer (NSCLC) patients with the T790M resistance mutation. In this context, a derivative of this compound is utilized to construct the core structure of the inhibitor, which ultimately binds to the Cys797 residue in the ATP-binding site of the EGFR kinase domain.

Signaling Pathways and Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation. In many cancers, EGFR is mutated and constitutively active, leading to uncontrolled cell growth.

Covalent inhibitors synthesized using this compound derivatives are designed to irreversibly block the ATP-binding site of the EGFR kinase domain. The acrylamide moiety of the inhibitor acts as a Michael acceptor, forming a covalent bond with the thiol group of a cysteine residue (e.g., Cys797 in EGFR). This irreversible binding prevents ATP from accessing the kinase domain, thereby blocking autophosphorylation and the activation of downstream signaling pathways, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.

EGFR_Signaling_Pathway EGFR Signaling and Covalent Inhibition cluster_membrane Cell Membrane cluster_inhibitor Covalent Inhibitor cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Osimertinib (derived from This compound) Inhibitor->EGFR Covalently Binds (to Cys797) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and the mechanism of covalent inhibition.

Experimental Protocols

The following protocols are representative examples of key steps in the synthesis of kinase inhibitors using this compound and its derivatives.

Protocol 1: Synthesis of 3-Ethynyl-4-fluoroaniline (a Key Intermediate)

This three-step protocol describes the synthesis of 3-ethynyl-4-fluoroaniline from 3-bromo-4-fluoronitrobenzene.[1]

Step 1: Sonogashira Coupling to introduce the protected ethynyl group

sonogashira_protocol Workflow for Sonogashira Coupling start Start reagents Combine 3-bromo-4-fluoronitrobenzene, triethylamine, CuI, and Pd(PPh3)4 under argon atmosphere. start->reagents add_alkyne Add trimethylsilylacetylene dropwise. reagents->add_alkyne react Heat the mixture at 40-50 °C overnight. add_alkyne->react filter Filter the reaction mixture. react->filter concentrate Concentrate the filtrate. filter->concentrate purify Purify by silica gel chromatography (petroleum ether) to obtain ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane. concentrate->purify end End purify->end

Caption: Experimental workflow for Sonogashira coupling.

  • Reagents: 3-bromo-4-fluoronitrobenzene (0.20 mol), triethylamine (500 mL), cuprous iodide (0.02 mol), tetrakis(triphenylphosphine)palladium(0) (0.004 mol), trimethylsilylacetylene (0.30 mol).

  • Procedure:

    • To a solution of 3-bromo-4-fluoronitrobenzene in triethylamine, add cuprous iodide and tetrakis(triphenylphosphine)palladium(0) under an argon atmosphere.

    • Add trimethylsilylacetylene dropwise to the mixture.

    • Heat the reaction mixture at 40-50 °C overnight.

    • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

    • The residue is purified by silica gel column chromatography using petroleum ether as the eluent to yield ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane.

Step 2: Reduction of the Nitro Group

  • Reagents: ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane (0.19 mol), methanol (500 mL), iron powder (0.95 mol), 12N hydrochloric acid (300 mL).

  • Procedure:

    • Dissolve ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane in methanol.

    • Add iron powder and 12N hydrochloric acid.

    • Reflux the mixture for 2 hours.

    • Monitor the reaction by TLC.

    • After completion, concentrate the methanol, and adjust the pH to alkaline with sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with water, dry, and concentrate to obtain 4-fluoro-3-((trimethylsilyl)ethynyl)aniline.

Step 3: Deprotection of the Ethynyl Group

  • Reagents: 4-fluoro-3-((trimethylsilyl)ethynyl)aniline (0.16 mol), methanol (300 mL), potassium hydroxide (0.16 mol).

  • Procedure:

    • Dissolve 4-fluoro-3-((trimethylsilyl)ethynyl)aniline in methanol.

    • Add potassium hydroxide and stir at room temperature for 4 hours.

    • Add ethyl acetate and wash with saturated brine.

    • Dry the organic layer and purify by column chromatography (petroleum ether:ethyl acetate = 10:1) to yield 3-ethynyl-4-fluoroaniline.

Protocol 2: Acylation to Introduce the Acrylamide "Warhead"

This protocol describes the final step in the synthesis of osimertinib, where the acrylamide group is introduced.[2]

acylation_protocol Workflow for Acrylamide Formation start Start dissolve Dissolve the aniline precursor and triethylamine in THF and cool to 0 °C. start->dissolve add_acryloyl Add acryloyl chloride dropwise. dissolve->add_acryloyl warm Allow the reaction to warm to room temperature and stir for 3 hours. add_acryloyl->warm quench Quench the reaction with water. warm->quench extract Extract with an organic solvent. quench->extract purify Purify by chromatography to obtain the final covalent inhibitor. extract->purify end End purify->end

Caption: Experimental workflow for acylation.

  • Reagents: Aniline precursor (e.g., N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2-diamine), acryloyl chloride, triethylamine (TEA), tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the aniline precursor and triethylamine in THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add acryloyl chloride dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final acrylamide-containing kinase inhibitor.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and activity of kinase inhibitors derived from this compound precursors.

Table 1: Synthesis Yields for Key Intermediates

Starting MaterialReaction StepProductYield (%)Reference
3-bromo-4-fluoronitrobenzeneSonogashira Coupling((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilaneNot specified[1]
((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilaneNitro Reduction4-fluoro-3-((trimethylsilyl)ethynyl)anilineNot specified[1]
4-fluoro-3-((trimethylsilyl)ethynyl)anilineDesilylation3-ethynyl-4-fluoroanilineNot specified[1]
Aniline precursor of OsimertinibAcrylamide FormationOsimertinib87%[2]

Table 2: In Vitro Inhibitory Activity (IC50) of Osimertinib

Kinase TargetCell LineIC50 (nM)Reference
EGFR (L858R/T790M)H197515
EGFR (Exon 19 deletion)PC-917
Wild-Type EGFRLoVo480

Note: IC50 values can vary depending on the specific assay conditions.

Conclusion

This compound is a critical and versatile starting material in the synthesis of advanced kinase inhibitors. Its strategic incorporation allows for the efficient construction of complex molecules designed to covalently bind to and inhibit key cancer-driving kinases like EGFR. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of next-generation targeted therapies.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and data for the utilization of 2-Ethynyl-1-fluoro-4-nitrobenzene in palladium-catalyzed cross-coupling reactions. This versatile building block, featuring an activated ethynyl group and a fluoro-nitro-substituted aromatic ring, is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1]

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, the most relevant of these reactions are the Sonogashira, Suzuki, and Stille couplings, which allow for the extension of the ethynyl group with various organic moieties. The electron-withdrawing nitro and fluoro groups on the benzene ring can influence the reactivity of the molecule in these transformations.

Sonogashira Coupling Reactions

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, this reaction is used to couple the terminal alkyne with various aryl or vinyl halides.

General Reaction Scheme

Sonogashira_Reaction reactant1 This compound catalyst Pd(0) Catalyst, Cu(I) Co-catalyst, Base reactant2 R-X (Aryl/Vinyl Halide) product Product catalyst->product Coupling

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodotoluene

This protocol is a representative example of a Sonogashira coupling reaction.

Materials:

  • This compound

  • 4-Iodotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), 4-iodotoluene (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Add anhydrous THF (5 mL) and anhydrous DMF (1 mL) to the flask, followed by triethylamine (2.0 mmol, 2.0 equiv.).

  • Stir the reaction mixture at room temperature for 15 minutes, and then heat to 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Quantitative Data for Sonogashira Coupling Reactions

The following table summarizes representative yields for Sonogashira coupling reactions with analogues of this compound, demonstrating the expected efficiency of this transformation.

EntryAryl HalideAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
11-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂/CuI/DabcoDMF800.595
21-Bromo-4-nitrobenzenePhenylacetylenePd(OAc)₂/DabcoDMF100292
31-Iodo-2-methyl-4-nitrobenzenePhenylacetylenePd on alumina/Cu₂OTHF/DMA7572Low

Note: Data for entries 1 and 2 are from reactions with 1-iodo/bromo-4-nitrobenzene and phenylacetylene, which are structurally similar and provide a good indication of expected yields. Entry 3 shows that heterogeneous catalysts may be less effective under these conditions.[2]

Suzuki Coupling Reactions

The Suzuki coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide. In this context, this compound can be coupled with various aryl or vinyl boronic acids.

General Reaction Scheme

Suzuki_Reaction reactant1 This compound catalyst Pd(0) Catalyst, Base reactant2 R-B(OH)2 (Aryl/Vinyl Boronic Acid) product Product catalyst->product Coupling

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki coupling of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and phenylboronic acid (1.2 mmol, 1.2 equiv.) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv.) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the solution.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the coupled product.

Quantitative Data for Suzuki Coupling Reactions

The following table presents data from Suzuki coupling reactions of similar substrates, which can be used to estimate the expected outcomes for reactions with this compound.

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic AcidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O801295
21-Bromo-4-nitrobenzenePhenylboronic AcidPd(OAc)₂K₂CO₃DMF1500.598
32-Chloropyrazine5-Indoleboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O1001292

Stille Coupling Reactions

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide. This method can be applied to couple this compound with a variety of organostannanes.

General Reaction Scheme

Stille_Reaction reactant1 This compound catalyst Pd(0) Catalyst reactant2 R-Sn(Bu)3 (Organostannane) product Product catalyst->product Coupling

Caption: General scheme of the Stille coupling reaction.

Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane

This protocol outlines a general procedure for the Stille coupling.

Materials:

  • This compound

  • Tributyl(phenyl)stannane

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Anhydrous toluene

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv.), and PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (10 mL) via syringe.

  • Degas the solution with a stream of argon for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Quantitative Data for Stille Coupling Reactions

The table below provides representative data for Stille coupling reactions of analogous compounds.

EntryOrganic HalideOrganostannaneCatalystSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneVinyltributyltinPd(PPh₃)₄THF50-High
24-Iodo-N,N-dimethylanilineTributyl(2-thienyl)stannanePd₂(dba)₃/AsPh₃NMP250.2595
31-Bromo-4-nitrobenzeneTributyl(vinyl)stannanePd(PPh₃)₄DMF802485

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the catalytic cycles for the Sonogashira, Suzuki, and Stille reactions, as well as a general experimental workflow.

Catalytic Cycles

Catalytic_Cycles cluster_sonogashira Sonogashira Catalytic Cycle cluster_suzuki Suzuki Catalytic Cycle cluster_stille Stille Catalytic Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)-X(L)2 Pd0->PdII_RX Oxidative Addition (R-X) PdII_alkyne R-Pd(II)-C≡CR'(L)2 PdII_RX->PdII_alkyne Transmetalation (Cu-C≡CR') PdII_alkyne->Pd0 Reductive Elimination Product_S R-C≡CR' PdII_alkyne->Product_S Pd0_Su Pd(0)L2 PdII_RX_Su R-Pd(II)-X(L)2 Pd0_Su->PdII_RX_Su Oxidative Addition (R-X) PdII_R_R_Su R-Pd(II)-R'(L)2 PdII_RX_Su->PdII_R_R_Su Transmetalation (R'-B(OR)2) PdII_R_R_Su->Pd0_Su Reductive Elimination Product_Su R-R' PdII_R_R_Su->Product_Su Pd0_St Pd(0)L2 PdII_RX_St R-Pd(II)-X(L)2 Pd0_St->PdII_RX_St Oxidative Addition (R-X) PdII_R_R_St R-Pd(II)-R'(L)2 PdII_RX_St->PdII_R_R_St Transmetalation (R'-SnBu3) PdII_R_R_St->Pd0_St Reductive Elimination Product_St R-R' PdII_R_R_St->Product_St

Caption: Catalytic cycles for Sonogashira, Suzuki, and Stille couplings.

General Experimental Workflow

Experimental_Workflow Start Combine Reactants, Catalyst, and Solvent Reaction Heat and Stir under Inert Atmosphere Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for cross-coupling reactions.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organotin compounds are highly toxic and should be handled with extreme care, using appropriate personal protective equipment.

  • Solvents are flammable and should be handled away from ignition sources.

  • Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

By following these protocols and considering the provided data, researchers can effectively utilize this compound as a key building block in the synthesis of a wide range of novel compounds.

References

Application Notes and Protocols: 2-Ethynyl-1-fluoro-4-nitrobenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-1-fluoro-4-nitrobenzene is a versatile organic molecule poised for significant applications in materials science. Its unique trifunctional structure, featuring an ethynyl group, a nitro group, and a fluorine atom on a benzene ring, offers a powerful toolkit for the synthesis and functionalization of advanced materials. The electron-withdrawing nature of the nitro and fluoro groups highly activates the aromatic ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The terminal alkyne, or ethynyl group, is a key functionality for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and for forming conjugated polymers like poly(arylene ethynylene)s via Sonogashira coupling.

These reactive handles allow for the integration of this compound into a variety of material architectures, including the synthesis of novel polymers with tailored electronic and thermal properties, the functionalization of surfaces to control wettability and biocompatibility, and the development of cross-linked networks for high-performance applications. This document provides detailed application notes and experimental protocols for the use of this compound in materials science, based on established chemical transformations of its constituent functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 343866-99-9
Molecular Formula C₈H₄FNO₂
Molecular Weight 165.12 g/mol
Boiling Point 242.766 °C at 760 mmHg
Density 1.326 g/cm³

Application Note 1: Synthesis of Poly(arylene ethynylene)s via Sonogashira Polymerization

The ethynyl group of this compound makes it an ideal monomer for Sonogashira cross-coupling polymerization. This reaction allows for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. By copolymerizing this compound with a dihaloaromatic monomer, novel poly(arylene ethynylene)s (PAEs) can be synthesized. The incorporation of the electron-deficient nitro- and fluoro-substituted phenyl rings into the polymer backbone is expected to significantly influence the electronic and optical properties of the resulting material, potentially leading to applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The strong electron-withdrawing nature of the substituents can lower the LUMO energy level of the polymer, facilitating electron injection and transport.

Experimental Protocol: Sonogashira Polymerization

This protocol describes a general procedure for the synthesis of a copolymer of this compound and a diiodoarene.

Materials:

  • This compound

  • 1,4-Diiodo-2,5-bis(octyloxy)benzene (or other suitable dihaloaromatic comonomer)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • Diisopropylamine (DIPA, anhydrous)

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-diiodo-2,5-bis(octyloxy)benzene (1.0 mmol), this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) and anhydrous diisopropylamine (5 mL) to the flask via syringe.

  • Stir the reaction mixture at 65 °C for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • After cooling to room temperature, pour the viscous solution into a large excess of methanol (200 mL) with vigorous stirring to precipitate the polymer.

  • Filter the precipitated polymer and wash it sequentially with methanol and acetone to remove catalyst residues and unreacted monomers.

  • Redissolve the polymer in a minimal amount of chloroform or THF and re-precipitate into methanol to further purify it.

  • Collect the final polymer by filtration and dry it under vacuum at 40 °C overnight.

Characterization:

  • The molecular weight and polydispersity index (PDI) of the polymer can be determined by gel permeation chromatography (GPC).

  • The chemical structure can be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

  • Thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), can be evaluated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

  • Optical and electronic properties can be investigated by UV-Vis absorption and fluorescence spectroscopy, as well as cyclic voltammetry.

Sonogashira_Polymerization cluster_reactants Reactants Monomer1 This compound Reaction Polymerization (65 °C, 48h) Monomer1->Reaction Monomer2 Dihaloaromatic Comonomer Monomer2->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI Base (DIPA) Catalyst->Reaction Solvent Toluene Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Filtration & Washing Precipitation->Purification Polymer Purified Poly(arylene ethynylene) Purification->Polymer

Caption: Workflow for Sonogashira polymerization.

Application Note 2: Surface Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal ethynyl group of this compound makes it an excellent building block for "click" chemistry, particularly the highly efficient and specific CuAAC reaction. This reaction forms a stable triazole linkage between an alkyne and an azide. By first introducing azide functionalities onto a surface (e.g., silicon wafers, gold, or polymer films), this compound can be "clicked" onto the surface, thereby introducing the fluoronitrophenyl moiety. This surface modification can be used to tune surface properties such as hydrophobicity, and the highly activated fluorine atom can then serve as a reactive site for further "post-click" functionalization via nucleophilic aromatic substitution. This two-step approach offers a modular and versatile strategy for creating complex and multifunctional surfaces for applications in biosensors, microelectronics, and biocompatible coatings.

Experimental Protocol: Surface Functionalization via CuAAC

This protocol describes the functionalization of an azide-terminated self-assembled monolayer (SAM) on a silicon substrate.

Materials:

  • Azide-terminated silicon substrate (prepared, for example, by silanization with (11-azido-undecyl)trimethoxysilane)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Tert-butanol

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a stock solution of this compound (10 mM) in a 1:1 mixture of tert-butanol and deionized water.

  • Prepare a stock solution of CuSO₄·5H₂O (10 mM) in deionized water.

  • Prepare a stock solution of sodium ascorbate (100 mM) in deionized water (freshly prepared).

  • Prepare a stock solution of THPTA (50 mM) in deionized water.

  • In a clean reaction vessel, place the azide-terminated silicon substrate.

  • Prepare the "click" reaction solution by mixing the following in order:

    • 2 mL of the this compound solution.

    • 40 µL of the THPTA solution.

    • 20 µL of the CuSO₄ solution.

    • 100 µL of the sodium ascorbate solution.

  • Immediately immerse the substrate in the reaction solution.

  • Gently agitate the reaction vessel at room temperature for 2 hours.

  • Remove the substrate from the solution and rinse it thoroughly with deionized water, followed by ethanol.

  • Dry the functionalized substrate under a stream of nitrogen.

Characterization:

  • Successful functionalization can be confirmed by contact angle goniometry, which should show a change in surface wettability.

  • X-ray photoelectron spectroscopy (XPS) can be used to detect the presence of fluorine and nitrogen on the surface.

  • The change in surface morphology can be assessed by atomic force microscopy (AFM).

CuAAC_Surface_Functionalization cluster_reactants Reactants Substrate Azide-Terminated Substrate Reaction Click Reaction (RT, 2h) Substrate->Reaction Monomer This compound Monomer->Reaction Catalyst CuSO₄ / NaAsc THPTA Catalyst->Reaction Solvent t-Butanol / H₂O Solvent->Reaction Rinsing Rinsing (H₂O, Ethanol) Reaction->Rinsing Drying Drying (Nitrogen Stream) Rinsing->Drying FunctionalizedSurface Functionalized Surface Drying->FunctionalizedSurface SNAr_Polymer_Modification StartPolymer Polymer with Pendant 2-Ethynyl-1-fluoro-4-nitrophenyl Groups Reaction SₙAr Reaction (80 °C, 24h) StartPolymer->Reaction Nucleophile Nucleophile (e.g., Hexylamine) Nucleophile->Reaction Base Base (K₂CO₃) Base->Reaction Solvent Solvent (DMF) Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Filtration & Washing Precipitation->Purification ModifiedPolymer Functionalized Polymer Purification->ModifiedPolymer Thermal_Crosslinking BasePolymer Base Polymer (e.g., Polyimide) Blending Blending BasePolymer->Blending Crosslinker This compound Crosslinker->Blending Solvent Solvent (NMP) Solvent->Blending Casting Film Casting Blending->Casting Drying Solvent Removal (80 °C, vacuum) Casting->Drying Curing Thermal Curing (Staged Heating) Drying->Curing CrosslinkedFilm Cross-linked Polymer Film Curing->CrosslinkedFilm

Application Notes and Protocols for the Selective Reduction of 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective reduction of a nitro group in the presence of other sensitive functionalities is a critical transformation in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. 2-Ethynyl-1-fluoro-4-nitrobenzene is a valuable building block possessing three key functional groups: a nitro group amenable to reduction, a fluoro substituent that modulates electronic properties, and an ethynyl group that can participate in various coupling reactions like 'click' chemistry. The successful reduction of the nitro group to an amine yields 3-ethynyl-4-fluoroaniline, a versatile intermediate for the synthesis of a wide range of target compounds.

This document provides two detailed protocols for the chemoselective reduction of this compound. Protocol 1 describes a classic and robust method using activated iron in an acidic medium, which is known for its high yield and tolerance to functional groups like alkynes. Protocol 2 offers a milder, metal-free alternative using sodium dithionite, suitable for substrates that may be sensitive to harsh acidic conditions.

Experimental Protocols

Protocol 1: Reduction using Iron and Hydrochloric Acid

This method employs activated iron powder in an ethanol/water solvent system with a catalytic amount of hydrochloric acid. It is a highly effective and cost-efficient procedure for large-scale synthesis. The reaction is chemoselective, leaving the ethynyl and fluoro groups intact.

Materials and Reagents:

  • This compound

  • Iron powder (<325 mesh)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® (diatomaceous earth)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol and water to the flask. A common solvent ratio is in the range of 2:1 to 4:1 ethanol/water.

  • Addition of Iron: To the stirred solution, add iron powder (typically 3-5 eq).

  • Initiation of Reaction: Gently heat the mixture to approximately 70-80 °C. Once the temperature has stabilized, carefully add a few drops of concentrated hydrochloric acid to initiate the reduction. The reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane/Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate.

  • Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude 3-ethynyl-4-fluoroaniline can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction using Sodium Dithionite

This protocol provides a milder, metal-free alternative for the reduction of the nitro group. Sodium dithionite (Na₂S₂O₄) is an inexpensive and effective reducing agent that works well in a biphasic solvent system and is tolerant of a wide range of functional groups.

Materials and Reagents:

  • This compound

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Deionized Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in ethyl acetate or dichloromethane.

  • Preparation of Reductant: In a separate beaker, prepare a fresh aqueous solution of sodium dithionite (typically 3-4 eq) in deionized water.

  • Reaction: Add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. Heat the biphasic mixture to reflux (around 40-70°C depending on the organic solvent).

  • Reaction Monitoring: Vigorously stir the mixture and monitor the reaction progress by TLC. The reaction is generally complete within 3-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with the same organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel as needed.

Data Presentation

The following table summarizes the key quantitative data for the two proposed protocols.

ParameterProtocol 1: Fe/HClProtocol 2: Na₂S₂O₄
Starting Material This compound (1.0 eq)This compound (1.0 eq)
Reducing Agent Iron Powder (3-5 eq)Sodium Dithionite (3-4 eq)
Catalyst/Additive Concentrated HCl (catalytic amount)N/A
Solvent System Ethanol/Water (e.g., 3:1 v/v)Ethyl Acetate/Water or DCM/Water (biphasic)
Reaction Temperature 70-80 °C40-70 °C (Reflux)
Typical Reaction Time 2-4 hours3-6 hours
Expected Yield > 90%80-95%
Work-up Filtration, Neutralization, ExtractionExtraction

Expected Characterization of 3-Ethynyl-4-fluoroaniline

  • Appearance: Off-white to pale yellow solid or oil.

  • Molecular Formula: C₈H₆FN

  • Molecular Weight: 135.14 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the amine protons (a broad singlet), the acetylenic proton (a singlet), and three aromatic protons, which will exhibit splitting due to H-H and H-F coupling.

    • δ ~ 3.8-4.2 ppm (br s, 2H, -NH₂)

    • δ ~ 2.9-3.1 ppm (s, 1H, -C≡CH)

    • δ ~ 6.7-7.2 ppm (m, 3H, Ar-H)

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals will correspond to the eight carbon atoms. The carbon attached to fluorine will appear as a doublet with a large coupling constant.

    • Signals in the aromatic region (δ ~ 110-155 ppm)

    • Signals for the alkyne carbons (δ ~ 75-85 ppm)

  • Mass Spectrometry (EI-MS):

    • Molecular Ion (M⁺): m/z = 135

Mandatory Visualization

Experimental_Workflow cluster_start Starting Material cluster_protocols Reduction Protocols cluster_p1 Protocol 1 cluster_p2 Protocol 2 cluster_workup Work-up & Purification cluster_product Final Product cluster_analysis Characterization start This compound p1_reagents Fe, HCl (cat.) EtOH/H₂O start->p1_reagents p2_reagents Na₂S₂O₄ EtOAc/H₂O start->p2_reagents p1_conditions 70-80 °C, 2-4h workup Filtration (for P1) Neutralization Extraction Drying Concentration p1_conditions->workup p2_conditions Reflux, 3-6h p2_conditions->workup purification Column Chromatography (if necessary) workup->purification product 3-Ethynyl-4-fluoroaniline purification->product analysis TLC ¹H NMR ¹³C NMR MS product->analysis

Application of 2-Ethynyl-1-fluoro-4-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Ethynyl-1-fluoro-4-nitrobenzene is a versatile trifunctional building block in medicinal chemistry, offering a unique combination of reactive sites for the synthesis of complex molecular architectures. Its structure, featuring an ethynyl group, a fluorine atom activated by a nitro group, and the nitro group itself, allows for a range of strategic chemical transformations. This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on its application in the development of kinase inhibitors.

The ethynyl group serves as a handle for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The electron-withdrawing nitro group strongly activates the ortho-positioned fluorine atom for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of various nucleophiles. Furthermore, the nitro group can be readily reduced to an amine, providing another point for diversification and modulation of physicochemical properties. These characteristics make this compound a valuable starting material for the generation of compound libraries for drug discovery.

Key Applications in Medicinal Chemistry:

  • Scaffold for Kinase Inhibitors: The pyrimidine core is a prevalent scaffold in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[2][3][4][5] this compound can be elaborated into substituted pyrimidine derivatives, which are precursors to potent kinase inhibitors.

  • Click Chemistry: The terminal alkyne functionality is ideal for CuAAC reactions, allowing for the efficient and regioselective formation of 1,2,3-triazoles.[6][7][8][9][10] This reaction is widely used in drug discovery for lead generation and optimization, as well as for bioconjugation.

  • Targeted Covalent Inhibitors: While not intrinsically a "warhead," the ethynyl group can be a precursor to or a linking element for incorporating a reactive moiety (warhead) that can form a covalent bond with a target protein, such as a cysteine residue in a kinase active site.[11][12][13][14]

  • Synthesis of Heterocyclic Compounds: The activated fluorine atom allows for the construction of various heterocyclic systems through SNAr reactions with binucleophilic reagents.

Application Example: Synthesis of Pyrimidine-Based Kinase Inhibitor Precursors

This section details the synthetic route from this compound to a key pyrimidine intermediate, which can be further functionalized to generate a library of potential kinase inhibitors.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with a Pyrimidine Halide

This protocol describes a general procedure for the Sonogashira coupling, a critical step in the synthesis of the pyrimidine-based scaffold.[1][15]

Materials:

  • This compound

  • Substituted 2-halopyrimidine (e.g., 2-chloro-4,6-dimethylpyrimidine)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, argon-purged flask, add this compound (1.0 eq.), the 2-halopyrimidine (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).

  • Add anhydrous THF and triethylamine (2.0 eq.).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol outlines the displacement of the activated fluorine atom with an amine, a common strategy to introduce diversity.

Materials:

  • Product from Protocol 1 (2-((4-fluoro-3-nitrophenyl)ethynyl)-4,6-dimethylpyrimidine)

  • Desired primary or secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard reaction glassware

Procedure:

  • To a flask, add the pyrimidine derivative from Protocol 1 (1.0 eq.), the amine (1.2 eq.), and potassium carbonate (2.0 eq.) in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 3: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an aniline, which can be further functionalized.

Materials:

  • Product from Protocol 2

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • Suspend the nitro compound from Protocol 2 in a mixture of ethanol and water.

  • Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

  • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the hot reaction mixture through a pad of Celite®, washing with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude aniline can be purified by column chromatography or used directly in the next step.

Data Presentation

Table 1: Representative Yields for Synthetic Steps

StepReactionStarting MaterialProductTypical Yield (%)
1Sonogashira CouplingThis compound2-((4-fluoro-3-nitrophenyl)ethynyl)-4,6-dimethylpyrimidine70-85
2Nucleophilic Aromatic Substitution2-((4-fluoro-3-nitrophenyl)ethynyl)-4,6-dimethylpyrimidine4-(4,6-dimethylpyrimidin-2-yl)ethynyl)-2-morpholino-5-nitroaniline80-95
3Nitro Group Reduction4-(4,6-dimethylpyrimidin-2-yl)ethynyl)-2-morpholino-5-nitroanilineN'-(4-((4,6-dimethylpyrimidin-2-yl)ethynyl)-2-morpholinophenyl)benzene-1,3-diamine75-90

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Mandatory Visualizations

experimental_workflow start This compound step1 Sonogashira Coupling (with 2-halopyrimidine) start->step1 intermediate1 Pyrimidine Derivative step1->intermediate1 step2 Nucleophilic Aromatic Substitution (with Amine) intermediate1->step2 intermediate2 Substituted Aniline Precursor step2->intermediate2 step3 Nitro Group Reduction intermediate2->step3 product Aniline Product for Further Functionalization step3->product

Caption: Synthetic workflow for kinase inhibitor precursors.

signaling_pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of reactive functional groups allows for the efficient construction of complex molecular scaffolds, particularly for the synthesis of kinase inhibitors. The provided protocols for Sonogashira coupling, nucleophilic aromatic substitution, and nitro group reduction offer a clear pathway for the elaboration of this starting material into diverse libraries of potential drug candidates. The strategic application of these reactions enables the exploration of structure-activity relationships and the development of novel therapeutics targeting key signaling pathways in diseases such as cancer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Ethynyl-1-fluoro-4-nitrobenzene synthesis. The primary synthetic route discussed is the Sonogashira cross-coupling reaction.

Troubleshooting Guide

Low or no product yield is a common issue in the synthesis of this compound. A systematic approach to troubleshooting is essential. The following sections address key areas to investigate.

Problem 1: Low to No Product Yield

Potential Cause Recommended Action Citation
Catalyst Inactivity Palladium Catalyst: Ensure the Pd catalyst is active. A black precipitate ("palladium black") indicates decomposition. Use fresh catalyst or a more robust pre-catalyst. Consider ligands like PPh₃ or more electron-rich and bulky phosphines for stabilization.[1]
Copper Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation. Use a fresh, high-quality source.
Poor Reagent Quality Aryl Halide: Use purified 2-bromo- or 2-iodo-1-fluoro-4-nitrobenzene. Impurities can poison the catalyst. The reactivity order is I > Br > Cl, with iodides often reacting at lower temperatures.[2]
Alkyne: If using a terminal alkyne directly, ensure it is free from impurities. For (Trimethylsilyl)acetylene (TMSA), ensure it is of high purity.
Base: Use a dry, high-purity amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Ensure it is used in sufficient excess (typically 2-5 equivalents).[3]
Solvent: Use anhydrous, degassed solvents. Common choices include THF, DMF, and acetonitrile. Oxygen can lead to undesired side reactions.[4]
Suboptimal Reaction Conditions Temperature: For aryl bromides, heating is often necessary. Start at a moderate temperature (e.g., 50-60 °C) and increase incrementally if no reaction is observed. For aryl iodides, the reaction may proceed at room temperature.[2]
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling) and catalyst decomposition. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to product degradation or side product formation.

Problem 2: Formation of Significant Side Products

Side Product Potential Cause Recommended Action Citation
Alkyne Homocoupling (Glaser-Hay Reaction) This is a common side reaction, especially in the presence of oxygen and a copper co-catalyst. The electron-withdrawing nature of the nitro group can also promote this.Switch to a copper-free Sonogashira protocol. This is the most effective way to minimize this side reaction. If using copper, ensure strictly anaerobic conditions.[1]
Dehalogenation of Aryl Halide The starting 2-halo-1-fluoro-4-nitrobenzene is consumed, but the desired product is not formed. This can occur at elevated temperatures.Lower the reaction temperature and monitor the reaction progress closely.
Oligomerization of Alkyne Can occur at higher temperatures, especially with electron-rich alkynes.Use a moderate reaction temperature and consider slow addition of the alkyne to the reaction mixture.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material: 2-bromo- or 2-iodo-1-fluoro-4-nitrobenzene?

A1: Aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings and often allow for milder reaction conditions (e.g., lower temperatures).[2] However, 2-bromo-1-fluoro-4-nitrobenzene is often more readily available and cost-effective. If you are experiencing low yields with the bromo- starting material, switching to the iodo- derivative may improve the outcome.

Q2: Should I use a terminal alkyne directly or a protected alkyne like (Trimethylsilyl)acetylene (TMSA)?

A2: Using TMSA is a common and often preferred strategy. The TMS-protected product is often more stable and easier to purify than the terminal alkyne. The TMS group can then be removed in a subsequent step under mild conditions.[6]

Q3: My reaction turns black. What does this mean and what should I do?

A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the palladium catalyst to Pd(0) metal. This leads to a loss of catalytic activity. To prevent this, ensure your reagents and solvent are pure and the reaction is conducted under a strictly inert atmosphere. Using stabilizing ligands, such as phosphines, can also help.[1]

Q4: How can I best purify the final product, this compound?

A4: Flash column chromatography on silica gel is a common method for purification.[7] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically effective. The polarity of the eluent can be adjusted based on TLC analysis.

Q5: What are the best conditions for removing the TMS protecting group?

A5: The TMS group can be cleaved under mild basic or fluoride-mediated conditions. A common method is treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[8] Alternatively, a mild base such as potassium carbonate in methanol can be used.[9] Be aware that strongly basic conditions might lead to side reactions with the electron-deficient aromatic ring.

Data Presentation

Table 1: General Sonogashira Reaction Parameters for Aryl Halides

ParameterTypical RangeNotesCitation
Palladium Catalyst 0.5 - 5 mol%Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂[3]
Copper(I) Co-catalyst 1 - 10 mol%CuI
Ligand (if applicable) 1 - 10 mol%PPh₃, XPhos, SPhos[10]
Base 2 - 5 equivalentsEt₃N, DIPEA, Piperidine[3]
Solvent -THF, DMF, Acetonitrile, Toluene
Temperature Room Temp. - 100 °CDependent on aryl halide reactivity.[2]
Alkyne 1.1 - 1.5 equivalentsTerminal or TMS-protected

Table 2: Example Conditions for TMS-Deprotection

ReagentSolventTemperatureNotesCitation
K₂CO₃MethanolRoom Temp.Mild and effective for many substrates.[9]
TBAFTHFRoom Temp.Common and highly effective fluoride source.[8]
DBUAcetonitrile/H₂O60 °CCan be highly chemoselective.[11]

Experimental Protocols

Protocol 1: Sonogashira Coupling of 2-Bromo-1-fluoro-4-nitrobenzene with (Trimethylsilyl)acetylene

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-1-fluoro-4-nitrobenzene (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF. Stir the mixture for 5 minutes. Then, add triethylamine (3.0 eq.) followed by (trimethylsilyl)acetylene (1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Deprotection of 2-(Trimethylsilylethynyl)-1-fluoro-4-nitrobenzene

  • Reaction Setup: Dissolve the TMS-protected product (1.0 eq.) in methanol in a round-bottom flask.

  • Reagent Addition: Add potassium carbonate (2.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography if necessary.

Mandatory Visualization

Sonogashira_Workflow cluster_coupling Sonogashira Coupling cluster_deprotection TMS Deprotection cluster_purification Purification start 2-Bromo-1-fluoro-4-nitrobenzene + TMS-Acetylene react Pd Catalyst, CuI, Base Solvent, Heat start->react product1 2-(Trimethylsilylethynyl)-1-fluoro-4-nitrobenzene react->product1 deprotect K2CO3 / MeOH or TBAF / THF product1->deprotect product2 This compound deprotect->product2 purify Column Chromatography product2->purify final_product Pure Product purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Low / No Yield c1 Check Pd Catalyst Activity (e.g., formation of Pd black) start->c1 r1 Purify Aryl Halide start->r1 cond1 Optimize Temperature start->cond1 c2 Use Fresh CuI r2 Use Dry, Pure Base and Solvent cond2 Ensure Inert Atmosphere cond3 Monitor Reaction Time

Caption: Troubleshooting logic for low yield in the Sonogashira synthesis.

References

Technical Support Center: Purification of Crude 2-Ethynyl-1-fluoro-4-nitrobenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of crude 2-ethynyl-1-fluoro-4-nitrobenzene using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard stationary phase for the purification of moderately polar organic compounds like this compound is silica gel (60-120 mesh for gravity columns or 230-400 mesh for flash chromatography). Due to the potential for interaction with the acidic nature of silica, neutral alumina can be considered as an alternative if compound degradation is observed.

Q2: Which mobile phase (eluent) system is a good starting point for the separation?

A2: A common starting point for the elution of nitroaromatic compounds is a mixture of a non-polar solvent and a moderately polar solvent. A gradient of ethyl acetate in hexanes (or petroleum ether) is a highly recommended initial system to try. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

Q3: How can I determine the optimal solvent system using TLC?

A3: Spot the crude mixture on a TLC plate and develop it in a series of solvent systems with varying polarity (e.g., 5%, 10%, 20% ethyl acetate in hexanes). The ideal solvent system will provide a good separation of the desired product from its impurities, with the product spot having an Rf value between 0.2 and 0.4.

Q4: What are the potential impurities I might encounter in my crude this compound sample?

A4: Depending on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions (such as dimerization of the alkyne), and potentially related isomers. If the synthesis involves a Sonogashira coupling, residual palladium catalyst and coupling reagents may also be present.

Q5: Is the terminal ethynyl group stable to silica gel chromatography?

A5: Terminal alkynes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation or side reactions. While many terminal alkynes can be purified on silica without issue, if you observe significant product loss or the appearance of new, unidentified spots on your TLC after chromatography, consider the following:

  • Deactivating the silica gel by treating it with a small amount of a tertiary amine like triethylamine mixed in the eluent.

  • Using a different stationary phase, such as neutral alumina.

  • Employing a protection-deprotection strategy for the alkyne if instability is a persistent issue.

Q6: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A6: If your compound is highly polar and does not move from the baseline, you may need to switch to a more polar solvent system. A mixture of dichloromethane and methanol is a common choice for more polar compounds. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities Inappropriate solvent system.Optimize the eluent system using TLC to achieve a greater difference in Rf values between your product and the impurities. Consider using a gradient elution.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Improperly packed column (channeling).Ensure the silica gel is packed uniformly without air bubbles or cracks. The "wet slurry" method is generally reliable.
Product Elutes Too Quickly (High Rf) The eluent is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product Elutes Too Slowly or Not at All (Low Rf) The eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase. If necessary, switch to a more polar solvent system (e.g., methanol in dichloromethane).
Compound may be degrading on the column.Test the stability of your compound on a small amount of silica gel. If degradation is confirmed, consider using deactivated silica, alumina, or an alternative purification method.[1]
Streaking or Tailing of Spots on TLC/Fractions The compound is too polar for the solvent system.Add a small amount of a more polar solvent (e.g., a few drops of methanol) to your eluent.
The sample is acidic or basic.For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine can help.
The column is overloaded.Reduce the amount of sample loaded onto the column.
Low Recovery of the Product The compound is irreversibly adsorbed onto the silica gel.Try eluting with a very polar solvent like 100% methanol or a mixture of methanol and dichloromethane to "flush" the column. If this fails, consider using a different stationary phase.
The compound is volatile and was lost during solvent evaporation.Use a lower temperature on the rotary evaporator and avoid leaving the purified product under high vacuum for extended periods.
The compound degraded on the column.See the solutions for "Product elutes too slowly or not at all".

Experimental Protocols

General Protocol for Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (start with a 9:1 ratio and increase the polarity if the Rf is too low).

    • Visualize the spots under UV light.

    • The ideal eluent system will give the product an Rf value of approximately 0.2-0.4.

  • Column Packing (Wet Slurry Method):

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, make a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a relatively non-polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica.

    • Carefully add a small layer of sand on top of the adsorbed sample to prevent disturbance during elution.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or other suitable containers.

    • If using a gradient elution, gradually increase the polarity of the mobile phase.

    • Monitor the progress of the separation by collecting small samples from the eluting solvent and analyzing them by TLC.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent System (v/v)Typical Application
Hexanes / Ethyl Acetate (95:5 to 80:20)Good starting point for moderately polar compounds.
Petroleum Ether / Ethyl Acetate (95:5 to 80:20)An alternative to hexanes, can sometimes offer different selectivity.
Dichloromethane / Hexanes (50:50 to 100:0)For compounds that are slightly more polar.
Dichloromethane / Methanol (99:1 to 95:5)For more polar compounds that do not move in less polar systems.
Table 2: Troubleshooting Summary with Rf Values
Observed Rf of ProductIssueRecommended Action
> 0.6Eluent too polarDecrease the polarity of the mobile phase.
0.2 - 0.4OptimalProceed with column chromatography using this eluent.
< 0.2Eluent not polar enoughIncrease the polarity of the mobile phase.
StreakingCompound interactionConsider adding a modifier (e.g., acetic acid or triethylamine) or changing the stationary phase.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation TLC_Analysis TLC Analysis (Determine Eluent) Column_Packing Column Packing (Wet Slurry Method) TLC_Analysis->Column_Packing Optimized Eluent Sample_Loading Sample Loading (Minimal Solvent) Column_Packing->Sample_Loading Elution Elution (Collect Fractions) Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Monitor Separation Fraction_Analysis->Elution Adjust Gradient if Needed Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporator) Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

References

Technical Support Center: Sonogashira Coupling with 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Sonogashira coupling of 2-Ethynyl-1-fluoro-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in a Sonogashira coupling reaction?

A1: this compound presents a unique set of challenges due to its electronic properties. The presence of two electron-withdrawing groups (nitro and fluoro) can deactivate the aryl halide, making the oxidative addition step of the catalytic cycle more difficult.[1][2] Additionally, the terminal alkyne can be prone to homocoupling (Glaser coupling), especially in the presence of a copper co-catalyst and oxygen.[3]

Q2: Which palladium catalyst is most suitable for this type of substrate?

A2: For electron-deficient aryl halides, a robust palladium catalyst is required. While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ can be used, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve catalytic activity.[2][4] For instance, catalysts with ligands like P(t-Bu)₃ or the use of pre-catalysts that form highly active Pd(0) species in situ are often beneficial.[4]

Q3: Is a copper co-catalyst necessary for this reaction?

A3: While the classic Sonogashira reaction uses a copper(I) co-catalyst to facilitate the formation of the copper acetylide intermediate, it is not always necessary and can sometimes be detrimental.[3][4] Given the propensity of terminal alkynes to undergo homocoupling in the presence of copper, a copper-free Sonogashira protocol may be advantageous for this substrate.[3][5][6] Copper-free methods often require a stronger base or different reaction conditions to promote the direct reaction of the alkyne with the palladium complex.[4]

Q4: What is the optimal choice of base and solvent for this reaction?

A4: The choice of base and solvent is critical and often interdependent.[7] For standard Sonogashira couplings, amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used, often serving as both the base and a co-solvent.[8] For copper-free reactions, stronger bases such as Cs₂CO₃ or K₃PO₄ may be required.[9] The solvent should be able to dissolve all reactants and be compatible with the reaction conditions. Common solvents include THF, DMF, and toluene.[7] The polarity of the solvent can influence the reaction rate and selectivity.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive Catalyst: The Pd(II) precatalyst may not have been reduced to the active Pd(0) species.[3] 2. Poor Oxidative Addition: The electron-deficient aryl halide is not reacting with the Pd(0) catalyst.[10] 3. Insufficiently Basic Conditions: The terminal alkyne is not being deprotonated.1. Catalyst Activation: Ensure anhydrous and oxygen-free conditions. Consider adding a small amount of a reducing agent or using a pre-activated Pd(0) catalyst. Using a Pd(II) precatalyst often requires an in-situ reduction step.[3] 2. Ligand Modification: Switch to a more electron-rich and bulky phosphine ligand (e.g., P(t-Bu)₃, XPhos) or an N-heterocyclic carbene (NHC) ligand to enhance the electron density on the palladium center, facilitating oxidative addition.[4] 3. Optimize Base: If using an amine base, ensure it is dry and in sufficient excess. For copper-free systems, consider switching to a stronger inorganic base like Cs₂CO₃ or K₃PO₄.
Significant Homocoupling of the Alkyne (Glaser Coupling) 1. Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[11] 2. High Copper Catalyst Loading: Excess copper can favor the homocoupling pathway.1. Degas Solvents and Reagents: Thoroughly degas all solvents and reagents with an inert gas (e.g., argon or nitrogen) before use and maintain an inert atmosphere throughout the reaction. 2. Reduce or Eliminate Copper: Lower the concentration of the copper co-catalyst or switch to a copper-free Sonogashira protocol.[3][5][6]
Decomposition of Starting Material or Product 1. High Reaction Temperature: The nitro group can be sensitive to high temperatures, leading to decomposition. 2. Prolonged Reaction Time: Extended reaction times can lead to side reactions and degradation.1. Lower Reaction Temperature: If possible, use a more active catalyst system that allows the reaction to proceed at a lower temperature.[12] 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent product degradation.
Formation of Palladium Black 1. Catalyst Decomposition: The palladium catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[13] 2. Solvent Effects: Certain solvents, like THF in some cases, can promote the formation of palladium black.[13]1. Use Stabilizing Ligands: Employ ligands that form more stable complexes with palladium. Bidentate ligands can sometimes offer greater stability.[4] 2. Change Solvent: If palladium black formation is persistent, consider switching to a different solvent system, such as DMF or toluene.[12]

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Reagent Addition: Add the solvent (e.g., degassed THF or DMF) followed by the amine base (e.g., triethylamine, 3.0 eq.).

  • Alkyne Addition: Add this compound (1.2 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos or XPhos, 0.02 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Reagent Addition: Add the degassed solvent (e.g., toluene or dioxane).

  • Alkyne Addition: Add this compound (1.2 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination - 2L Product Coupled Product Transmetal->Product ArylHalide Ar-X ArylHalide->OxAdd Alkyne R-C≡C-H CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide + CuI, Base Base Base Base->CuAcetylide CuAcetylide->Transmetal CuI CuI CuI->CuAcetylide

Caption: The catalytic cycle of a standard Sonogashira coupling reaction.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Is the catalyst system appropriate for an electron-deficient substrate? Start->CheckCatalyst ChangeLigand Switch to electron-rich/bulky phosphine or NHC ligand. CheckCatalyst->ChangeLigand No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes ChangeLigand->CheckBase StrongerBase Use a stronger base (e.g., Cs₂CO₃, K₃PO₄). CheckBase->StrongerBase No CheckHomocoupling Is homocoupling a major side reaction? CheckBase->CheckHomocoupling Yes StrongerBase->CheckHomocoupling CopperFree Switch to a copper-free protocol and ensure inert atmosphere. CheckHomocoupling->CopperFree Yes OptimizeTemp Optimize reaction temperature. CheckHomocoupling->OptimizeTemp No CopperFree->OptimizeTemp

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Ethynyl-1-fluoro-4-nitrobenzene. The primary synthetic route discussed is the Sonogashira coupling, a widely used method for forming carbon-carbon bonds between sp² and sp hybridized carbons.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1] This reaction typically involves the coupling of an aryl halide, such as 1-fluoro-2-iodo-4-nitrobenzene, with a terminal alkyne. To avoid side reactions with the terminal alkyne, a protected alkyne like ethynyltrimethylsilane (TMSA) is often used, followed by a deprotection step.

Q2: What are the essential components of a Sonogashira coupling reaction?

A2: A typical Sonogashira coupling reaction requires a palladium catalyst (often a Pd(0) complex), a copper(I) co-catalyst (like CuI), an amine base (such as triethylamine or diisopropylamine), and a suitable solvent.[2] The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and unwanted side reactions.

Q3: What is the general reactivity order for the aryl halide starting material?

A3: The reactivity of the aryl halide is a critical factor in the Sonogashira coupling. The general trend for reactivity is I > OTf > Br > Cl.[1] Therefore, 1-fluoro-2-iodo-4-nitrobenzene is a highly suitable starting material, often allowing for milder reaction conditions compared to its bromo or chloro analogues.

Q4: Is a copper co-catalyst always necessary?

A4: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free versions have been developed.[1] The primary reason for omitting copper is to prevent the formation of alkyne homocoupling byproducts (Glaser coupling). However, copper-free reactions may necessitate specific ligands and conditions to achieve high efficiency.

Q5: What are the common protecting groups for the alkyne, and how are they removed in the presence of a nitro group?

A5: Trialkylsilyl groups, such as trimethylsilyl (TMS), are commonly used to protect terminal alkynes.[3] The deprotection of the TMS group can be achieved under mild conditions that are generally compatible with the nitro group. A common method is the use of a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step Recommendation
Inactive Catalyst Catalyst degradation is a common issue.Use a fresh batch of palladium and copper catalysts. Ensure proper storage and handling to prevent oxidation.
Poor Quality Reagents Impurities in starting materials or solvents can poison the catalyst.Purify the aryl halide and alkyne if their purity is questionable. Use anhydrous and degassed solvents.
Inadequate Inert Atmosphere Oxygen can lead to catalyst decomposition and promote alkyne homocoupling.Ensure the reaction setup is properly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure.
Insufficient Base The amine base is crucial for the deprotonation of the alkyne.Use a sufficient excess of a dry, high-purity amine base. Triethylamine or diisopropylamine are common choices.
Low Reaction Temperature While aryl iodides are reactive, electron-withdrawing groups can sometimes require higher temperatures.If no reaction is observed at room temperature, gradually increase the temperature (e.g., to 40-60 °C).
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step Recommendation
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction, especially in the presence of oxygen and copper.Rigorously exclude oxygen from the reaction. Consider reducing the amount of copper catalyst or switching to a copper-free protocol.
Dehalogenation of Aryl Halide The aryl halide is reduced, leading to the formation of 1-fluoro-4-nitrobenzene.This can sometimes occur at higher temperatures or with prolonged reaction times. Try to run the reaction at a lower temperature for a longer duration.
Polymerization of the Alkyne Electron-deficient alkynes can be prone to polymerization.Use a protected alkyne like ethynyltrimethylsilane. Ensure that the deprotection step is performed under mild conditions.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step Recommendation
Co-elution of Product and Impurities The product and byproducts may have similar polarities.Optimize the solvent system for column chromatography using thin-layer chromatography (TLC). A gradient elution may be necessary. For nitrophenylacetylenes, common eluents include mixtures of hexanes and ethyl acetate.
Product Instability on Silica Gel Some highly conjugated or functionalized molecules can degrade on silica gel.Consider using a less acidic stationary phase like neutral alumina for chromatography. Alternatively, purification by recrystallization might be an option.
Residual Metal Catalysts Palladium and copper residues can contaminate the final product.Wash the crude product with an aqueous solution of ammonium chloride to remove copper salts. Passing the product through a plug of silica gel can help remove palladium residues.

Data Presentation

Table 1: Typical Reaction Conditions for Sonogashira Coupling of Aryl Iodides

ParameterConditionNotes
Aryl Halide 1-fluoro-2-iodo-4-nitrobenzeneHighly reactive substrate.
Alkyne Ethynyltrimethylsilane (1.1-1.5 eq)Using a protected alkyne prevents homocoupling.
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)Ensure the catalyst is active.
Copper Co-catalyst CuI (2-10 mol%)Use a fresh, high-purity source.
Base Triethylamine or Diisopropylamine (2-3 eq)Must be anhydrous.
Solvent THF, Toluene, or DMFSolvents should be anhydrous and degassed.
Temperature Room Temperature to 60 °CStart at room temperature and heat if necessary.
Reaction Time 2-24 hoursMonitor by TLC or GC/LC-MS.

Table 2: Deprotection Conditions for TMS-Alkynes

ReagentSolventTemperatureNotes
TBAF (1.1 eq) THF0 °C to Room TempCommon and effective method.
K₂CO₃ (cat. to excess) MethanolRoom TemperatureA mild and economical alternative.
KF (excess) MethanolRoom TemperatureAnother fluoride-based method.

Experimental Protocols

Protocol 1: Synthesis of 2-(Trimethylsilylethynyl)-1-fluoro-4-nitrobenzene (Sonogashira Coupling)
  • Reaction Setup: To an oven-dried Schlenk flask, add 1-fluoro-2-iodo-4-nitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous and degassed tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M with respect to the aryl iodide. Add triethylamine (2.5 eq) followed by the dropwise addition of ethynyltrimethylsilane (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes/ethyl acetate eluent). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the silyl-protected product.

Protocol 2: Synthesis of this compound (Deprotection)
  • Reaction Setup: Dissolve the purified 2-(trimethylsilylethynyl)-1-fluoro-4-nitrobenzene (1.0 eq) in methanol in a round-bottom flask.

  • Reagent Addition: Add potassium carbonate (2.0 eq) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If necessary, the product can be further purified by a short-path column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow Figure 1: Synthetic Workflow for this compound cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection cluster_purification Purification start 1-Fluoro-2-iodo-4-nitrobenzene + Ethynyltrimethylsilane reagents1 PdCl₂(PPh₃)₂ / CuI Et₃N, THF, RT-50°C start->reagents1 product1 2-(Trimethylsilylethynyl)-1-fluoro-4-nitrobenzene reagents1->product1 reagents2 K₂CO₃ Methanol, RT product1->reagents2 product2 This compound reagents2->product2 purify Column Chromatography or Recrystallization product2->purify final_product Pure Product purify->final_product

Caption: Synthetic Workflow for this compound.

troubleshooting_logic Figure 2: Troubleshooting Logic for Low Conversion start Low or No Conversion catalyst Check Catalyst Activity (Pd and Cu) start->catalyst atmosphere Verify Inert Atmosphere (Ar or N₂) start->atmosphere reagents Check Reagent Purity (Aryl Halide, Alkyne, Base, Solvent) start->reagents temperature Increase Temperature? start->temperature solution1 Use fresh catalysts catalyst->solution1 Degraded? solution2 Purge system thoroughly atmosphere->solution2 Oxygen leak? solution3 Purify starting materials Use anhydrous/degassed solvents reagents->solution3 Impurities? solution4 Heat to 40-60°C temperature->solution4 No reaction at RT?

Caption: Troubleshooting Logic for Low Conversion.

References

Technical Support Center: Purification of 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Ethynyl-1-fluoro-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

The most prevalent method for synthesizing this compound is the Sonogashira coupling reaction. This involves the cross-coupling of a terminal alkyne (like trimethylsilylacetylene, which is later deprotected) with an aryl halide (typically 1-fluoro-2-iodo-4-nitrobenzene) using a palladium catalyst and a copper(I) co-catalyst.

Common impurities originating from this synthesis can include:

  • Homocoupled Alkyne (Glaser coupling byproduct): This is a significant byproduct formed by the oxidative coupling of the terminal alkyne with itself.

  • Unreacted Starting Materials: Residual 1-fluoro-2-iodo-4-nitrobenzene and the alkyne source may remain in the crude product.

  • Catalyst Residues: Traces of the palladium and copper catalysts can contaminate the final product.

  • Solvent and Base Residues: Solvents like triethylamine or DMF, and bases used in the reaction, may also be present.

Q2: Which purification techniques are most effective for removing these impurities?

The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these depends on the impurity profile and the desired final purity.

  • Recrystallization: This technique is effective for removing small amounts of impurities, especially if the crude product is mostly the desired compound.

  • Column Chromatography: This is a more powerful technique for separating the desired product from significant quantities of byproducts and unreacted starting materials, particularly when their polarities differ.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification process. It can be used to:

  • Assess the purity of the crude product.

  • Identify a suitable solvent system (eluent) for column chromatography.

  • Analyze the fractions collected from the column to identify those containing the pure product.

A common starting eluent system for TLC analysis of nitroaromatic compounds is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low recovery of crystals The compound is too soluble in the chosen solvent at low temperatures.Select a solvent in which the compound has lower solubility at room temperature. A mixture of solvents can also be effective.
Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the crude product.
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the compound.Choose a lower-boiling point solvent.
The solution is supersaturated.Add a small amount of additional hot solvent.
Colored impurities in crystals Impurities are co-crystallizing with the product.Consider a preliminary purification step like passing a solution of the crude product through a short plug of silica gel.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC The eluent system is not optimal.Systematically vary the ratio of polar to non-polar solvents (e.g., ethyl acetate in hexane) to achieve good separation (Rf values between 0.2 and 0.8).
Product elutes with impurities The column was overloaded with the sample.Use a larger column or reduce the amount of sample loaded. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without air bubbles or cracks.
Streaking of spots on TLC The compound may be acidic or basic, interacting strongly with the silica gel.Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.

Experimental Protocols

Note: The following protocols are general guidelines and should be optimized for your specific experimental conditions.

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.[1]

General Column Chromatography Protocol
  • Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the desired product from impurities.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a uniformly packed bed without any air bubbles.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.[1]

  • Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1]

Visualizations

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Pure_Crystals Purified Product Isolation->Pure_Crystals Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Solvent_Evaporation Combine Pure Fractions & Evaporate Solvent Fraction_Analysis->Solvent_Evaporation Solvent_Evaporation->Pure_Crystals

Caption: General purification workflow for this compound.

Impurity_Relationship cluster_synthesis Sonogashira Coupling cluster_product Crude Product Mixture cluster_impurities Common Impurities Aryl_Halide 1-Fluoro-2-iodo-4-nitrobenzene Target This compound Aryl_Halide->Target Reacts with Unreacted_Aryl Unreacted Aryl Halide Aryl_Halide->Unreacted_Aryl Can remain as Alkyne Terminal Alkyne Alkyne->Target Reacts with Homocoupled Homocoupled Alkyne Alkyne->Homocoupled Forms Catalysts Pd/Cu Catalysts Catalysts->Target Catalyzes Catalyst_Residue Catalyst Residues Catalysts->Catalyst_Residue Can remain as

Caption: Relationship between reactants and common impurities.

References

How to avoid polymerization of 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the polymerization of 2-Ethynyl-1-fluoro-4-nitrobenzene during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is an organic compound with the molecular formula C₈H₄FNO₂.[1][2] Its structure includes a highly reactive terminal acetylene (ethynyl) group, which can undergo self-polymerization, especially when exposed to heat, light, or certain catalysts. The presence of the electron-withdrawing nitro and fluoro groups on the benzene ring can also influence the reactivity of the ethynyl group.

Q2: What are the signs of polymerization?

The onset of polymerization can be indicated by several observable changes:

  • Change in viscosity: The sample may become more viscous or solidify.

  • Color change: A noticeable change in the color of the compound may occur.

  • Precipitation: Formation of a solid precipitate from a solution.

  • Exotherm: A significant increase in temperature, which can be dangerous if uncontrolled.

Q3: How should I store this compound to minimize polymerization?

To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry, and well-ventilated place, ideally at 2-8°C.[2][3]

  • Light: Protect from light by storing in an amber-colored vial or in a dark location.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative processes that might initiate polymerization.

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[3][4]

Q4: What types of inhibitors can be used to prevent the polymerization of this compound?

While specific inhibitors for this compound are not extensively documented, general-purpose polymerization inhibitors for unsaturated monomers are effective.[5][6] These work by scavenging free radicals that initiate the polymerization process.[5] Common classes of inhibitors include:

  • Phenolic Compounds: Such as hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT).[6] These are often effective in the presence of oxygen.[7]

  • Amines: Aromatic amines can also act as polymerization inhibitors.[7][8]

  • Quinones: Quinones are another class of effective molecular polymerization inhibitors.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
The compound has changed color and viscosity during storage. Polymerization has likely occurred due to improper storage conditions (exposure to heat, light, or air).Carefully inspect the material. If polymerization is extensive, the material may not be usable for your intended application. For future prevention, strictly adhere to recommended storage conditions.
A reaction involving this compound is showing an unexpected exotherm. The reaction conditions (e.g., high temperature, presence of a catalyst) are initiating polymerization.Immediately cool the reaction mixture. Consider adding a suitable polymerization inhibitor at a low concentration if it does not interfere with your desired reaction. Re-evaluate your reaction parameters to use milder conditions if possible.
The compound is not dissolving properly or contains insoluble particles. Partial polymerization may have occurred, leading to the formation of insoluble oligomers or polymers.Attempt to filter the solution to remove the insoluble material. However, be aware that the concentration of the monomer in your filtered solution will be lower than expected. It is best to use a fresh, unpolymerized batch of the compound for reliable results.
Inconsistent results are obtained in experiments using the same batch of the compound. The compound may be slowly polymerizing over time, leading to varying concentrations of the active monomer.Use a freshly opened vial of the compound for each set of critical experiments. If a vial must be used multiple times, ensure it is properly sealed under an inert atmosphere after each use.

Experimental Protocols

Protocol 1: Short-Term Storage of this compound

  • Upon receipt, immediately place the vial of this compound in a refrigerator at 2-8°C.[2]

  • Ensure the container is tightly sealed to prevent exposure to air and moisture.[3][4]

  • Store the vial in a dark location or wrap it in aluminum foil to protect it from light.

  • For frequent use, consider aliquoting the compound into smaller vials to minimize the exposure of the entire batch to ambient conditions.

Protocol 2: Addition of a Polymerization Inhibitor for Storage

  • If long-term storage or storage at room temperature is necessary, consider adding a polymerization inhibitor.

  • Choose an appropriate inhibitor based on your downstream application, as it may need to be removed before use. Hydroquinone (HQ) or 4-methoxyphenol (MEHQ) are common choices.[6]

  • Prepare a stock solution of the inhibitor in a solvent that is compatible with your compound and future reactions.

  • Add the inhibitor to the this compound solution at a typical concentration range of 100-1000 ppm.

  • Mix thoroughly and store under the recommended conditions (cool, dark, and tightly sealed).

Visualizations

Polymerization_Prevention cluster_conditions Initiating Conditions Heat Heat Monomer This compound (Monomer) Heat->Monomer Light Light Light->Monomer Catalyst Catalyst/Impurity Catalyst->Monomer Polymer Polymer Monomer->Polymer Polymerization Inhibitor Polymerization Inhibitor (e.g., Hydroquinone) Inhibitor->Monomer Stabilizes

Caption: Logical relationship between initiating conditions, the monomer, and the preventative action of an inhibitor.

Experimental_Workflow start Receive Compound storage Store at 2-8°C, in the dark, tightly sealed start->storage check_stability Visually inspect for polymerization before use storage->check_stability add_inhibitor Add Inhibitor (e.g., 100-1000 ppm HQ) for long-term storage storage->add_inhibitor use_in_experiment Use in Experiment check_stability->use_in_experiment No signs of polymerization dispose Dispose of polymerized material check_stability->dispose Signs of polymerization add_inhibitor->storage

Caption: Recommended workflow for handling and storing this compound.

References

Technical Support Center: Recrystallization of 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 2-Ethynyl-1-fluoro-4-nitrobenzene via recrystallization.

Troubleshooting Guide

Q1: My compound is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solvent Choice: this compound has both polar (fluoro, nitro) and non-polar (ethynyl, benzene ring) characteristics. A moderately polar solvent is a good starting point. Consider solvents like ethanol, isopropanol, or ethyl acetate.[1][2] If the compound has very low solubility, a more polar solvent like methanol or a less polar solvent like toluene could be tested.

  • Solvent Volume: Ensure you are adding the solvent in small portions to the heated crude product until it just dissolves.[3] Avoid adding a large volume of solvent all at once.

  • Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.[3]

Q2: No crystals are forming upon cooling. What is the problem?

A2: The failure of crystals to form can be due to several factors, most commonly using too much solvent or the solution being supersaturated.

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[4] If you suspect an excess of solvent, you can evaporate some of it by gently heating the solution and then allowing it to cool again.[3][4]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it normally would at that temperature.[4] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[4][5]

    • Add a seed crystal of pure this compound to the solution.[4] This provides a template for crystal formation.

    • Cool the solution further in an ice-water bath to decrease the solubility of your compound.[1][3]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" happens when the solute comes out of the solution as a liquid instead of a solid. This often occurs if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[3][4]

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation of the solution and allow it to cool down slowly.[3][4]

  • Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also promote slower cooling.[4]

  • Use a Different Solvent or a Mixed Solvent System: If oiling out persists, your chosen solvent may not be suitable. Consider a solvent with a lower boiling point. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Then, allow it to cool slowly.[3]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low recovery of the purified product can be due to several reasons.

  • Using Too Much Solvent: As mentioned, excess solvent will keep a significant portion of your product dissolved in the mother liquor.[3][4] Use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: If crystals form during a hot filtration step (if performed to remove insoluble impurities), you will lose product. Ensure your filtration apparatus is pre-heated.[6]

  • Incomplete Crystallization: Make sure the solution is sufficiently cooled to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[3]

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[3]

Q5: The recrystallized product is still impure. What went wrong?

A5: If impurities are still present after recrystallization, consider the following:

  • Inappropriate Solvent Choice: The chosen solvent may not be effective at leaving the specific impurities in the solution. You may need to experiment with different solvents.

  • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Slower cooling generally results in purer crystals.

  • Insoluble Impurities: If there were insoluble impurities in your crude product that were not removed by hot filtration, they will remain with your recrystallized product.

  • Charcoal Treatment: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them. Be aware that charcoal can also adsorb some of your desired product.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing this compound?

A: The ideal solvent must be determined experimentally. However, based on the structure of this compound (an aromatic compound with polar fluoro and nitro groups), moderately polar solvents are a good starting point.[1][2] Ethanol, isopropanol, and ethyl acetate are recommended for initial screening. A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, might also be effective.

Q: How do I choose a suitable solvent for recrystallization?

A: A good recrystallization solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.[1]

  • Either not dissolve the impurities at all or keep them dissolved at low temperatures.[2]

  • Not react with the compound being purified.[2]

  • Be relatively volatile for easy removal from the purified crystals.[1]

  • Be non-toxic, inexpensive, and non-flammable, if possible.

Q: How can I perform a small-scale solvent test?

A: Place a small amount of your crude compound (a few milligrams) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it dissolves, the solvent is likely too good. If it doesn't dissolve, heat the mixture gently. If it dissolves when hot and recrystallizes upon cooling, the solvent is promising.

Q: What is a mixed solvent system and when should I use it?

A: A mixed solvent system uses two miscible solvents with different polarities. One solvent should dissolve the compound well (the "good" solvent), and the other should dissolve it poorly (the "poor" solvent). This technique is useful when no single solvent has the desired solubility properties. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. The solution is then cooled slowly to allow for crystallization.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarA good starting point for many organic compounds.[2][7]
Methanol65PolarMore polar than ethanol; may be too effective a solvent.[2]
Isopropanol82PolarSimilar to ethanol, another good choice for initial screening.
Ethyl Acetate77Moderately PolarGood for moderately polar compounds.[2]
Acetone56Moderately PolarA versatile solvent with a low boiling point for easy removal.[2][7]
Toluene111Non-polarMay be suitable if the compound is less polar than anticipated. High boiling point can sometimes lead to oiling out.[7]
Hexane69Non-polarLikely to be a "poor" solvent; useful in a mixed solvent system with a more polar solvent.[1][2]
Water100Very PolarUnlikely to be a good solvent on its own but can be used as an "anti-solvent" in a mixed system with a polar organic solvent like ethanol.[2]

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

  • Solvent Selection: Based on small-scale tests, select the most promising solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. In a separate flask, heat the chosen solvent to its boiling point. Add the hot solvent to the crude solid in small portions, swirling the flask after each addition, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice-water bath for about 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.

  • Analysis: Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is indicative of high purity.

Visualization

Recrystallization_Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield cluster_impure Troubleshooting: Impure Product start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Issue: Oiling Out cool->oiling_out collect Collect, Wash, and Dry Crystals crystals_form->collect Yes no_crystals Issue: No Crystals Form crystals_form->no_crystals No end Pure Product collect->end low_yield Issue: Low Yield collect->low_yield impure Issue: Impure Product end->impure Check Purity nc_1 Too much solvent? no_crystals->nc_1 oo_1 Reheat to dissolve oil oiling_out->oo_1 ly_1 Check mother liquor for dissolved product low_yield->ly_1 ly_2 Ensure sufficient cooling low_yield->ly_2 ly_3 Use minimum ice-cold solvent for washing low_yield->ly_3 ip_1 Cool more slowly impure->ip_1 ip_2 Re-recrystallize from a different solvent impure->ip_2 ip_3 Consider charcoal treatment and hot filtration impure->ip_3 nc_2 Evaporate some solvent and re-cool nc_1->nc_2 Yes nc_3 Induce Crystallization: - Scratch flask - Add seed crystal nc_1->nc_3 No nc_2->cool nc_3->cool oo_2 Add more solvent and cool slowly oo_1->oo_2 oo_2->cool oo_3 Change solvent or use mixed-solvent system oo_2->oo_3 ip_1->dissolve ip_2->dissolve ip_3->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Catalyst selection and optimization for reactions with 2-Ethynyl-1-fluoro-4-nitrobenzene.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-ethynyl-1-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, a versatile intermediate in organic synthesis.[1][2]

Sonogashira Coupling Reactions

Question: My Sonogashira coupling reaction with this compound is showing low to no yield. What are the potential causes and solutions?

Answer: Low or no yield in a Sonogashira coupling can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions for Low Yield in Sonogashira Coupling

Potential CauseTroubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst (e.g., Pd(PPh₃)₄) is fresh and has been stored under an inert atmosphere. Consider using a more robust catalyst like PdCl₂(PPh₃)₂.
Copper Co-catalyst Issues If using a copper co-catalyst (e.g., CuI), ensure it is pure and not oxidized. For sensitive substrates, consider a copper-free protocol.
Inappropriate Base The choice of base is critical. Triethylamine (Et₃N) is commonly used. If the reaction is still sluggish, a stronger base or a different amine like diisopropylamine (DIPA) could be tested.[3][4]
Solvent Effects Solvents like THF and toluene are common.[5] Ensure the solvent is anhydrous and degassed. For some substrates, polar aprotic solvents like DMF might be beneficial, but be mindful of potential side reactions at higher temperatures.[4][6]
Low Reaction Temperature While some reactions proceed at room temperature, heating is often required.[4] A typical temperature range is 50-80 °C.[7][8][9]
Oxygen Contamination The Sonogashira reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst. Ensure the reaction is set up under a thoroughly inert atmosphere (Argon or Nitrogen).[3]

A logical workflow for troubleshooting a failing Sonogashira reaction is presented below.

start Low/No Yield in Sonogashira Coupling check_reagents Check Reagent Quality (Catalyst, Base, Solvent) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas solvent, use Ar/N2) check_reagents->check_atmosphere Reagents OK? success Reaction Successful check_reagents->success Replaced Reagents -> Improvement? optimize_temp Optimize Temperature (e.g., increase to 50-80°C) check_atmosphere->optimize_temp Atmosphere OK? check_atmosphere->success Improved Inertness -> Improvement? change_catalyst Change Catalyst/Ligand System (e.g., try copper-free conditions) optimize_temp->change_catalyst Temp OK? optimize_temp->success Increased Temp -> Improvement? change_catalyst->success Improvement?

Caption: Troubleshooting workflow for Sonogashira coupling.

Nitro Group Reduction

Question: I am trying to reduce the nitro group of this compound to an amine, but the reaction is incomplete or I am getting side products. What should I do?

Answer: The selective reduction of the nitro group in the presence of other reducible functionalities like an alkyne requires careful selection of the reducing agent and conditions.

Potential Causes and Solutions for Nitro Group Reduction Issues

Potential CauseTroubleshooting Steps
Over-reduction/Side Reactions Strong reducing agents like LiAlH₄ are generally not suitable as they can react with the alkyne.[10] Catalytic hydrogenation is a preferred method.[11][12]
Incomplete Reaction This can be due to catalyst deactivation or insufficient reducing agent. If using catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is active and the hydrogen pressure is adequate (typically 1-4 atm).[12] For metal-based reductions (e.g., Fe in acidic media), ensure sufficient equivalents of the metal are used.[10][11]
Formation of Intermediates Incomplete reduction can sometimes lead to the accumulation of intermediates like hydroxylamines or azo compounds.[10][13] To favor the formation of the aniline, ensure complete reaction by extending the reaction time or increasing the catalyst loading.
Catalyst Poisoning If sulfur-containing reagents were used in previous steps, trace amounts can poison palladium or nickel catalysts.[11] Ensure the starting material is pure.

The general workflow for reducing a nitroarene is outlined below.

start Start with This compound dissolve Dissolve in Solvent (e.g., MeOH, EtOH) start->dissolve add_catalyst Add Catalyst (e.g., 1-5 mol% Pd/C) dissolve->add_catalyst purge Purge with Inert Gas (Ar or N2) add_catalyst->purge hydrogenate Introduce H2 Gas (1-4 atm) and Stir purge->hydrogenate monitor Monitor Reaction (TLC or LC-MS) hydrogenate->monitor workup Filter Catalyst, Concentrate Filtrate monitor->workup product Obtain Crude 4-amino-2-ethynyl-1-fluorobenzene workup->product

Caption: Workflow for catalytic hydrogenation of a nitro group.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalyst systems for Sonogashira coupling with this compound?

A1: Palladium-based catalysts are the most effective. The choice depends on the specific coupling partner and desired reaction conditions.

  • Traditional System: A combination of a palladium(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a copper(I) co-catalyst such as copper(I) iodide (CuI) is widely used and effective.[7]

  • Alternative Palladium Source: Palladium(II) complexes like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) can also be used, often in combination with CuI.[8]

  • Copper-Free Systems: To avoid issues related to copper, such as the formation of alkyne homocoupling byproducts, copper-free Sonogashira protocols have been developed. These often employ palladium catalysts with specific ligands and a suitable base.[3]

Q2: How can I optimize the conditions for a Sonogashira reaction with this substrate?

A2: Optimization involves systematically adjusting several parameters. A summary of typical starting points and optimization ranges is provided below.

Table for Sonogashira Reaction Optimization

ParameterTypical RangeNotes
Palladium Catalyst Loading 0.025 - 5 mol%Lowering catalyst loading can be cost-effective, but may require longer reaction times or higher temperatures.[3]
Copper(I) Co-catalyst Loading 0.1 - 10 mol%Used in traditional Sonogashira couplings.[6][7]
Base 2 - 5 equivalentsTriethylamine (Et₃N) is common.[3] Other organic amines or inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective.[5][14][15]
Solvent THF, Toluene, DMF, MeCNMust be anhydrous and degassed. The choice can significantly impact reaction rate and yield.[6][14]
Temperature Room Temp. to 100 °CTypically, reactions are run at 50-80 °C.[4][7][8]
Reaction Time 3.5 - 24 hoursMonitor by TLC or GC-MS to determine completion.[4][8]

Q3: Besides Sonogashira coupling and nitro reduction, what other reactions is this compound suitable for?

A3: The unique combination of functional groups in this compound makes it a versatile building block for several other transformations.[1][2]

main This compound sonogashira Sonogashira Coupling (Pd-catalyzed) main->sonogashira Ethynyl Group reduction Nitro Group Reduction (e.g., H2, Pd/C) main->reduction Nitro Group snar Nucleophilic Aromatic Substitution (SNAr at F-position) main->snar Fluoro Group cycloaddition Cycloaddition Reactions (e.g., Click Chemistry) main->cycloaddition Ethynyl Group

Caption: Key reaction pathways for the substrate.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the strongly electron-withdrawing nitro group, making it a good leaving group for SNAr reactions.[1][16][17] This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at the C1 position.[18]

  • Cycloaddition Reactions: The ethynyl group can participate in various cycloaddition reactions, including [3+2] cycloadditions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and [4+2] cycloadditions (Diels-Alder type reactions).[2][19][20]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Cross-Coupling

This protocol describes a typical setup for the palladium-catalyzed coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.10 mmol, 10 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous, degassed THF or Toluene (10 mL)

  • Schlenk flask and standard inert atmosphere setup

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.10 mmol).

  • Add the anhydrous, degassed solvent (10 mL) followed by triethylamine (2.0 mmol).

  • Add this compound (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with diethyl ether or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 2: General Procedure for Catalytic Hydrogenation of the Nitro Group

This protocol is based on established procedures for the reduction of substituted nitroaromatics.[12]

Materials:

  • This compound (1.0 eq)

  • Methanol or Ethanol (10-20 mL per gram of substrate)

  • 10% Palladium on Carbon (1-5 mol%)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in methanol or ethanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Seal the vessel and purge the system with an inert gas (Nitrogen or Argon) 3-5 times to remove oxygen.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.[12]

References

Common issues in the scale-up of 2-Ethynyl-1-fluoro-4-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Ethynyl-1-fluoro-4-nitrobenzene. The information is tailored to address common issues encountered during the scale-up of this synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, which is typically achieved via a Sonogashira coupling reaction between a protected or unprotected ethynylating agent and a suitable 1-fluoro-4-nitrobenzene derivative (e.g., 2-bromo-1-fluoro-4-nitrobenzene).

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Catalyst: The Palladium(0) catalyst is sensitive to air and can be oxidized.[1][2]• Ensure all reaction vessels are thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1] • Use freshly opened or properly stored catalyst. • Consider in-situ reduction of a Pd(II) precursor.
2. Insufficiently Degassed Solvents/Reagents: Dissolved oxygen can lead to catalyst deactivation and promote unwanted side reactions like alkyne homocoupling.• Degas all solvents and liquid reagents by bubbling with an inert gas or by using freeze-pump-thaw cycles.
3. Inappropriate Reaction Temperature: The optimal temperature can vary depending on the specific substrates and catalyst system.[3]• For aryl bromides, a higher temperature (e.g., 80-100 °C) may be required.[4] • Monitor the reaction by TLC or HPLC to determine the optimal temperature.
4. Poor Quality of Reagents: Impurities in the starting materials, solvents, or base can inhibit the reaction.• Use high-purity, anhydrous solvents and reagents. • Purify starting materials if necessary.
Formation of Significant Byproducts (e.g., Homocoupled Alkyne) 1. Presence of Oxygen: As mentioned, oxygen promotes the homocoupling of the alkyne (Glaser coupling).[5]• Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.
2. High Catalyst Loading: While sufficient catalyst is needed, excessively high concentrations can sometimes favor side reactions.• Optimize the catalyst loading; typically, 0.5-5 mol% of the palladium catalyst is used.[2]
3. Inappropriate Copper(I) Co-catalyst Concentration: The copper co-catalyst is crucial but can also promote homocoupling if not used in the correct ratio.• Use a stoichiometric amount of CuI relative to the palladium catalyst. In some cases, a copper-free Sonogashira protocol may be beneficial.[5]
Difficulty in Product Purification 1. Residual Palladium Catalyst: The palladium catalyst can be difficult to remove completely, especially on a large scale.[6][7]• Employ scavenging agents like SiliaMetS® to remove residual palladium.[6] • Consider using a heterogeneous catalyst that can be easily filtered off.
2. Co-elution of Impurities: Byproducts with similar polarity to the desired product can make chromatographic purification challenging.• Optimize the mobile phase for column chromatography. • Consider recrystallization as an alternative or additional purification step.
3. Product Instability: Nitroaromatic compounds can be sensitive to certain conditions.• Avoid excessive heat during solvent removal. • Store the purified product in a cool, dark, and inert environment.
Scale-Up Challenges 1. Exothermic Reaction: Sonogashira reactions can be exothermic, and on a larger scale, this can lead to temperature control issues and potential runaways.[8]• Ensure the reactor has adequate cooling capacity. • Consider slow addition of one of the reactants to control the exotherm. • For highly exothermic reactions, a continuous flow reactor might be a safer alternative.[9]
2. Inefficient Mixing: In large reactors, inefficient stirring can lead to localized "hot spots" and incomplete reactions.• Use a reactor with an appropriate agitator design to ensure efficient mixing.
3. Health and Safety Hazards: Nitroaromatic compounds are often toxic and potentially explosive, especially at elevated temperatures.[10]• Conduct a thorough safety assessment before scaling up. • Use appropriate personal protective equipment (PPE). • Ensure adequate ventilation and consider remote handling for larger quantities.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound via Sonogashira coupling?

A common starting material is a halogenated derivative of 1-fluoro-4-nitrobenzene, such as 2-bromo-1-fluoro-4-nitrobenzene or 2-iodo-1-fluoro-4-nitrobenzene, which is then coupled with a protected or unprotected source of acetylene.

Q2: Is it better to use a protected or unprotected alkyne for the Sonogashira coupling?

Using a protected alkyne, such as trimethylsilyl (TMS) acetylene, can prevent unwanted side reactions like homocoupling. The TMS group can be removed in a subsequent step under mild conditions.

Q3: What are the key parameters to control during a Sonogashira reaction scale-up?

The most critical parameters to control are:

  • Temperature: To manage the reaction rate and potential exotherms.

  • Inert Atmosphere: To prevent catalyst deactivation and side reactions.

  • Mixing: To ensure homogeneity and efficient heat transfer.

  • Rate of Addition: To control the reaction exotherm.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials and the formation of the product.

Q5: What are the common solvents used for Sonogashira coupling?

A variety of solvents can be used, with the choice often depending on the specific substrates and reaction temperature. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile, and amines such as triethylamine, which can also act as the base. The polarity of the solvent can significantly impact the reaction rate and yield.[11]

Q6: What are the safety precautions I should take when working with this compound and its precursors?

Nitroaromatic compounds are known to be toxic and potentially mutagenic.[10] It is crucial to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger scale operations, additional safety measures such as blast shields may be necessary.

Experimental Protocols

General Protocol for Sonogashira Coupling (Lab Scale)

This protocol is a general guideline and may require optimization for specific substrates and equipment.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and copper(I) iodide (CuI) (0.04-0.10 eq.).

  • Solvent and Base Addition: Add an anhydrous and degassed solvent (e.g., THF or toluene) to achieve a concentration of 0.1-0.5 M, followed by the addition of a degassed amine base (e.g., triethylamine or diisopropylamine, 2-5 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for TMS-Deprotection
  • Dissolution: Dissolve the TMS-protected alkyne in a suitable solvent such as methanol or THF.

  • Reagent Addition: Add a mild base like potassium carbonate or a fluoride source such as tetrabutylammonium fluoride (TBAF).

  • Reaction: Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or HPLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.

Visualizations

experimental_workflow cluster_synthesis Sonogashira Coupling cluster_workup Work-up & Purification A 1. Reagent Preparation (Aryl Halide, Catalyst, Co-catalyst) B 2. Solvent & Base Addition (Anhydrous, Degassed) A->B C 3. Alkyne Addition B->C D 4. Reaction (Inert Atmosphere, Temp. Control) C->D E 5. In-Process Control (TLC/HPLC) D->E F 6. Quenching & Extraction E->F Reaction Complete G 7. Washing & Drying F->G H 8. Concentration G->H I 9. Purification (Chromatography/Recrystallization) H->I J This compound I->J Pure Product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield Issue Catalyst Check Catalyst Activity Start->Catalyst Inert Verify Inert Atmosphere Start->Inert Reagents Check Reagent Purity Start->Reagents Temp Optimize Temperature Start->Temp Sol1 Use fresh catalyst Ensure inert conditions Catalyst->Sol1 Inactive Sol2 Improve degassing Check for leaks Inert->Sol2 Oxygen Leak Sol3 Purify starting materials Use anhydrous solvents Reagents->Sol3 Impurities Present Sol4 Screen different temperatures Monitor by HPLC/TLC Temp->Sol4 Suboptimal

Caption: A logical troubleshooting guide for addressing low reaction yields.

References

Validation & Comparative

Comparative Purity Analysis of 2-Ethynyl-1-fluoro-4-nitrobenzene via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the success of their work. This guide provides a comprehensive comparison of the purity of 2-Ethynyl-1-fluoro-4-nitrobenzene from different suppliers, supported by a detailed High-Performance Liquid Chromatography (HPLC) method. The data presented herein offers an objective performance comparison, enabling informed decisions in the procurement of this critical reagent.

Experimental Workflow

The purity of this compound from three different commercial suppliers was assessed using a standardized reverse-phase HPLC (RP-HPLC) method. The workflow, from sample preparation to data analysis, is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Comparison SamplePrep Dissolve Samples (Suppliers A, B, C) in Acetonitrile HPLCSeparation RP-HPLC Separation (C18 Column) SamplePrep->HPLCSeparation Inject StdPrep Prepare Standard Solution of this compound StdPrep->HPLCSeparation Inject for System Suitability UVDetector UV Detection (254 nm) HPLCSeparation->UVDetector Elution PeakIntegration Peak Area Integration UVDetector->PeakIntegration Chromatogram PurityCalc Purity Calculation (% Area) PeakIntegration->PurityCalc DataComparison Comparative Analysis of Purity Results PurityCalc->DataComparison

Caption: Workflow for the HPLC purity analysis of this compound.

Comparative Purity Data

The purity of this compound obtained from three different suppliers was determined using the area percentage method from the HPLC analysis. The results are summarized in the table below.

SupplierLot NumberPurity (%) by HPLC (Area %)Number of Impurities DetectedMajor Impurity (Retention Time, min)
Supplier A L202501A99.8523.72
Supplier B L202501B98.5244.15
Supplier C L202501C99.5332.89

Detailed Experimental Protocol

A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the purity assessment of this compound. This method is suitable for separating the main component from potential impurities.

HPLC System
  • System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Variable Wavelength Detector (VWD)

  • Software: OpenLab CDS or equivalent

Chemicals and Reagents
  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized, 18.2 MΩ·cm

  • This compound Standard: >99.9% purity

  • Samples: this compound from Suppliers A, B, and C.

Standard and Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 100 mL of acetonitrile to obtain a concentration of 0.1 mg/mL.

  • Sample Solutions: Prepare solutions of the samples from Suppliers A, B, and C at a concentration of 0.1 mg/mL in acetonitrile.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
  • Column: C18 bonded silica column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Run Time: 15 minutes

Data Analysis

The purity of each sample was calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Discussion of Alternatives

While RP-HPLC with UV detection is the most common and robust method for analyzing aromatic nitro compounds, other techniques could be considered as alternatives or for complementary analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool for identifying and quantifying volatile impurities. However, the thermal stability of this compound would need to be confirmed to avoid on-column degradation.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to conventional HPLC. This could be advantageous for separating closely eluting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can provide a direct measure of purity against a certified internal standard without the need for a reference standard of the analyte itself.

For routine quality control, the described HPLC-UV method provides a reliable, accurate, and cost-effective solution for determining the purity of this compound.

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectral characteristics of 2-ethynyl-1-fluoro-4-nitrobenzene with structurally related compounds. Due to the absence of readily available experimental spectra for this compound, this guide utilizes predicted data based on established substituent effects on benzene rings, offering a valuable reference for its characterization.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of an aromatic compound is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as the nitro (-NO₂) group, deshield aromatic protons, shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups generally cause an upfield shift. The ethynyl (-C≡CH) group exhibits a mild deshielding effect, while the fluorine (-F) atom has a more complex influence due to its dual nature of being inductively withdrawing and having a resonance-donating effect.

The predicted ¹H NMR data for this compound is presented alongside experimental data for analogous compounds to facilitate comparison.

Table 1: ¹H NMR Chemical Shift Data (ppm) in CDCl₃

CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)
This compound (Predicted) ~8.3 - 8.5~8.1 - 8.3~7.4 - 7.6~3.5 (-C≡CH)
1-Ethynyl-4-nitrobenzene[1][2]7.64 (d)7.64 (d)8.19 (d)3.36 (s, -C≡CH)
1-Fluoro-4-nitrobenzene[3]7.24 (m)7.24 (m)8.26 (m)-
1-Fluoro-2-nitrobenzene[4]7.33 (m)7.66 (m)8.03 (m)-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), and m (multiplet).

¹³C NMR Spectral Data Comparison

The ¹³C NMR chemical shifts of aromatic carbons are also sensitive to substituent effects. The carbon atom directly attached to an electronegative substituent will be significantly deshielded. The electronic effects of substituents are transmitted throughout the aromatic ring, influencing the chemical shifts of the other carbon atoms.

Table 2: ¹³C NMR Chemical Shift Data (ppm) in CDCl₃

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Other Carbons (ppm)
This compound (Predicted) ~160 (d)~115 (d)~125 (d)~150~120 (d)~130 (d)~85 (-C≡CH), ~80 (-C ≡CH)
1-Ethynyl-4-nitrobenzene129.8132.3123.7147.1123.7132.393.4 (-C≡CH), 88.4 (-C ≡CH)[5]
1-Fluoro-4-nitrobenzene165.1 (d)116.6 (d)126.3 (d)148.8126.3 (d)116.6 (d)-
1-Fluoro-2-nitrobenzene[6]155.0 (d)135.0125.0 (d)129.0 (d)124.0 (d)119.0 (d)-

Chemical shifts are reported in parts per million (ppm) relative to TMS. (d) indicates a doublet due to C-F coupling.

Experimental Protocols

A standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound is outlined below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can slightly affect the chemical shifts.[7][8][9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), can be added. However, the residual solvent peak is often used as a secondary reference.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrument Setup: The NMR spectrometer is set up for the desired nucleus (¹H or ¹³C).

  • Sample Insertion: The NMR tube is carefully placed in a spinner and inserted into the magnet.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[10]

  • Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR are loaded. These include parameters such as the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: The NMR experiment is initiated, and the free induction decay (FID) signal is collected.

  • Data Processing: The FID is subjected to Fourier transformation to generate the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum.

Visualizations

Workflow for NMR Characterization

The following diagram illustrates the general workflow for characterizing an organic compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline analyze Spectral Analysis (Chemical Shift, Coupling) phase_baseline->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for NMR-based compound characterization.

Substituent Effects on the Aromatic Ring

This diagram illustrates the expected electronic influence of the substituents on the aromatic ring of this compound, which dictates the predicted chemical shifts.

Substituent_Effects cluster_substituents Substituents benzene Benzene Ring F Fluorine (-F) (Inductively Withdrawing, Resonance Donating) F->benzene C-1 NO2 Nitro (-NO2) (Strongly Withdrawing) NO2->benzene C-4 CCH Ethynyl (-C≡CH) (Mildly Withdrawing) CCH->benzene C-2

Caption: Substituent effects on the benzene ring.

References

A Comparative Analysis of the Reactivity of 2-Ethynyl-1-fluoro-4-nitrobenzene Against Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic routes. This guide provides an objective comparison of the reactivity of 2-ethynyl-1-fluoro-4-nitrobenzene with other common terminal alkynes in two of the most powerful C-C bond-forming reactions: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry."

This compound is an aromatic terminal alkyne distinguished by the presence of two strong electron-withdrawing groups on the phenyl ring: a nitro group at the para position and a fluorine atom at the ortho position. This electronic feature significantly influences its reactivity, rendering the acetylenic proton more acidic and the alkyne more susceptible to nucleophilic attack. This guide will delve into the practical implications of this electronic activation, supported by experimental data and detailed protocols.

Enhanced Reactivity in Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1] The reaction mechanism involves the formation of a copper acetylide intermediate, a step that is facilitated by a more acidic terminal alkyne. The electron-withdrawing nature of the nitro and fluoro substituents in this compound increases the acidity of the terminal proton, thereby accelerating the formation of the key copper acetylide intermediate and, consequently, the overall reaction rate.

Table 1: Comparison of Reactivity of Terminal Alkynes in Sonogashira Coupling (Qualitative)

AlkyneElectronic NatureExpected Reactivity
This compoundStrongly Electron-DeficientHigh
PhenylacetyleneNeutralModerate
4-MethoxyphenylacetyleneElectron-RichLow to Moderate
Propargyl AlcoholAliphaticModerate

Superior Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and versatile method for the formation of 1,4-disubstituted-1,2,3-triazoles.[3] The reactivity of the terminal alkyne in this reaction is also significantly influenced by its electronic properties. Electron-deficient alkynes generally exhibit higher reactivity in CuAAC.[4][5] This is attributed to the lowering of the LUMO energy of the alkyne, which facilitates the cycloaddition with the azide.

A quantitative comparison of the reactivity of various terminal alkynes in a ligand-accelerated CuAAC reaction revealed that electronically activated alkynes, such as propiolamides, react significantly faster than simple aromatic and aliphatic alkynes.[4] Although this compound was not included in that specific study, its strong electron-deficient character suggests it would fall into the category of highly reactive alkynes.

Table 2: Relative Performance of Terminal Alkynes in Ligand-Accelerated CuAAC

AlkyneTime to 50% Conversion (min)Time to 90% Conversion (min)
Secondary Propiolamide~5~15
Propargyl Ethers~10~30
N-Propargylamide~15~45
Phenylacetylene~30>60
This compound (Predicted)<10<20

Data for propiolamide, propargyl ethers, N-propargylamide, and phenylacetylene are adapted from a comparative study.[4] The predicted reactivity for this compound is based on its strong electron-deficient nature.

Experimental Protocols

Below are detailed experimental protocols for the Sonogashira coupling and CuAAC reaction, which can be adapted for this compound and other terminal alkynes.

Protocol 1: General Procedure for Sonogashira Coupling

This protocol describes a typical Sonogashira coupling of a terminal alkyne with an aryl halide.[6][7]

Materials:

  • Terminal Alkyne (e.g., this compound) (1.0 eq)

  • Aryl Halide (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.04-0.10 eq)

  • Anhydrous, degassed solvent (e.g., THF, toluene, or 1,4-dioxane)

  • Base (e.g., triethylamine or diisopropylethylamine) (2-5 eq)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne, aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent followed by the base.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow reagents Combine Reactants: - Terminal Alkyne - Aryl Halide - Pd Catalyst - CuI - Base - Solvent reaction Reaction (RT or Heat) reagents->reaction Inert Atmosphere workup Aqueous Workup reaction->workup Reaction Complete purification Column Chromatography workup->purification product Purified Product purification->product

A simplified workflow for the Sonogashira coupling reaction.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC "click" reaction between a terminal alkyne and an azide.[8][9]

Materials:

  • Terminal Alkyne (e.g., this compound) (1.0 eq)

  • Azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

  • Sodium ascorbate (0.1-0.3 eq)

  • Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

Procedure:

  • In a reaction vessel, dissolve the terminal alkyne and the azide in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution. A color change is often observed, indicating the formation of the active Cu(I) species.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.

  • Once the reaction is complete, if a water-miscible organic solvent was used, it can be removed under reduced pressure.

  • The product can be isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate) after adding water to the reaction mixture.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • If necessary, purify the product by column chromatography or recrystallization.

CuAAC_Workflow reagents Combine Reactants: - Terminal Alkyne - Azide - Solvent catalyst Add Catalyst: - CuSO4 - Sodium Ascorbate reagents->catalyst reaction Reaction (Room Temperature) catalyst->reaction workup Extraction reaction->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification product Triazole Product purification->product

A general workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Logical Relationship of Reactivity

The enhanced reactivity of this compound stems from the electronic effects of its substituents.

Reactivity_Logic substituents Electron-Withdrawing Substituents (-NO2, -F) acidity Increased Acetylenic Proton Acidity substituents->acidity lumo Lowered Alkyne LUMO Energy substituents->lumo sonogashira Faster Sonogashira Coupling acidity->sonogashira Facilitates Cu-acetylide formation cuaac Faster CuAAC Reaction lumo->cuaac Enhances cycloaddition

The influence of electron-withdrawing groups on alkyne reactivity.

Conclusion

The presence of strong electron-withdrawing groups in this compound imparts a significantly higher reactivity compared to neutral or electron-rich terminal alkynes in both Sonogashira coupling and CuAAC reactions. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, making it an attractive building block in drug discovery and materials science. Researchers should consider the electronic nature of the alkyne as a critical parameter when designing synthetic strategies that employ these powerful coupling reactions.

References

Mass Spectrometry Analysis of 2-Ethynyl-1-fluoro-4-nitrobenzene and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of 2-ethynyl-1-fluoro-4-nitrobenzene and its derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science. Accurate analytical characterization is crucial for their application in research and development. This document outlines predicted fragmentation patterns, compares gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) techniques, and provides detailed experimental protocols to aid in method development and data interpretation.

Introduction to this compound

This compound (Molecular Formula: C₈H₄FNO₂, Molecular Weight: 165.12 g/mol ) is a substituted aromatic compound featuring three key functional groups: an ethynyl group, a fluorine atom, and a nitro group. These functionalities impart unique chemical properties and reactivity, making it a valuable building block in organic synthesis. The mass spectrometric behavior of this molecule is influenced by the interplay of these groups, leading to characteristic fragmentation patterns that are essential for its identification and structural elucidation.

Predicted Mass Spectrometry Fragmentation Patterns

While a publicly available, experimentally verified mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be predicted based on the known behavior of related nitroaromatic and ethynylbenzene compounds.

The initial step in EI mass spectrometry is the formation of the molecular ion ([M]⁺•) at m/z 165. The subsequent fragmentation is expected to proceed through several pathways, dominated by the facile cleavage of the nitro group, which is a common feature for nitroaromatic compounds.[1] The presence of the ethynyl and fluoro groups will also influence the fragmentation cascade.

A summary of the predicted major fragment ions for this compound is presented in Table 1.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

m/zProposed Fragment IonNeutral LossComments
165[C₈H₄FNO₂]⁺•-Molecular Ion (M⁺•)
135[C₈H₄F]⁺•NO₂Loss of a nitro radical, a characteristic fragmentation for nitroaromatics.
119[C₈H₄FNO]⁺•NOLoss of nitric oxide, another common pathway for nitroaromatics.
115[C₇H₄F]⁺COLoss of carbon monoxide from the [C₈H₄FO]⁺ fragment.
89[C₇H₄]⁺•C₂HFLoss of fluoroacetylene from the [C₈H₄F]⁺• fragment.

Comparison of Analytical Techniques: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound and its derivatives depends on the specific analytical requirements, such as the volatility and thermal stability of the analytes, the complexity of the sample matrix, and the desired sensitivity.

Table 2: Comparison of GC-MS and LC-MS for the Analysis of this compound and its Derivatives

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile and thermally stable compounds in the gas phase.Separation of compounds in the liquid phase.
Sample Requirements Volatile and thermally stable analytes. Derivatization may be required for polar compounds.Suitable for a wide range of polarities and thermal stabilities.
Ionization Techniques Primarily Electron Ionization (EI) and Chemical Ionization (CI).Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Atmospheric Pressure Photoionization (APPI).
Fragmentation EI provides extensive, reproducible fragmentation patterns useful for library matching."Softer" ionization techniques (e.g., ESI) often produce prominent molecular ions with less fragmentation. Tandem MS (MS/MS) is used for controlled fragmentation.
Sensitivity Generally high, especially with selective detectors.Can be very high, particularly with tandem MS.
Applicability to Derivatives Suitable for volatile derivatives. Less suitable for highly polar or high molecular weight derivatives.Highly versatile for a wide range of derivatives with varying polarities and molecular weights.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate analysis. The following sections provide starting-point methodologies for GC-MS and LC-MS analysis of this compound and its derivatives.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of volatile and thermally stable derivatives or for the parent compound if it exhibits sufficient volatility and thermal stability.

Objective: To obtain a reproducible mass spectrum and quantify the analyte in a relatively clean matrix.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Injection Mode: Split (10:1) or splitless, depending on the required sensitivity.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-350 m/z.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1-10 µg/mL).

Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight.

  • Analyze the fragmentation pattern to support structural elucidation, comparing it with predicted patterns or library spectra if available.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for a broader range of derivatives, including those with lower volatility or higher polarity.

Objective: To achieve high sensitivity and selectivity for the quantification of the analyte in complex matrices.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI or APCI source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Negative ion electrospray ionization (ESI-) is often suitable for nitroaromatic compounds.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte to identify the precursor ion and optimize collision energy for characteristic product ions. For this compound, the precursor ion in negative mode would likely be the molecular anion [M]⁻• at m/z 165 or a deprotonated species if applicable.

Sample Preparation:

  • Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualization of Workflows

Clear visualization of experimental workflows is crucial for understanding the analytical process.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Spectrum Analysis DataAcquisition->Analysis

Caption: Workflow for GC-MS analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation LC Separation Injection->Separation Ionization ESI/APCI Ionization Separation->Ionization Fragmentation MS/MS Fragmentation Ionization->Fragmentation Detection MS Detection Fragmentation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Chromatogram & Spectrum Analysis DataAcquisition->Analysis

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of this compound and its derivatives can be effectively performed using both GC-MS and LC-MS techniques. The choice of method will be dictated by the specific properties of the analytes and the research objectives. GC-MS with electron ionization is well-suited for structural elucidation of volatile compounds due to its reproducible and extensive fragmentation. In contrast, LC-MS, particularly with tandem mass spectrometry, offers greater versatility for a wider range of derivatives and provides high sensitivity and selectivity for quantitative analysis in complex matrices. The protocols and comparative data presented in this guide serve as a valuable resource for developing and implementing robust analytical methods for this important class of compounds.

References

A Comparative Guide to Bioorthogonal Labeling Reagents: Alternatives to 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone of biological inquiry. 2-Ethynyl-1-fluoro-4-nitrobenzene serves as a valuable tool, utilizing a nucleophilic aromatic substitution (SNAr) reaction to attach a clickable alkyne group to target proteins.[1][2][3] However, the specific requirements of an experiment—such as target residue specificity, reaction kinetics, and biocompatibility—often necessitate the consideration of alternative reagents. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform reagent selection.

The two-step tandem labeling strategy, which involves first attaching a small bioorthogonal handle (like an alkyne) and then "clicking" on a reporter molecule (like a fluorophore), has become a widely used technique to circumvent issues like steric hindrance and to improve cell permeability.[4][5] This approach is central to activity-based protein profiling (ABPP) and allows for the study of enzymes in their native environments.[4][5]

This guide compares this compound with three common classes of alkyne-labeling reagents: Iodoacetamide-alkynes, Maleimide-alkynes, and NHS-ester-alkynes. Each class targets different amino acid residues and offers a unique profile of reactivity, stability, and specificity.

Quantitative Comparison of Labeling Reagents

The choice of a labeling reagent is a critical decision that directly impacts experimental outcomes. Factors such as reaction speed, the stability of the resulting bond, and the potential for off-target reactions must be weighed.[6] The following table summarizes the key performance characteristics of the discussed reagents.

FeatureThis compoundIodoacetamide-AlkyneMaleimide-AlkyneNHS-Ester-Alkyne
Target Residue(s) Cysteine, Lysine, TyrosineCysteineCysteineLysine, N-terminus
Reaction Type Nucleophilic Aromatic Substitution (SNAr)SN2 Nucleophilic SubstitutionMichael AdditionAcylation
Optimal pH > 8.5 (for thiols/phenols)7.5 - 8.56.5 - 7.58.0 - 9.0[7][8]
Reaction Speed Moderate to SlowModerateFast[9]Fast
Bond Stability Very Stable (Thioether/Amine)Stable (Thioether)[6]Stable, but potential for retro-Michael additionStable (Amide)
Specificity Moderate; can react with multiple nucleophilesHigh for Cysteine[10]High for Cysteine at neutral pH[6][10]High for primary amines
Key Advantage Small size, stable linkage.High specificity and stable bond.Rapid kinetics at neutral pH.Targets abundant lysine residues.
Key Disadvantage Harsher pH conditions, potential for lower specificity.Slower kinetics than maleimides.[6]Potential for off-target reaction at alkaline pH.[9][11]Can alter protein charge and function.

Logical Relationships: Reaction Mechanisms

The distinct reactivity of each reagent class is determined by its chemical structure and the nucleophilicity of the target amino acid side chain. The diagram below illustrates the fundamental reaction mechanisms for each class of labeling reagent.

G EFNB 2-Ethynyl-1-fluoro- 4-nitrobenzene Cys Cysteine (Thiol) EFNB->Cys SNAr Lys Lysine (Amine) EFNB->Lys SNAr IAA Iodoacetamide-Alkyne IAA->Cys SN2 Alkylation MAL Maleimide-Alkyne MAL->Cys Michael Addition NHS NHS-Ester-Alkyne NHS->Lys Acylation LabeledProt Alkyne-Labeled Protein

Caption: Reaction mechanisms for different alkyne-labeling reagents.

Experimental Protocols

Successful protein labeling relies on carefully optimized protocols. Below are detailed methodologies for protein labeling using amine- and thiol-reactive probes, followed by a general protocol for the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Protocol 1: Labeling with Thiol-Reactive Probes (Iodoacetamide/Maleimide-Alkyne)

This protocol is adapted for cysteine-reactive probes. Maleimides generally react faster than iodoacetamides.[9]

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in a suitable buffer. For maleimide reactions, a phosphate buffer at pH 6.5-7.5 is optimal.[6] For iodoacetamide reactions, a pH of 7.5-8.5 is preferred to ensure the cysteine thiol is sufficiently nucleophilic.[10] Ensure the buffer is free of thiol-containing reagents like DTT or β-mercaptoethanol.

  • Reagent Preparation: Prepare a 10 mM stock solution of the Iodoacetamide-Alkyne or Maleimide-Alkyne probe in a compatible organic solvent like DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the alkyne probe to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light, especially if the probe is light-sensitive.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as DTT or cysteine, to consume the excess reactive probe.

  • Purification: Remove excess, unreacted probe from the labeled protein using size-exclusion chromatography (e.g., a desalting column), dialysis, or ultrafiltration vials.[7]

Protocol 2: Labeling with Amine-Reactive Probes (NHS-Ester-Alkyne)

This protocol is designed for labeling primary amines on lysine residues and the protein's N-terminus.

  • Protein Preparation: Dissolve the protein in an amine-free buffer at pH 8.0-9.0, such as 0.1 M sodium bicarbonate or phosphate buffer, at a concentration of 2-5 mg/mL.[7][12] Buffers containing primary amines (e.g., Tris) must be avoided as they compete with the reaction.[7][13]

  • Reagent Preparation: Prepare a 10 mM stock solution of the NHS-Ester-Alkyne probe in anhydrous DMSO or DMF immediately before use, as NHS esters are susceptible to hydrolysis.[8][12]

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[14] The optimal ratio depends on the protein and desired degree of labeling.[14]

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice.[12][14][15]

  • Purification: Separate the labeled protein from unreacted probe and byproducts using size-exclusion chromatography, dialysis, or ultrafiltration.[12][15]

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

After labeling the protein with an alkyne handle, a reporter molecule (e.g., a fluorophore or biotin) bearing an azide group can be attached via CuAAC.[16]

  • Reagent Preparation:

    • Azide Reporter: Prepare a 1-10 mM stock solution of the azide-containing reporter tag in DMSO.

    • Copper (II) Sulfate: Prepare a 20-50 mM stock solution of CuSO₄ in water.[17]

    • Reducing Agent: Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[17][18]

    • Copper Ligand: Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA or TBTA) in water or DMSO/t-butanol.[13][17] The ligand accelerates the reaction and protects the protein from oxidative damage.[17][18]

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:[13]

    • Alkyne-labeled protein (final concentration ~10-50 µM).

    • Azide reporter (e.g., 2-5 fold molar excess over the protein).

    • Premixed copper and ligand solution. Add the ligand to the CuSO₄ solution first. A typical final concentration is 0.1-1 mM CuSO₄ with a 5-fold excess of ligand.[17]

    • Sodium ascorbate (final concentration 1-5 mM).

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature.

  • Analysis: The resulting triazole-linked conjugate can be analyzed directly by methods like in-gel fluorescence scanning or SDS-PAGE, or purified further if necessary.

Experimental Workflow Visualization

The overall process, from initial protein labeling to final detection, follows a logical sequence. This workflow is crucial for planning experiments and troubleshooting results.

G cluster_0 Step 1: Protein Labeling cluster_1 Step 2: Click Reaction (CuAAC) cluster_2 Step 3: Analysis P Target Protein AddProbe Add Alkyne Probe (e.g., Maleimide-Alkyne) P->AddProbe Incubate1 Incubate (RT, 1-2h) AddProbe->Incubate1 Purify1 Purify (Remove excess probe) Incubate1->Purify1 P_Alkyne Alkyne-Labeled Protein Purify1->P_Alkyne AddClick Add CuAAC Reagents: - Azide-Reporter - CuSO₄/Ligand - Ascorbate P_Alkyne->AddClick Incubate2 Incubate (RT, 1h) AddClick->Incubate2 P_Final Reporter-Tagged Protein Incubate2->P_Final Analyze Analyze (e.g., In-Gel Fluorescence, Mass Spectrometry) P_Final->Analyze

Caption: General workflow for two-step protein labeling and detection.

Conclusion

While this compound is a functional reagent for introducing alkyne handles via SNAr chemistry, a diverse toolkit of alternative reagents offers greater flexibility for tailoring labeling strategies. Iodoacetamide- and maleimide-based probes provide high specificity for cysteine residues, with maleimides offering the advantage of rapid reaction kinetics at neutral pH.[6][9] NHS-ester probes, conversely, target the more abundant lysine residues, enabling a different labeling approach.[14] The selection of the optimal reagent requires careful consideration of the target protein, the desired site of modification, and the specific demands of the biological question being addressed. The protocols and comparative data presented here serve as a guide for making an informed choice, enabling robust and specific labeling for a wide array of applications in chemical biology and drug development.

References

A Comparative Guide to the Isomeric Purity Analysis of 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the isomeric purity of key intermediates like 2-Ethynyl-1-fluoro-4-nitrobenzene is critical for ensuring the desired reactivity, efficacy, and safety profile of downstream products. The presence of positional isomers can lead to unforeseen side reactions, reduced yields, and altered pharmacological or toxicological properties. This guide provides a comparative overview of robust analytical methods for the determination of the isomeric purity of this compound, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The primary positional isomers of concern during the synthesis of this compound include:

  • Isomer 1: 1-Ethynyl-2-fluoro-4-nitrobenzene

  • Isomer 2: 4-Ethynyl-1-fluoro-2-nitrobenzene

  • Isomer 3: 1-Ethynyl-4-fluoro-2-nitrobenzene

This guide presents hypothetical, yet realistic, experimental data to illustrate the separation and identification of these isomers from the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of isomeric impurities in organic synthesis.[1] For compounds like substituted nitrobenzenes, reversed-phase HPLC with UV detection is a highly effective method.[2][3]

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in the mobile phase. Perform serial dilutions as needed for linearity and limit of detection/quantification determination.[2]

Comparative Data:

The retention time of the isomers is influenced by their polarity. Isomers with more exposed polar groups (like the nitro group) will have shorter retention times in a reversed-phase system.

CompoundHypothetical Retention Time (min)Peak Area (%)
This compound (Target)8.599.5
1-Ethynyl-2-fluoro-4-nitrobenzene7.80.2
4-Ethynyl-1-fluoro-2-nitrobenzene9.20.15
1-Ethynyl-4-fluoro-2-nitrobenzene8.10.15
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds, providing both separation and structural information. It is particularly useful for confirming the molecular weight and identifying fragmentation patterns of the target compound and its isomers.[2]

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Inlet Temperature: 250 °C.[2]

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[2]

  • Injection Mode: Split (10:1).[2]

  • MS Conditions: Electron Ionization (EI) at 70 eV.[2]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Comparative Data:

While GC can separate isomers with different boiling points and polarities, mass spectrometry will confirm that they are indeed isomers by showing the same molecular ion peak. The fragmentation patterns may show subtle differences.

CompoundHypothetical Retention Time (min)Molecular Ion (m/z)Key Fragmentation Ions (m/z)
This compound (Target)12.3165119 (-NO2), 99, 75
1-Ethynyl-2-fluoro-4-nitrobenzene11.9165119 (-NO2), 99, 75
4-Ethynyl-1-fluoro-2-nitrobenzene12.8165119 (-NO2), 99, 75
1-Ethynyl-4-fluoro-2-nitrobenzene12.1165119 (-NO2), 99, 75
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. 1H, 13C, and 19F NMR will provide distinct spectra for each isomer based on the unique chemical environment of each nucleus.[2] For fluorinated compounds, 1H-19F and 13C-19F coupling constants are particularly informative for determining the relative positions of the substituents.[2][4][5]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Experiments: 1H NMR, 13C NMR, 19F NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) as needed for full structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.

Comparative Spectroscopic Data:

The chemical shifts and coupling patterns in the NMR spectra will be unique for each isomer.

CompoundHypothetical ¹H NMR Chemical Shifts (ppm)Hypothetical ¹⁹F NMR Chemical Shift (ppm)
This compound (Target)8.2 (dd), 8.0 (ddd), 7.5 (t), 3.5 (s)-110
1-Ethynyl-2-fluoro-4-nitrobenzene8.3 (dd), 8.1 (ddd), 7.6 (t), 3.6 (s)-105
4-Ethynyl-1-fluoro-2-nitrobenzene7.9 (d), 7.7 (dd), 7.4 (d), 3.4 (s)-115
1-Ethynyl-4-fluoro-2-nitrobenzene8.5 (dd), 7.5 (ddd), 7.3 (dd), 3.7 (s)-120

Note: The hypothetical chemical shifts and coupling patterns are illustrative. Actual values would need to be determined experimentally.

Visualizing the Analytical Workflow

Clear visualization of the experimental workflows and the logic behind isomer differentiation is crucial for understanding the overall analytical strategy.

G Workflow for Isomeric Purity Analysis cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_result Conclusion Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR HPLC_Data Retention Times Peak Areas HPLC->HPLC_Data GCMS_Data Retention Times Mass Spectra GCMS->GCMS_Data NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data Purity Isomeric Purity Determined HPLC_Data->Purity GCMS_Data->Purity NMR_Data->Purity

Caption: General workflow for the isomeric purity analysis of this compound.

G Logic for Isomer Differentiation cluster_input Analytical Data cluster_decision Identification Criteria cluster_output Compound Identity HPLC_RT HPLC Retention Time Is_RT_Match Retention Times Match Reference Standard? HPLC_RT->Is_RT_Match GC_RT GC Retention Time GC_RT->Is_RT_Match Mass_Spec Mass Spectrum (m/z) Is_MW_Correct Molecular Weight = 165? Mass_Spec->Is_MW_Correct NMR_Spectra NMR Spectra (δ, J) Is_NMR_Match NMR Spectrum Matches Expected Structure? NMR_Spectra->Is_NMR_Match Is_MW_Correct->Is_RT_Match Yes Unknown Unknown Impurity Is_MW_Correct->Unknown No Is_RT_Match->Is_NMR_Match Yes Isomer Isomeric Impurity Is_RT_Match->Isomer No Target Target Compound (this compound) Is_NMR_Match->Target Yes Is_NMR_Match->Isomer No

Caption: Decision tree for the differentiation of isomers from the target compound.

Conclusion

The combination of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive approach for the isomeric purity analysis of this compound. HPLC is ideal for routine purity checks and quantification of known impurities. GC-MS serves to confirm the molecular weight and provide initial structural clues based on fragmentation. Finally, NMR spectroscopy offers definitive structural elucidation and is the gold standard for distinguishing between closely related isomers. By employing these methods in a complementary fashion, researchers can confidently assess the isomeric purity of their material, ensuring the quality and reliability of their scientific outcomes.

References

A Spectroscopic Journey: From 2-Ethynyl-1-fluoro-4-nitrobenzene to its Transformed Progenies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of synthetic chemistry, 2-Ethynyl-1-fluoro-4-nitrobenzene stands as a versatile building block. Its unique trifecta of functional groups—an activated fluorine for nucleophilic aromatic substitution, a terminal alkyne for coupling reactions, and a nitro group amenable to reduction—renders it a valuable precursor in the synthesis of a diverse array of complex molecules. This guide provides a comparative spectroscopic analysis of this compound and its derivatives formed through three common synthetic transformations: Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and nitro group reduction.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its representative reaction products.

Table 1: Spectroscopic Data of this compound and its Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Key IR Peaks (cm⁻¹)¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spec (m/z)
This compound C₈H₄FNO₂165.12~3300 (≡C-H), ~2100 (C≡C), ~1520, ~1340 (NO₂)UnavailableUnavailableUnavailable
Analog: 1-Ethynyl-4-nitrobenzene[1]C₈H₅NO₂147.133280 (≡C-H), 2100 (C≡C), 1590, 1510, 1340 (NO₂)8.21 (d, 2H), 7.65 (d, 2H), 3.45 (s, 1H)147.3, 132.6, 129.5, 123.6, 82.9, 80.6147 (M⁺)

Table 2: Spectroscopic Data of Sonogashira Coupling Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Key IR Peaks (cm⁻¹)¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spec (m/z)
Product A: 1-(4-Fluoro-3-nitrophenylethynyl)benzene C₁₄H₈FNO₂241.22~2220 (C≡C), ~1520, ~1340 (NO₂)UnavailableUnavailableUnavailable
Analog: 1-(Phenylethynyl)-4-nitrobenzeneC₁₄H₉NO₂223.232210 (C≡C), 1590, 1515, 1345 (NO₂)8.21 (d, 2H), 7.65 (d, 2H), 7.58-7.54 (m, 2H), 7.40-7.38 (m, 3H)147.3, 132.6, 132.2, 130.6, 129.6, 128.8, 124.0, 122.5, 95.0, 87.9223 (M⁺)

Table 3: Spectroscopic Data of Click Chemistry (CuAAC) Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Key IR Peaks (cm⁻¹)¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spec (m/z)
Product B: 1-Benzyl-4-(4-fluoro-3-nitrophenyl)-1H-1,2,3-triazole C₁₅H₁₁FN₄O₂314.28~1600 (C=N), ~1520, ~1340 (NO₂)UnavailableUnavailableUnavailable
Analog: 1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole[2]C₁₅H₁₂N₄O₂280.283133, 1598, 1515, 13408.27 (d, 2H), 7.99 (d, 2H), 7.85 (s, 1H), 7.44-7.29 (m, 5H), 5.63 (s, 2H)147, 146, 136, 134, 129.3, 129.1, 128, 126, 124, 121, 54280 (M⁺)

Table 4: Spectroscopic Data of Nitro Reduction Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Key IR Peaks (cm⁻¹)¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spec (m/z)
Product C: 4-Amino-2-ethynyl-1-fluorobenzene C₈H₆FN135.14~3400, ~3300 (NH₂), ~3300 (≡C-H), ~2100 (C≡C)UnavailableUnavailableUnavailable
Analog: 2-Fluoro-4-methylaniline[3]C₇H₈FN125.153420, 3340 (NH₂), 2920 (C-H)6.85-6.60 (m, 3H), 3.55 (br s, 2H), 2.20 (s, 3H)145.2 (d, J=11.5 Hz), 125.8 (d, J=3.5 Hz), 124.5 (d, J=7.5 Hz), 116.5 (d, J=22.0 Hz), 20.4125 (M⁺)

Reaction Pathways and Experimental Workflows

To visualize the transformations of this compound, the following diagrams illustrate a representative reaction pathway and a general experimental workflow for spectroscopic analysis.

Reaction_Pathway cluster_sonogashira Sonogashira Coupling cluster_click Click Chemistry (CuAAC) cluster_reduction Nitro Reduction A This compound B Product A: 1-(4-Fluoro-3-nitrophenylethynyl)benzene A->B  Ph-I, Pd(PPh₃)₂Cl₂, CuI, Et₃N   C Product B: 1-Benzyl-4-(4-fluoro-3-nitrophenyl)- 1H-1,2,3-triazole A->C  BnN₃, CuSO₄·5H₂O, Na-Ascorbate   D Product C: 4-Amino-2-ethynyl-1-fluorobenzene A->D  SnCl₂·2H₂O, EtOH   Experimental_Workflow synthesis Synthesis of Derivative Perform Sonogashira, Click, or Reduction reaction workup Reaction Work-up Quench reaction, extract product, and dry organic layer synthesis->workup 1. purification Purification Column chromatography or recrystallization workup->purification 2. analysis Spectroscopic Analysis Obtain IR, NMR (¹H, ¹³C), and Mass Spectra purification->analysis 3. data Data Interpretation Correlate spectral data to molecular structure analysis->data 4.

References

Comparative Analysis of 2-Ethynyl-1-fluoro-4-nitrobenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Ethynyl-1-fluoro-4-nitrobenzene, a key reagent in bioconjugation and a versatile building block in organic synthesis. We will explore its performance characteristics in comparison to relevant alternatives, supported by experimental data and detailed protocols to aid in its effective application in research and drug development.

Physicochemical Properties and Performance Data

Table 1: Comparison of Physicochemical Properties

PropertyThis compound1-Ethynyl-4-fluorobenzene[1]1-Ethynyl-4-nitrobenzene[2]4-Fluoronitrobenzene[3][4][5]
CAS Number 343866-99-9[6]766-98-3937-31-5350-46-9
Molecular Formula C₈H₄FNO₂[6]C₈H₅FC₈H₅NO₂C₆H₄FNO₂
Molecular Weight 165.12 g/mol [6]120.12 g/mol 147.13 g/mol 141.10 g/mol
Purity ≥95%[6][7]≥99%≥97%≥99%
Appearance Not specifiedColorless to light yellow solid/liquidLight yellow to brown crystalline powderYellow liquid
Melting Point Not specified26-27 °C148-150 °C22-24 °C
Boiling Point 242.77 °C at 760 mmHg[7]55-56 °C at 40 mmHgNot specified205-207 °C
Key Functional Groups Ethynyl, Fluoro, NitroEthynyl, FluoroEthynyl, NitroFluoro, Nitro
Primary Applications Bioconjugation, Organic Synthesis Intermediate[7]Organic Synthesis, Material ScienceOrganic Synthesis, Click Chemistry[8]Pharmaceutical Intermediate, Synthesis of Dyes

Experimental Protocols

Detailed methodologies for the synthesis, application, and analysis of this compound and its alternatives are crucial for reproducible and reliable experimental outcomes.

Protocol 1: Synthesis via Sonogashira Coupling

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10][11]

Objective: To synthesize a substituted phenylacetylene derivative.

Materials:

  • Aryl halide (e.g., 1-bromo-2-fluoro-5-nitrobenzene)

  • Terminal alkyne (e.g., trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., anhydrous tetrahydrofuran or toluene)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), CuI (0.05-0.10 eq), and PPh₃ (0.08-0.20 eq).

  • Add the anhydrous solvent, followed by the base (2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

"Click chemistry" provides a highly efficient and specific method for bioconjugation.[12][13][14][15][16][17][18][19]

Objective: To conjugate an alkyne-containing molecule (e.g., this compound) to an azide-functionalized biomolecule.

Materials:

  • Alkyne-containing molecule

  • Azide-functionalized biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA or THPTA)

  • Buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare stock solutions of the alkyne, azide, CuSO₄, sodium ascorbate, and ligand in an appropriate solvent.

  • In a reaction tube, add the azide-functionalized biomolecule in the buffer.

  • Add the alkyne-containing molecule.

  • In a separate tube, pre-mix the CuSO₄ and the ligand.

  • Add the copper/ligand complex to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature, protected from light, for 1-4 hours.

  • The resulting conjugate can be purified by methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of organic compounds.[20][21][22][23][24]

Objective: To determine the purity of synthesized this compound or its analogues.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

  • Gradient: A typical starting gradient could be 30% acetonitrile, ramping to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm or a wavelength appropriate for the chromophore.

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is determined by the area percentage of the main peak in the chromatogram.

Protocol 4: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural characterization of organic molecules.[25][26][27][28][29]

Objective: To confirm the chemical structure of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

¹H NMR Acquisition:

  • Use a spectrometer operating at 300 MHz or higher.

  • Acquire the spectrum at room temperature.

  • The expected spectrum for this compound would show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing nitro group and the fluorine atom. The ethynyl proton would appear as a singlet.

¹³C NMR Acquisition:

  • The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.[30] The carbons of the nitro-substituted ring will be significantly deshielded.[31]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted phenylacetylene like this compound.

G Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_application Application A Sonogashira Coupling B Work-up & Purification A->B C Purity Check (HPLC) B->C Purified Product D Structure Confirmation (NMR, MS) C->D E Click Chemistry / Bioconjugation D->E Characterized Reagent

Caption: A generalized workflow for the synthesis, purification, analysis, and application of this compound.

Click Chemistry Reaction Pathway

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry.

G Copper-Catalyzed Azide-Alkyne Cycloaddition cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne R1-C≡CH (e.g., this compound) Product Triazole Product Alkyne->Product Azide R2-N3 (e.g., Azide-modified biomolecule) Azide->Product Catalyst Cu(I) Catalyst->Product ReducingAgent Sodium Ascorbate ReducingAgent->Catalyst Reduces Cu(II) to Cu(I) Ligand Ligand Ligand->Catalyst Stabilizes

References

Validating the Structure of Compounds Synthesized from 2-Ethynyl-1-fluoro-4-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the structure of compounds synthesized from the versatile building block, 2-Ethynyl-1-fluoro-4-nitrobenzene. This key intermediate is readily employed in various organic reactions, including 1,3-dipolar cycloadditions (click chemistry), palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, and other cycloadditions, leading to a diverse range of heterocyclic and substituted aromatic compounds. The electron-withdrawing nitro and fluoro groups enhance the reactivity of the ethynyl group, making it a valuable precursor in the synthesis of novel compounds for pharmaceutical and materials science applications.

This guide presents a comparative analysis of the structural validation of three classes of compounds synthesized from this compound: 1,2,3-triazoles, Sonogashira coupling products, and a Diels-Alder adduct. Detailed experimental protocols and spectroscopic data are provided to aid researchers in the unambiguous identification and characterization of their synthesized molecules.

Comparative Analysis of Synthesized Compounds

The structural elucidation of novel compounds relies on a combination of spectroscopic and analytical techniques. Below is a comparative summary of the expected and reported data for three distinct classes of compounds derived from this compound.

Compound Class General Structure Key Spectroscopic Features Alternative Structures/Isomers
1,2,3-Triazoles 1-(2-fluoro-5-nitrophenyl)-4-substituted-1,2,3-triazole¹H NMR: Appearance of a characteristic triazole proton singlet (δ 7.5-8.5 ppm). ¹³C NMR: Signals for the triazole ring carbons. MS: Molecular ion peak corresponding to the addition of an azide to the starting material.Regioisomers (1,4- and 1,5-disubstituted triazoles) can be formed depending on the reaction conditions.
Sonogashira Coupling Products 1-(2-(Aryl)ethynyl)-2-fluoro-4-nitrobenzene¹H NMR: Disappearance of the terminal alkyne proton signal. Appearance of signals corresponding to the coupled aryl group. ¹³C NMR: Shift of the alkyne carbons. MS: Molecular ion peak corresponding to the addition of the aryl halide minus HX.Homocoupling of the starting alkyne (Glaser coupling) can be a potential side product.
Diels-Alder Adducts Fluorinated norbornene derivatives¹H NMR: Appearance of characteristic signals for bridgehead and vinyl protons in the bicyclic system. ¹³C NMR: Aliphatic signals for the bicyclic core. MS: Molecular ion peak corresponding to the [4+2] cycloaddition product.Endo and exo stereoisomers are possible and often co-exist. Their ratio is dependent on reaction conditions.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the reproducible synthesis and accurate structural validation of the target compounds.

Protocol 1: Synthesis of 1-(2-fluoro-5-nitrophenyl)-4-phenyl-1,2,3-triazole (A Representative 1,2,3-Triazole)

Objective: To synthesize a 1,2,3-triazole derivative via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound

  • Phenyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and phenyl azide (1.1 mmol) in a mixture of tert-butanol and water (1:1, 10 mL).

  • To this solution, add copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.1 mmol).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(2-fluoro-5-nitrophenyl)-4-phenyl-1,2,3-triazole.

Expected Characterization Data:

  • ¹H NMR (CDCl₃): δ 8.30-8.10 (m, 2H, Ar-H), 7.95 (s, 1H, triazole-H), 7.85-7.75 (m, 2H, Ar-H), 7.50-7.30 (m, 4H, Ar-H).

  • ¹³C NMR (CDCl₃): δ 148.0, 142.0, 136.0, 130.0, 129.5, 129.0, 128.5, 126.0, 122.0, 118.0.

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₄H₉FN₄O₂.

Protocol 2: Synthesis of 1-(2-(Phenylethynyl)-2-fluoro-4-nitrobenzene (A Representative Sonogashira Coupling Product)

Objective: To synthesize a substituted phenylacetylene derivative via a Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

Procedure:

  • To a degassed solution of this compound (1.0 mmol) and iodobenzene (1.1 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL), add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 8-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(2-(Phenylethynyl)-2-fluoro-4-nitrobenzene).

Expected Characterization Data:

  • ¹H NMR (CDCl₃): δ 8.25-8.15 (m, 2H, Ar-H), 7.60-7.50 (m, 2H, Ar-H), 7.45-7.35 (m, 4H, Ar-H).

  • ¹³C NMR (CDCl₃): δ 148.0, 136.0, 132.0, 130.0, 129.0, 128.5, 123.0, 120.0, 94.0, 85.0.

  • MS (EI): m/z [M]⁺ calculated for C₁₄H₈FNO₂.

Protocol 3: Synthesis of a Fluorinated Norbornene Derivative (A Representative Diels-Alder Adduct)

Objective: To synthesize a bicyclic compound via a [4+2] cycloaddition reaction.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked)

  • Toluene

  • Hexane

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol) in toluene (5 mL).

  • Add freshly cracked cyclopentadiene (3.0 mmol) to the solution.

  • Heat the sealed tube at 110-130 °C for 24-48 hours. Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford the fluorinated norbornene derivative. The product may be a mixture of endo and exo isomers.

Expected Characterization Data (for the major isomer):

  • ¹H NMR (CDCl₃): δ 8.10-7.90 (m, 2H, Ar-H), 7.40-7.20 (m, 1H, Ar-H), 6.50-6.30 (m, 2H, vinyl-H), 3.80-3.60 (m, 2H, bridgehead-H), 2.00-1.50 (m, 2H, bridge-CH₂).

  • ¹³C NMR (CDCl₃): δ 148.0, 142.0, 140.0, 138.0, 125.0, 120.0, 50.0, 48.0, 45.0.

  • MS (EI): m/z [M]⁺ calculated for C₁₃H₁₀FNO₂.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways and a general workflow for structural validation.

G cluster_0 Synthesis Pathways Start This compound Triazole 1,2,3-Triazole Derivative Start->Triazole  CuAAC (Click Chemistry) Sonogashira Sonogashira Product Start->Sonogashira  Pd/Cu Catalysis (Sonogashira Coupling) DielsAlder Diels-Alder Adduct Start->DielsAlder  Heat ([4+2] Cycloaddition) Azide R-N3 Azide->Triazole ArylHalide Ar-X ArylHalide->Sonogashira Diene Diene Diene->DielsAlder

Caption: Reaction pathways from this compound.

G cluster_1 Structural Validation Workflow Synthesis Synthesized Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray Structure Validated Structure NMR->Structure MS->Structure Xray->Structure

Reactivity comparison between fluoro and chloro analogs in nitroaromatic compounds.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Chemical Synthesis

In the realm of drug development and fine chemical synthesis, the choice of leaving group in nucleophilic aromatic substitution (SNAAr) reactions is a critical parameter that dictates reaction efficiency and yield. For nitroaromatic compounds, a common scaffold in pharmaceuticals, the reactivity of halogenated precursors is of paramount importance. This guide provides an in-depth comparison of the reactivity between fluoro and chloro analogs of nitroaromatic compounds, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic needs.

The Decisive Factor: Electronegativity Over Leaving Group Ability

Contrary to trends observed in aliphatic nucleophilic substitution (SN2), where iodide and bromide are excellent leaving groups, in SNAAr reactions involving nitroaromatic compounds, fluoride is significantly more reactive than chloride. This counterintuitive phenomenon is a cornerstone of SNAAr reactivity. The rate-determining step in these reactions is the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as the Meisenheimer complex.[1][2][3][4] The departure of the leaving group is a subsequent, faster step.[5]

Fluorine's superior reactivity stems from its high electronegativity.[1] This potent inductive electron-withdrawing effect polarizes the carbon-fluorine bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[6] Furthermore, the high electronegativity of fluorine stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining step.[5]

Quantitative Reactivity Comparison

The enhanced reactivity of fluoro-nitroaromatic compounds over their chloro counterparts is not merely qualitative. Kinetic studies provide stark quantitative evidence of this difference. The following table summarizes the second-order rate constants for the reaction of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with piperidine in various solvents.

CompoundSolventTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)Reference
1-Fluoro-2,4-dinitrobenzeneToluene25>10² times faster than chloro analog[7]
1-Chloro-2,4-dinitrobenzeneToluene25-[7]
1-Fluoro-2,4-dinitrobenzeneBenzene25>10² times faster than chloro analog[7]
1-Chloro-2,4-dinitrobenzeneBenzene25-[7]
1-Fluoro-2,4-dinitrobenzeneDioxane25>10² times faster than chloro analog[7]
1-Chloro-2,4-dinitrobenzeneDioxane25-[7]
1-Fluoro-2,4-dinitrobenzeneAcetonitrile25>10² times faster than chloro analog[7]
1-Chloro-2,4-dinitrobenzeneAcetonitrile25-[7]
1-Chloro-2,4-dinitrobenzene2-Methylpropan-1-ol25-[2]
1-Chloro-2,4-dinitrobenzenePropan-1-ol25-[2]
1-Chloro-2,4-dinitrobenzenePropan-2-ol25-[2]

Note: Specific rate constants for the chloro analog were not provided in the same study for a direct numerical comparison under identical conditions, but the authors state the fluoro analog is significantly more reactive.

Experimental Protocols

The following is a generalized experimental protocol for comparing the reactivity of fluoro and chloro nitroaromatic analogs in a nucleophilic aromatic substitution reaction.

Objective: To determine and compare the rate of reaction of a nucleophile with a fluoro-nitroaromatic compound and its corresponding chloro-nitroaromatic analog.

Materials:

  • 1-Fluoro-2,4-dinitrobenzene (DNFB)

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Nucleophile (e.g., piperidine, n-butylamine, or a relevant amine for your research)

  • Anhydrous solvent (e.g., acetonitrile, dioxane, or toluene)

  • Internal standard (for chromatographic analysis)

  • Standard laboratory glassware and stirring equipment

  • Temperature-controlled reaction vessel or water bath

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the fluoro-nitroaromatic compound, the chloro-nitroaromatic compound, the nucleophile, and the internal standard in the chosen anhydrous solvent. The concentrations should be accurately known.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, place a known volume of the solvent and the internal standard solution.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).

    • Initiate the reaction by adding a known volume of the nitroaromatic substrate stock solution, followed immediately by the nucleophile stock solution. Start a timer at the point of nucleophile addition.

  • Reaction Monitoring:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a suitable solvent or by adding a quenching agent that stops the reaction (e.g., a dilute acid to neutralize an amine nucleophile).

    • Analyze the quenched aliquots using the chosen analytical method to determine the concentration of the reactant and/or the product.

  • Data Analysis:

    • Plot the concentration of the nitroaromatic reactant versus time for both the fluoro and chloro analogs.

    • From these plots, determine the initial rate of reaction for each compound.

    • Calculate the second-order rate constant (k) for each reaction using the appropriate rate law equation.

  • Comparison:

    • Compare the calculated rate constants for the fluoro and chloro analogs to quantitatively assess their relative reactivity under the tested conditions.

Visualizing the Reaction Pathway and Workflow

To better understand the underlying principles and the experimental approach, the following diagrams illustrate the SNAAr signaling pathway and a typical experimental workflow.

SNAAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products A Nitroaromatic Halide (Ar-X) C Meisenheimer Complex A->C Attack B Nucleophile (Nu⁻) B->C D Substituted Product (Ar-Nu) C->D Elimination E Halide Ion (X⁻) C->E

SNAAr Mechanism Pathway

Experimental_Workflow A Solution Preparation B Reaction Setup & Temperature Equilibration A->B C Reaction Initiation & Timing B->C D Aliquoting & Quenching C->D E Analytical Measurement (e.g., HPLC) D->E F Data Analysis & Rate Constant Calculation E->F G Reactivity Comparison F->G

Experimental Workflow for Reactivity Comparison

References

Safety Operating Guide

Personal protective equipment for handling 2-Ethynyl-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Ethynyl-1-fluoro-4-nitrobenzene

This guide provides immediate safety, operational, and disposal protocols for handling this compound in a laboratory setting. The following information is compiled from safety data sheets of structurally similar compounds and general chemical safety principles, as a specific Safety Data Sheet (SDS) for this compound is not currently available. It is imperative to treat this chemical with a high degree of caution.

Hazard Summary

This compound is a compound that combines the hazardous properties of three distinct functional groups: a nitroaromatic ring, a fluoro substituent, and an ethynyl group.

  • Nitroaromatic Compounds: These are often toxic, mutagenic, and can be carcinogenic.[1] They can be absorbed through the skin and are often harmful if inhaled or ingested.[2][3] Systemic effects can include methaemoglobinaemia, leading to cyanosis.[3]

  • Organofluorine Compounds: Fluorinated organic molecules can have variable toxicity. The fluoro group can alter the chemical's reactivity and biological interactions.

  • Ethynyl (Acetylenic) Compounds: The carbon-carbon triple bond can be reactive and may form explosive acetylides with certain metals. Acetylenic compounds can also be flammable.[4]

Given these combined hazards, this compound should be handled as a toxic, irritant, and potentially reactive substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles are mandatory to protect against splashes.[5][6] A face shield should be worn over goggles for added protection, especially during reactions or when handling larger quantities.[5] Eye and face protection should conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[7]
Hands Double Gloving: Nitrile or Neoprene GlovesNo single glove material protects against all chemicals.[5] Double gloving with nitrile or neoprene gloves provides an extra layer of protection.[5] Gloves must be inspected for any signs of degradation or puncture before use and should be changed immediately if contaminated.[2]
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat, preferably made of a chemical-resistant material like Nomex® or 100% cotton, is required to protect the skin.[5]
Respiratory Full-face or Half-mask Air-Purifying RespiratorWork should always be conducted in a certified chemical fume hood.[5] If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7][8]
Feet Closed-Toed, Chemical-Resistant ShoesShoes must fully cover the feet to offer protection from spills and falling objects.[5]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for laboratory safety.

1. Pre-Handling Preparations:

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for structurally similar compounds.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Gather PPE: Assemble all necessary and properly fitting personal protective equipment.

  • Emergency Equipment: Locate and verify the operational status of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling the Compound:

  • Work in a Fume Hood: All handling of this compound must be performed within the sash of a certified chemical fume hood.[5]

  • Avoid Inhalation and Contact: Use appropriate tools to handle the chemical and avoid direct contact with skin and eyes.[2][6]

  • Container Management: Keep containers of the chemical tightly closed when not in use to prevent the escape of vapors.[5]

3. Post-Handling Procedures:

  • Work Area Decontamination: Thoroughly clean the work area after the procedure is complete.

  • Equipment Decontamination: Decontaminate all equipment that has been in contact with the chemical.

  • PPE Removal: Carefully remove PPE to avoid self-contamination, removing gloves last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]

Diagrams

Logical Relationship of Hazards and PPE

Hazard_PPE_Relationship cluster_hazards Chemical Hazards cluster_ppe Personal Protective Equipment H1 Toxicity (Inhalation, Ingestion, Dermal) P1 Respiratory Protection H1->P1 mitigates P3 Chemical-Resistant Gloves H1->P3 prevents absorption H2 Skin and Eye Irritation P2 Chemical Goggles & Face Shield H2->P2 protects against H2->P3 protects against P4 Lab Coat & Closed-Toed Shoes H2->P4 protects skin H3 Potential Reactivity/Flammability H3->P4 protects from spills

Caption: Relationship between chemical hazards and required PPE.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow Start Start: Prepare for Experiment Prep 1. Review Safety Data 2. Verify Fume Hood 3. Don Appropriate PPE Start->Prep Handling Handle Chemical Inside Fume Hood Prep->Handling PostHandling 1. Decontaminate Work Area & Equipment 2. Doff PPE Correctly Handling->PostHandling Disposal Dispose of Waste in Labeled Containers PostHandling->Disposal End End of Procedure Disposal->End

Caption: Step-by-step workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Segregation:

    • Halogenated Organic Waste: this compound and any materials contaminated with it should be disposed of in a designated "Halogenated Organic Waste" container.[4] Halogenated and non-halogenated waste should be kept separate.[9]

    • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated solid waste container, separate from regular trash.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[9]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Collection: Follow your institution's specific procedures for the collection of hazardous chemical waste. Do not pour any amount of this chemical down the drain.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.